DLCI-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C12H16Cl2N2S |
|---|---|
Peso molecular |
291.2 g/mol |
Nombre IUPAC |
[5-(4-ethyl-3-pyridinyl)thiophen-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-2-9-5-6-14-8-11(9)12-4-3-10(7-13)15-12;;/h3-6,8H,2,7,13H2,1H3;2*1H |
Clave InChI |
NJQCWEINBOSPQA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NC=C1)C2=CC=C(S2)CN.Cl.Cl |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of DLCI-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of DLCI-1, a novel small molecule with significant therapeutic potential. By providing a comprehensive overview of its primary pharmacological activity, supported by quantitative data, detailed experimental protocols, and visual representations of its operational framework, this document serves as a critical resource for the scientific community engaged in drug discovery and development.
Executive Summary
This compound is a potent and selective inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme. Its primary mechanism of action revolves around the modulation of nicotine metabolism, positioning it as a promising therapeutic agent for smoking cessation. By inhibiting CYP2A6, this compound slows the metabolic conversion of nicotine to its inactive metabolite, cotinine, thereby maintaining higher plasma nicotine levels for a longer duration. This action is hypothesized to reduce the craving and withdrawal symptoms associated with tobacco dependence, ultimately leading to a decrease in nicotine self-administration.
Core Mechanism of Action: CYP2A6 Inhibition
The central mechanism of this compound is its high-affinity binding to and inhibition of CYP2A6, the primary enzyme responsible for the metabolic clearance of nicotine in humans. The potency of this inhibition is a key determinant of its pharmacological effect.
Quantitative Inhibition Data
The inhibitory activity of this compound against CYP2A6 has been quantified, demonstrating its high potency. This is compared with other compounds from the same class to provide context.
| Compound | IC50 (µM) vs. CYP2A6 | Reference Compound | IC50 (µM) vs. CYP2A6 |
| This compound | 0.055 | Compound 6i | 0.017 |
Data sourced from studies on potent 3-alkynyl and 3-heteroaromatic substituted pyridine methanamine analogs of this compound.[1]
Signaling Pathway: Disruption of Nicotine Metabolism
This compound does not operate through a classical signaling pathway involving receptor agonism or antagonism. Instead, it directly influences a critical metabolic pathway. By inhibiting CYP2A6, this compound disrupts the primary route of nicotine metabolism, altering the pharmacokinetic profile of nicotine in the body.
In Vivo Efficacy: Reduction of Nicotine Self-Administration
The therapeutic potential of this compound has been demonstrated in preclinical models of nicotine dependence. In vivo studies show that administration of this compound leads to a significant reduction in nicotine self-administration, providing strong evidence for its efficacy in reducing nicotine-seeking behavior.
Quantitative In Vivo Data
| Treatment Group | Dose (mg/kg) | Effect on Nicotine Intake |
| Vehicle | - | Baseline |
| This compound | 25 | Significant Decrease |
| This compound | 50 | Significant Decrease |
Data from intravenous nicotine self-administration studies in mice.[2][3]
Experimental Protocols
In Vitro CYP2A6 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CYP2A6.
Methodology:
-
Recombinant human CYP2A6 enzymes are incubated with a fluorescent probe substrate.
-
This compound is added at a range of concentrations.
-
The reaction is initiated by the addition of NADPH.
-
The fluorescence of the metabolized probe is measured over time.
-
The rate of metabolism is calculated and plotted against the concentration of this compound to determine the IC50 value.
Murine Intravenous Nicotine Self-Administration
Objective: To assess the effect of this compound on nicotine-seeking behavior in mice.
Methodology:
-
Surgical Preparation: Male and female C57BL/6J mice are surgically implanted with intravenous catheters.[2]
-
Operant Conditioning: Mice are trained to self-administer nicotine (0.03 mg/kg/infusion) in operant conditioning chambers.[4] A fixed-ratio schedule of reinforcement is used, where a set number of responses on an active lever results in a nicotine infusion paired with a cue light.
-
Stable Responding: Training continues until mice exhibit stable levels of nicotine self-administration.
-
This compound Administration: this compound (25 or 50 mg/kg) or vehicle is administered via oral gavage prior to the self-administration session.
-
Data Collection: The number of nicotine infusions, active and inactive lever presses are recorded during the session.
-
Metabolite Analysis: Blood samples are collected post-session to measure plasma levels of nicotine, cotinine, and 3'-hydroxycotinine (3-HC).
References
DLCI-1: A Potent and Selective CYP2A6 Inhibitor for Nicotine Metabolism Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DLCI-1, also known as (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, has emerged as a potent and highly selective inhibitor of the human cytochrome P450 2A6 (CYP2A6) enzyme.[1][2][3] CYP2A6 is the primary enzyme responsible for the metabolic clearance of nicotine to cotinine.[4][5] Inhibition of this enzyme is a promising therapeutic strategy for smoking cessation, as it can increase nicotine bioavailability, reduce the urge to smoke, and decrease exposure to harmful tobacco smoke metabolites. This technical guide provides a comprehensive overview of this compound, including its inhibitory potency and selectivity, detailed experimental protocols for its evaluation, and its effects in preclinical models.
Core Properties of this compound
This compound was developed as a structural analog of nicotine and has demonstrated exceptional potency and selectivity for CYP2A6.
Quantitative Inhibitory Profile
This compound exhibits a half-maximal inhibitory concentration (IC50) of 17 nM (or 0.017 µM) for CYP2A6. Its selectivity for CYP2A6 over other major drug-metabolizing CYP450 isoforms is a key characteristic, minimizing the potential for off-target effects and drug-drug interactions.
| CYP Isoform | IC50 (µM) | Selectivity Ratio (IC50 CYPx / IC50 CYP2A6) |
| CYP2A6 | 0.017 | 1 |
| CYP2B6 | >0.085 | >5 |
| CYP1A2 | >13 | >765 |
| CYP2C8 | >13 | >765 |
| CYP2C9 | >13 | >765 |
| CYP2C19 | >13 | >765 |
| CYP2D6 | >13 | >765 |
| CYP3A4 | >13 | >765 |
Table 1: Inhibitory potency (IC50) and selectivity of this compound against major human CYP450 isoforms. Data compiled from multiple sources indicating high selectivity.
Experimental Protocols
In Vitro CYP2A6 Inhibition Assay (IC50 Determination)
This protocol outlines a typical method for determining the IC50 value of this compound against human CYP2A6 using the probe substrate coumarin.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP2A6
-
This compound
-
Coumarin (CYP2A6 probe substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of coumarin in a suitable solvent.
-
Prepare working solutions of this compound and coumarin in phosphate buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human liver microsomes or recombinant CYP2A6
-
A range of concentrations of this compound
-
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and coumarin.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the coumarin metabolite, 7-hydroxycoumarin, using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2A6 activity at each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
In Vivo Nicotine Self-Administration in Mice
This protocol describes a model to evaluate the effect of this compound on nicotine-seeking behavior in mice.
Animals:
-
Male and female C57BL/6J mice are commonly used.
Surgical Procedure:
-
Implant intravenous catheters into the jugular vein of the mice.
-
Allow for a recovery period of at least 48 hours.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to the mouse's catheter.
Procedure:
-
Food Training (Optional but recommended):
-
Train mice to press a lever for food rewards to facilitate the acquisition of nicotine self-administration.
-
-
Nicotine Self-Administration Training:
-
Allow mice to acquire intravenous nicotine self-administration during daily sessions (e.g., 1-hour sessions).
-
A standard training dose of nicotine is used (e.g., 0.03 mg/kg/infusion).
-
-
Stable Responding:
-
Continue training until stable responding for nicotine is achieved.
-
-
This compound Administration:
-
Prior to the nicotine self-administration session, administer this compound or a vehicle control.
-
This compound is typically administered orally (e.g., via gavage) at doses of 25 mg/kg or 50 mg/kg.
-
-
Behavioral Testing:
-
Place the mice in the operant chambers and record the number of active lever presses (resulting in nicotine infusion) and inactive lever presses.
-
-
Data Analysis:
-
Compare the number of nicotine infusions and lever presses between the this compound and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA).
-
Mechanism of Action and Signaling Pathway
This compound acts by directly inhibiting the enzymatic activity of CYP2A6. While the precise mode of inhibition (e.g., competitive, non-competitive) has not been definitively elucidated in publicly available literature, its structural similarity to nicotine suggests a competitive mechanism is likely. By blocking CYP2A6, this compound prevents the conversion of nicotine to cotinine, thereby increasing the systemic levels and prolonging the half-life of nicotine.
Conclusion
This compound is a valuable research tool for studying the role of CYP2A6 in nicotine metabolism and dependence. Its high potency and selectivity make it a superior alternative to less specific inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to investigate the in vitro and in vivo effects of this compound. Further research into the precise mechanism of inhibition and a more detailed characterization of its pharmacokinetic profile will be beneficial for its potential development as a therapeutic agent for smoking cessation.
References
- 1. Immunopharmacology and Behavioral Pharmacology of Opioids and Nicotine - ProQuest [proquest.com]
- 2. scribd.com [scribd.com]
- 3. Cytochrome P450 (CYPs) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
In-Depth Technical Guide to DLCI-1: A Potent and Selective CYP2A6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DLCI-1, chemically identified as (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a novel and potent small molecule inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme. CYP2A6 is the primary enzyme responsible for the metabolic clearance of nicotine in humans. By selectively inhibiting this enzyme, this compound effectively slows down nicotine metabolism, a mechanism that has shown significant promise in preclinical studies for reducing nicotine self-administration and potentially serving as a novel therapeutic for smoking cessation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Physicochemical Properties
This compound is a structural analog of nicotine, developed through a lead-directed medicinal chemistry program. Its chemical structure features a substituted pyridine ring linked to a thiophene methanamine moiety.
Chemical Name: (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine CAS Number: 2244569-14-8[1]
The key physicochemical and pharmacological properties of this compound are summarized in the table below, highlighting its drug-like characteristics according to Lipinski's rule of five.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂S | |
| Molecular Weight | 218.32 g/mol | |
| Calculated logP (cLogP) | 2.108 | |
| CYP2A6 IC₅₀ | 0.017 µM (17 nM) | |
| Human Liver Microsomal Half-life | 40 minutes |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the potent and selective inhibition of the CYP2A6 enzyme. In humans, CYP2A6, located predominantly in the liver, is responsible for metabolizing approximately 80% of nicotine to its inactive metabolite, cotinine. This metabolic process is a key determinant of nicotine's bioavailability and, consequently, its addictive potential.
By inhibiting CYP2A6, this compound slows the rate of nicotine clearance from the body. This leads to a prolonged nicotine half-life, meaning that lower doses of nicotine can produce the same physiological effects. It is hypothesized that this reduction in the need for frequent nicotine intake can decrease the overall desire for tobacco products and aid in smoking cessation efforts.
The signaling pathway illustrating the role of CYP2A6 in nicotine metabolism and the inhibitory action of this compound is depicted below.
Experimental Protocols
Synthesis of (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine (this compound)
The synthesis of this compound is based on previously described methods. A general synthetic scheme is outlined below, which typically involves a Suzuki coupling reaction followed by reduction.
-
Step 1: Suzuki Coupling. 3-bromo-4-ethylpyridine is coupled with 5-formylthiophen-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water) under an inert atmosphere. The reaction mixture is heated, typically to reflux, until the starting materials are consumed.
-
Step 2: Reductive Amination. The resulting aldehyde, 5-(4-ethylpyridin-3-yl)thiophene-2-carbaldehyde, is then subjected to reductive amination. This is commonly achieved by treating the aldehyde with a source of ammonia (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride) in a solvent such as methanol.
-
Step 3: Purification. The final product, this compound, is purified using standard techniques such as column chromatography on silica gel. The identity and purity of the compound are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
CYP2A6 Inhibition Assay
The inhibitory potency of this compound against CYP2A6 is determined using an in vitro assay with human liver microsomes or recombinant CYP2A6.
-
Materials: Human liver microsomes or recombinant human CYP2A6, a fluorescent substrate for CYP2A6 (e.g., coumarin or a Vivid® substrate), NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺), potassium phosphate buffer, and this compound.
-
Procedure:
-
A pre-incubation mixture containing the CYP2A6 enzyme source, buffer, and varying concentrations of this compound (or vehicle control) is prepared in a microplate.
-
The reaction is initiated by the addition of the NADPH regenerating system and the fluorescent substrate.
-
The plate is incubated at 37°C, and the formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated for each concentration of this compound.
-
The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Human Liver Microsomal Stability Assay
This assay determines the metabolic stability of this compound in the presence of liver enzymes.
-
Materials: Pooled human liver microsomes, NADPH, potassium phosphate buffer, and this compound.
-
Procedure:
-
This compound is incubated with human liver microsomes in the presence of NADPH at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
The reaction is quenched at each time point by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant, containing the remaining this compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The half-life (t₁/₂) of this compound is calculated from the slope of the natural logarithm of the percent of the parent compound remaining versus time.
-
In Vivo Nicotine Self-Administration Study in Mice
This behavioral assay assesses the effect of this compound on the motivation to seek and consume nicotine in a preclinical model.
-
Animals: Male and female mice are used in these studies.
-
Procedure:
-
Surgery: Mice are surgically implanted with intravenous catheters to allow for the self-administration of nicotine.
-
Training: Following recovery, mice are trained to press a lever to receive an intravenous infusion of nicotine. This is typically done in operant conditioning chambers.
-
This compound Administration: Once stable nicotine self-administration is established, mice are pre-treated with this compound (e.g., 25 and 50 mg/kg) or a vehicle control via oral gavage prior to the self-administration session.
-
Data Collection: The number of lever presses and nicotine infusions are recorded during the session.
-
Analysis: The effect of this compound on nicotine intake is determined by comparing the number of infusions earned in the this compound treated group to the vehicle control group.
-
The workflow for the in vivo nicotine self-administration experiment is illustrated in the diagram below.
Selectivity Profile
A crucial aspect of a drug candidate's profile is its selectivity for the intended target over other related proteins, as off-target effects can lead to undesirable side effects. This compound has demonstrated high selectivity for CYP2A6 over other major human drug-metabolizing CYP enzymes.
| CYP Enzyme | Selectivity Ratio (IC₅₀ CYPXXX / IC₅₀ CYP2A6) | Reference |
| CYP3A4 | >760 | |
| CYP2B6 | >5 |
This high selectivity suggests a lower potential for drug-drug interactions mediated by the inhibition of other major CYP isoforms.
Preclinical Efficacy
In vivo studies in mice have shown that oral administration of this compound significantly decreases intravenous nicotine self-administration in both males and females. Doses of 25 and 50 mg/kg were effective in reducing the number of nicotine infusions earned compared to a vehicle control. These findings support the therapeutic potential of this compound as a novel pharmacotherapy for smoking cessation.
Conclusion
This compound is a potent and selective inhibitor of CYP2A6 with favorable drug-like properties. Its mechanism of action, by slowing nicotine metabolism, has been validated in preclinical models, demonstrating a significant reduction in nicotine-seeking behavior. The high selectivity of this compound for CYP2A6 minimizes the potential for off-target effects, enhancing its therapeutic promise. Further research and clinical development are warranted to evaluate the efficacy of this compound as a smoking cessation aid in humans.
References
A Technical Guide to DLCI-1 (CAS Number: 2244569-15-9): A Potent and Selective CYP2A6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DLCI-1, with CAS number 2244569-15-9, is a potent and selective inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its effects on nicotine metabolism and self-administration. Detailed experimental protocols for in vivo studies, summarized quantitative data, and visual representations of relevant biological pathways and experimental workflows are presented to support further research and development of this compound as a potential therapeutic agent, particularly for smoking cessation.
Chemical and Physical Properties
This compound, chemically known as (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a small molecule inhibitor of CYP2A6. Its properties are summarized in the table below.
| Property | Value |
| CAS Number | 2244569-15-9 |
| Molecular Formula | C₁₂H₁₄N₂S |
| Molecular Weight | 218.32 g/mol |
| Chemical Name | (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine |
| Canonical SMILES | CCC1=C(C=CN=C1)C2=CC=C(S2)CN |
| InChI Key | FZJYWMMBGOVROQ-UHFFFAOYSA-N |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect through the potent and selective inhibition of CYP2A6, the primary enzyme responsible for the metabolic clearance of nicotine in humans. By inhibiting CYP2A6, this compound slows down the conversion of nicotine to its primary metabolite, cotinine. This leads to higher and more sustained plasma nicotine levels from a given dose, which is hypothesized to reduce the craving and frequency of nicotine self-administration.
The following diagram illustrates the metabolic pathway of nicotine and the inhibitory action of this compound.
Caption: Nicotine metabolism pathway and the inhibitory effect of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vivo studies.
Table 1: Effect of this compound on Nicotine Self-Administration in Mice [1]
| Treatment Group | Dose (mg/kg) | Number of Nicotine Infusions (Mean ± SEM) |
| Male Mice | ||
| Vehicle | 0 | 25.3 ± 2.1 |
| This compound | 25 | 14.8 ± 1.5 |
| This compound | 50 | 11.2 ± 1.2 |
| Female Mice | ||
| Vehicle | 0 | 22.1 ± 2.4 |
| This compound | 25 | 13.5 ± 1.8 |
| This compound | 50 | 10.9 ± 1.6 |
| *p < 0.05 compared to vehicle |
Table 2: Effect of this compound on Locomotor Activity in Mice Following Nicotine Self-Administration [1]
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | 0 | 3500 ± 450 |
| This compound | 50 | 3300 ± 500 |
Experimental Protocols
Synthesis of this compound (General Approach)
A specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the synthesis of analogous 3-substituted 5-(aminomethyl)thiophene derivatives, a plausible synthetic route is outlined below. This protocol is for informational purposes and would require optimization.
Workflow for the Synthesis of this compound (Hypothetical)
Caption: A potential synthetic workflow for this compound.
Materials:
-
3-bromo-4-ethylpyridine
-
5-(aminomethyl)thiophen-2-ylboronic acid or a suitable precursor
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Dioxane/Water)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add 3-bromo-4-ethylpyridine, 5-(aminomethyl)thiophen-2-ylboronic acid, palladium catalyst, and base in a suitable solvent system.
-
Degas the mixture and heat under an inert atmosphere (e.g., Argon or Nitrogen) at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vivo Nicotine Self-Administration in Mice[1]
This protocol describes the procedure to assess the effect of this compound on nicotine self-administration behavior in mice.
Experimental Workflow for Nicotine Self-Administration Study
Caption: Workflow for the in vivo nicotine self-administration experiment.
Materials and Methods:
-
Animals: Adult male and female C57BL/6J mice.
-
Surgery: Mice are anesthetized and surgically implanted with an indwelling catheter in the right jugular vein. The catheter is passed subcutaneously and exits on the back.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and a syringe pump for intravenous infusions.
-
Food Training: Following a recovery period, mice are trained to press a lever for food pellets on a fixed-ratio schedule.
-
Nicotine Self-Administration: Once lever pressing for food is established, the reinforcer is switched to intravenous nicotine (0.03 mg/kg/infusion). Sessions are typically 1-2 hours daily.
-
Drug Administration: Once stable nicotine self-administration is achieved, mice are pre-treated with either vehicle or this compound (25 or 50 mg/kg) via oral gavage 30 minutes before the self-administration session.
-
Data Analysis: The primary endpoint is the number of nicotine infusions earned. Locomotor activity can be assessed immediately following the session in an open-field arena. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CYP2A6. The available data strongly suggest its potential as a therapeutic agent for smoking cessation by reducing nicotine self-administration. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the efficacy and safety of this compound. Further studies are warranted to explore its full therapeutic potential.
References
In-depth Technical Guide on (5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride: A Review of Available Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the available scientific and technical information regarding the compound (5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by consolidating data on its synthesis, mechanism of action, and pharmacological properties. However, a thorough review of publicly available scientific literature, patent databases, and chemical supplier information reveals a significant lack of detailed research on this specific molecule. While the constituent chemical moieties—a substituted pyridine, a thiophene ring, and a methanamine group—are common in medicinal chemistry, published studies focusing on the integrated compound are not available. This guide will, therefore, address the current information gap and provide a discussion based on related chemical structures.
Introduction
The compound (5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride is a small molecule that incorporates several key pharmacophores. The thiophene ring is a well-established scaffold in medicinal chemistry, known for its presence in numerous approved drugs and its ability to act as a bioisostere for a phenyl ring.[1] The pyridine ring is another fundamental heterocyclic structure in drug design, often contributing to receptor binding and modulating physicochemical properties. The primary amine introduced by the methanamine group can be crucial for forming salt bridges with biological targets and for improving aqueous solubility, which is further enhanced by its formulation as a dihydrochloride salt.
Despite the potential pharmacological interest in this structure, there is a notable absence of published research. Commercial suppliers, such as Sigma-Aldrich, list the base compound, 5-(4-ethyl-3-pyridinyl)-2-thiophenemethanamine, indicating its potential availability for research purposes.[2] However, these listings do not accompany any technical data regarding its biological activity or experimental use.
Physicochemical Properties (Predicted)
In the absence of experimental data, the physicochemical properties of (5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine can be predicted using computational models. These predictions are essential for initial assessments in drug discovery.
| Property | Predicted Value | Notes |
| Molecular Formula | C12H14N2S | For the free base |
| Molecular Weight | 218.32 g/mol | For the free base |
| logP | ~2.5 - 3.5 | Indicates moderate lipophilicity |
| pKa | ~8.5 - 9.5 (amine) | Predicted for the primary amine |
| Solubility | Low (free base) | Dihydrochloride salt form would significantly increase aqueous solubility. |
Note: These values are estimations and require experimental verification.
Synthesis
While a specific synthetic route for (5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride is not documented in the literature, a plausible synthetic strategy can be conceptualized based on established organic chemistry principles, particularly those involving thiophene and pyridine chemistry. A potential retrosynthetic analysis is outlined below.
Figure 1. A potential retrosynthetic pathway for the synthesis of the target compound.
Proposed Experimental Protocol (Hypothetical):
-
Synthesis of 3-Bromo-4-ethylpyridine: Bromination of 4-ethylpyridine using a suitable brominating agent (e.g., N-Bromosuccinimide) in an appropriate solvent.
-
Synthesis of 5-Bromothiophene-2-carbonitrile: Direct bromination of thiophene-2-carbonitrile at the 5-position.
-
Suzuki or Stille Coupling: A palladium-catalyzed cross-coupling reaction between 3-bromo-4-ethylpyridine (or its corresponding boronic acid/ester) and 5-bromothiophene-2-carbonitrile (or its corresponding boronic acid/ester) to form 5-(4-ethylpyridin-3-yl)thiophene-2-carbonitrile.
-
Reduction of the Nitrile: The nitrile group of the coupled product would then be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.
-
Salt Formation: The resulting free base, (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, would be treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the dihydrochloride salt.
Potential Pharmacological Applications (Speculative)
Based on the pharmacology of structurally related compounds containing thiophene and pyridine rings, several potential therapeutic areas could be explored for this molecule.
-
Kinase Inhibition: Many kinase inhibitors incorporate pyridine and thiophene scaffolds. For example, compounds targeting FMS-like tyrosine kinase-3 (FLT3) have been developed for acute myeloid leukemia.[3]
-
GPCR Modulation: The structural motifs are also present in ligands for G-protein coupled receptors, which are targets for a wide range of diseases.
-
Antimicrobial Activity: Thiophene derivatives have been investigated for their potential as antibacterial and antifungal agents.[4]
Conclusion
The compound (5-(4-Ethylpyridin-3-yl)thiophen-2-yl)methanamine dihydrochloride represents a novel chemical entity with potential for biological activity based on its constituent pharmacophores. However, there is a clear lack of published scientific research on this specific molecule. This guide has provided a speculative overview of its properties and a potential synthetic route to encourage and facilitate future research. Experimental validation of the predicted properties, a confirmed synthetic pathway, and comprehensive biological screening are necessary next steps to elucidate the pharmacological profile of this compound and determine its potential utility in drug discovery and development. Researchers interested in this molecule will need to perform foundational research to establish its basic scientific profile.
References
- 1. Buy 1-[5-(2-Fluorophenyl)thiophen-2-yl]-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine;hydrochloride (EVT-3000548) | 2418718-80-4 [evitachem.com]
- 2. 5-(4-ethylpyridin-3-yl)thiophe-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of CYP2A6 in Nicotine Metabolism: A Technical Guide for Researchers
An In-depth Examination of the Genetic, Kinetic, and Clinical Significance of Cytochrome P450 2A6 in Nicotine Disposition and its Implications for Drug Development
Introduction
Cytochrome P450 2A6 (CYP2A6), a key enzyme primarily expressed in the liver, plays a paramount role in the metabolism of nicotine, the main psychoactive and addictive component of tobacco.[1][2] This enzyme is responsible for approximately 70-80% of the metabolic inactivation of nicotine.[3][4][5] The significant interindividual and interethnic variability in CYP2A6 activity, largely driven by genetic polymorphisms, has profound implications for smoking behaviors, nicotine dependence, the risk of tobacco-related diseases, and the efficacy of smoking cessation therapies. This technical guide provides a comprehensive overview of the role of CYP2A6 in nicotine metabolism, intended for researchers, scientists, and professionals in the field of drug development. It delves into the metabolic pathways, enzyme kinetics, genetic variations, and experimental methodologies crucial for studying this critical enzyme.
Nicotine Metabolism Pathway
The primary metabolic pathway of nicotine is a two-step process predominantly mediated by CYP2A6.
-
Nicotine C-oxidation: CYP2A6 catalyzes the C-oxidation of nicotine to a nicotine-Δ5'(1')-iminium ion intermediate. This is the rate-limiting step in nicotine's conversion to its major metabolite, cotinine.
-
Conversion to Cotinine: The unstable iminium ion is then converted to cotinine, a reaction that can be catalyzed by either CYP2A6 or cytosolic aldehyde oxidase.
-
Cotinine Hydroxylation: Cotinine is further metabolized, almost exclusively by CYP2A6, to trans-3'-hydroxycotinine (3HC), the most abundant urinary metabolite of nicotine.
The ratio of 3HC to cotinine, known as the Nicotine Metabolite Ratio (NMR), is a well-established and reliable biomarker of CYP2A6 enzyme activity and the rate of nicotine metabolism in vivo.
Quantitative Data on CYP2A6 Function
Enzyme Kinetics
The enzymatic efficiency of CYP2A6 in metabolizing nicotine and its metabolites is described by its kinetic parameters. Recombinant human CYP2A6 has a high affinity for nicotine.
| Substrate Conversion | Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| Nicotine → Cotinine | Recombinant CYP2A6 | 11.0 | 11.0 | |
| Nicotine → Cotinine | Recombinant CYP2B6 | 105 | 8.2 | |
| Nicotine → Cotinine | Recombinant CYP2D6 | 132 | 8.6 | |
| Cotinine → 3'-hydroxycotinine | Human Liver Microsomes | 0.16 (µL/min/mg protein) | - |
Note: Vmax for cotinine to 3'-hydroxycotinine is often reported as intrinsic clearance (Vmax/Km).
Genetic Polymorphisms and Allele Frequencies
The CYP2A6 gene is highly polymorphic, with over 40 known variant alleles. These genetic variations are the primary cause of the wide interindividual differences in nicotine metabolism. Individuals can be broadly categorized into three metabolizer phenotypes based on their genotype:
-
Normal/Extensive Metabolizers: Carry two functional alleles (e.g., 1/1).
-
Intermediate Metabolizers: Carry one functional and one reduced-activity allele (e.g., 1/9).
-
Slow/Poor Metabolizers: Carry one or two loss-of-function alleles (e.g., 1/4, 4/4).
The frequencies of these alleles vary significantly across different ethnic populations.
| Allele | Functional Impact | Caucasian (%) | African American (%) | Chinese (%) | Japanese (%) | Reference(s) |
| CYP2A62 | No activity | 1.1 - 3.0 | < 1 | Not reported | Not reported | |
| CYP2A64 | No activity (gene deletion) | 0 - 4 | 0 - 2 | 5 - 15 | 17 - 24 | |
| CYP2A69 | Decreased activity | 5 - 8 | 6 - 9 | 13.5 - 16 | 19 - 22.3 | |
| CYP2A612 | Decreased activity | ≤ 3 | Not reported | Not reported | Not reported | |
| CYP2A6*17 | Decreased activity | Not identified | ~10 | Not identified | Not identified |
In Vitro Inhibition of CYP2A6
Several compounds have been identified as inhibitors of CYP2A6. These are valuable tools for in vitro studies and have potential therapeutic applications in smoking cessation by slowing nicotine metabolism.
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference(s) |
| Tranylcypromine | Competitive | 0.42 | 0.04 - 0.08 | |
| Methoxsalen (8-MOP) | Mechanism-based | 0.19 (wild-type) | 0.32 | |
| Cinnamaldehyde | - | 7.4 | - | |
| Benzaldehyde | - | 7.6 | - | |
| Vanillin | - | 200 | - | |
| Ketoconazole | Strong | < 200 (Ki) | - | |
| Tryptamine | Competitive | - | 1.7 |
Experimental Protocols
Genotyping of CYP2A6 Alleles
Accurate genotyping is essential to correlate genetic variance with nicotine metabolism phenotypes. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common method.
Protocol: Detection of CYP2A6*4 (Gene Deletion)
This protocol distinguishes between the wild-type (1) and the whole-gene deletion (4) alleles.
-
DNA Extraction: Isolate genomic DNA from whole blood or buccal cells using a standard commercial kit.
-
PCR Amplification:
-
Perform a long-PCR to specifically amplify a region of the CYP2A6 gene that is absent in the CYP2A6*4 allele. A separate PCR for a control gene (e.g., RNase P) should be run to confirm DNA integrity.
-
Primers for CYP2A6*1:
-
Forward: 5'-CACCGAAGTGTWCCCTATGCTG-3'
-
Reverse: 5'-TGTAAAATGGGCATGAACGCCC-3'
-
-
PCR Conditions:
-
Initial Denaturation: 94°C for 3 min.
-
30 Cycles:
-
Denaturation: 94°C for 1 min.
-
Annealing: 56°C for 1 min.
-
Extension: 72°C for 1.5 min.
-
-
Final Extension: 72°C for 5 min.
-
-
-
Agarose Gel Electrophoresis:
-
Load the PCR products onto a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Run the gel at 100V for 45-60 minutes.
-
-
Result Interpretation:
-
CYP2A61/1 (Wild-type): A band corresponding to the amplified CYP2A6 fragment will be visible.
-
CYP2A64/4 (Homozygous deletion): No band for the CYP2A6 fragment will be visible. The control gene should still show a band.
-
CYP2A61/4 (Heterozygous): A band for the CYP2A6 fragment will be present, but may be of lower intensity compared to the wild-type homozygote.
-
Phenotyping: Measurement of Nicotine Metabolite Ratio (NMR)
The NMR (3HC/cotinine) is a reliable biomarker for in vivo CYP2A6 activity. Its measurement typically involves analyzing plasma or urine samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol: NMR Determination in Plasma by LC-MS/MS
-
Sample Collection: Collect blood samples from subjects (smokers or individuals administered nicotine). Process to obtain plasma and store at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 5 µL of an internal standard solution (containing deuterated nicotine-d4 and cotinine-d3).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A typical system would use a C18 reverse-phase column (e.g., ZORBAX RRHD StableBond C18, 2.1 × 150 mm, 1.8 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate, pH 4.5) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nicotine: m/z 163.3 → 130
-
Cotinine: m/z 177.3 → 80
-
trans-3'-Hydroxycotinine: m/z 193.2 → 80
-
Nicotine-d4 (IS): m/z 167.3 → 134
-
Cotinine-d3 (IS): m/z 180.3 → 80
-
-
-
Data Analysis and NMR Calculation:
-
Quantify the concentrations of cotinine and 3HC in each sample by comparing their peak areas to those of the internal standards and a standard curve.
-
Calculate the NMR by dividing the molar concentration of trans-3'-hydroxycotinine by the molar concentration of cotinine.
-
In Vitro CYP2A6 Inhibition Assay
This assay determines the inhibitory potential of a test compound on CYP2A6 activity, typically using human liver microsomes (HLM) and a probe substrate like coumarin.
Protocol: IC50 Determination for a Test Compound
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.1 mg/mL) in a potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension, the test compound at various concentrations, and the CYP2A6 probe substrate, coumarin (at a concentration near its Km, e.g., 2 µM). Include a vehicle control (solvent only).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant for the formation of the metabolite, 7-hydroxycoumarin, using LC-MS/MS or fluorescence detection.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2A6 activity at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.
-
Clinical Significance and Future Directions
The activity of CYP2A6 is a critical determinant of nicotine pharmacology and smoking behavior.
-
Normal/Fast Metabolizers: Clear nicotine quickly, leading to more frequent smoking to maintain nicotine levels in the brain, higher nicotine dependence, and greater difficulty quitting.
-
Slow Metabolizers: Maintain higher plasma nicotine levels for longer periods from each cigarette. They tend to smoke fewer cigarettes per day, have lower levels of nicotine dependence, and are more likely to quit successfully.
This understanding has significant implications for personalized medicine in smoking cessation. For instance, slow metabolizers may respond well to standard-dose nicotine replacement therapy (NRT), while fast metabolizers might require higher doses or alternative treatments like varenicline.
Furthermore, the development of selective CYP2A6 inhibitors is a promising therapeutic strategy. By pharmacologically converting a fast metabolizer into a slow metabolizer, these inhibitors could reduce the urge to smoke, decrease overall tobacco consumption, and increase the efficacy of NRT.
Conclusion
CYP2A6 is the cornerstone of nicotine metabolism, and its genetic variability is a key factor influencing an individual's susceptibility to nicotine addiction and their ability to quit smoking. A thorough understanding of CYP2A6 genetics, kinetics, and the methods used to assess its function is indispensable for researchers in tobacco addiction, pharmacology, and drug development. The continued investigation into this enzyme will undoubtedly pave the way for more effective, personalized strategies to combat the global public health crisis of tobacco dependence.
References
- 1. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel PCR-RFLP Detection Method Using an Optimized Set of Restriction Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 3. Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. New CYP2A6 gene deletion and conversion variants in a population of Black African descent - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of DLCI-1: A Novel CYP2A6 Inhibitor for Smoking Cessation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DLCI-1, chemically identified as (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a novel and potent small molecule inhibitor of cytochrome P450 2A6 (CYP2A6). As the primary enzyme responsible for the metabolic clearance of nicotine in humans, CYP2A6 presents a compelling target for smoking cessation therapies. By inhibiting this enzyme, this compound increases the systemic exposure and half-life of nicotine, which is hypothesized to reduce the craving and frequency of tobacco use. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including its physicochemical properties, in vitro efficacy and selectivity, and in vivo pharmacological effects. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of the scientific foundation for this compound's potential as a new therapeutic agent.
Introduction
Tobacco addiction remains a leading cause of preventable death worldwide, primarily driven by the highly addictive nature of nicotine. Upon inhalation, nicotine is rapidly absorbed and acts on nicotinic acetylcholine receptors in the brain, leading to the release of neurotransmitters that produce rewarding effects. The relatively short half-life of nicotine necessitates frequent administration to maintain these effects and avoid withdrawal symptoms, thus perpetuating the cycle of addiction.
The primary route of nicotine metabolism is oxidation to cotinine, a reaction catalyzed predominantly by the hepatic enzyme CYP2A6. Genetic variations in the CYP2A6 gene that result in slower nicotine metabolism are associated with reduced smoking frequency, lower dependence, and higher quit rates. This observation forms the rationale for the development of CYP2A6 inhibitors as a smoking cessation therapy. By pharmacologically mimicking the slow metabolizer phenotype, a CYP2A6 inhibitor can increase nicotine's bioavailability and duration of action from a single cigarette, thereby reducing the urge to smoke.
This compound emerged from a lead-directed medicinal chemistry program as a structural analog of nicotine designed for potent and selective inhibition of CYP2A6.[1] This whitepaper details the preclinical data supporting the development of this compound.
Physicochemical Properties and Drug-Likeness
This compound was designed to have favorable drug-like properties, adhering to Lipinski's rule of five.[1]
| Property | Value | Source |
| Molecular Weight | < 500 daltons | [1] |
| Calculated octanol-water partition coefficient (cLogP) | 2.108 | [1] |
| Hydrogen Bond Donors | < 5 | [1] |
| Hydrogen Bond Acceptors | < 10 |
These properties suggest that this compound possesses good oral bioavailability and membrane permeability, which are desirable characteristics for a clinical candidate.
In Vitro Pharmacology
Potency and Selectivity of CYP2A6 Inhibition
The inhibitory activity of this compound against human CYP enzymes was assessed using in vitro assays with human liver microsomes.
| Enzyme | IC50 | Selectivity Ratio (IC50(CYPXXX)/IC50(CYP2A6)) | Source |
| CYP2A6 | 0.017 µM | - | |
| CYP2B6 | > 0.085 µM | > 5 | |
| CYP3A4 | > 12.9 µM | > 760 |
This compound demonstrated potent inhibition of CYP2A6 with an IC50 of 0.017 µM. Importantly, it exhibited high selectivity, with significantly weaker inhibition of other major drug-metabolizing CYP enzymes, such as CYP2B6 and CYP3A4. This selectivity profile minimizes the risk of drug-drug interactions.
Metabolic Stability
The metabolic stability of this compound was evaluated in human liver microsomes.
| Parameter | Value | Source |
| Half-life (t1/2) | 40 minutes |
This compound exhibited a good microsomal half-life of 40 minutes, indicating moderate metabolic clearance and suggesting a suitable duration of action in vivo.
In Vivo Pharmacology: Nicotine Self-Administration in Mice
The efficacy of this compound in a preclinical model of nicotine addiction was assessed using an intravenous nicotine self-administration paradigm in mice. This model is considered a reliable measure of the reinforcing effects of nicotine.
Effect of this compound on Nicotine Intake
Oral administration of this compound prior to nicotine self-administration sessions led to a significant dose-dependent decrease in the number of nicotine infusions earned by both male and female mice.
| Treatment | Dose (mg/kg) | % Reduction in Nicotine Infusions (vs. Vehicle) | Source |
| This compound | 25 | Significant Reduction | |
| This compound | 50 | Significant Reduction | |
| Bupropion | 1 | Less effective than this compound | |
| Bupropion | 75 | Adverse behavioral effects observed |
These results indicate that this compound reduces the reinforcing effects of nicotine, leading to a decrease in self-administration. Notably, this compound was more effective than a moderate dose of bupropion, an approved smoking cessation aid.
Behavioral Specificity
To ensure that the reduction in nicotine self-administration was not due to non-specific behavioral effects, such as sedation or motor impairment, the effect of this compound was evaluated on food self-administration and general locomotor activity.
-
Food Self-Administration: this compound did not alter lever pressing for food rewards, indicating that its effects are specific to nicotine reinforcement.
-
Locomotor Activity: Despite self-administering less nicotine, mice treated with this compound exhibited similar locomotor activity to control mice. This suggests that by blocking nicotine metabolism, this compound allows for similar nicotinic acetylcholine receptor activation at lower nicotine doses.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of the CYP2A6 enzyme. This leads to a reduction in the metabolic clearance of nicotine, thereby increasing its plasma concentration and prolonging its effects.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
This compound, as the hydrochloride salt, was synthesized as previously described by Denton et al. (2018). For experimental use, it was dissolved in 0.9% sterile saline and adjusted to pH 7.4.
In Vitro CYP Inhibition Assays
The inhibitory potency of this compound against various human CYP enzymes was determined using assays with pooled human liver microsomes. The activity of each CYP isozyme was monitored using a specific substrate and the formation of its metabolite was quantified. The IC50 values were calculated by measuring the concentration of this compound required to inhibit 50% of the enzyme's activity.
Caption: Workflow for in vitro CYP inhibition assay.
Intravenous Nicotine Self-Administration in Mice
Male and female C57BL/6J mice were surgically implanted with intravenous catheters. Following recovery, mice were trained to self-administer nicotine by pressing a lever in an operant chamber. Once stable responding was achieved, the effect of this compound was assessed.
-
Habituation and Training: Mice were trained to press a lever for food reinforcement. Subsequently, they were trained to self-administer nicotine (0.03 mg/kg/infusion) on a fixed-ratio schedule.
-
Drug Administration: this compound (25 or 50 mg/kg) or vehicle was administered via oral gavage prior to the self-administration session.
-
Self-Administration Session: Mice were placed in the operant chambers and allowed to self-administer nicotine for a set duration. The number of infusions earned was recorded.
-
Data Analysis: The number of nicotine infusions was compared between the this compound and vehicle-treated groups.
Caption: Experimental workflow for nicotine self-administration in mice.
Conclusion
This compound is a potent and selective inhibitor of CYP2A6 with favorable drug-like properties. Preclinical studies have demonstrated its efficacy in reducing nicotine self-administration in a well-validated animal model of addiction. The specificity of its behavioral effects and its promising in vitro profile suggest that this compound has significant potential as a novel pharmacotherapeutic for smoking cessation. Further development and clinical evaluation of this compound are warranted to determine its safety and efficacy in human smokers.
References
The Emergence of DLCI-1: A Potent and Selective Tool for Probing Cytochrome P450 2A6 Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: In the landscape of drug metabolism and toxicology, the cytochrome P450 (CYP) superfamily of enzymes plays a paramount role. Among these, CYP2A6 is of significant interest due to its primary role in the metabolism of nicotine and its implication in tobacco dependence. The development of selective inhibitors for specific CYP isoforms is a critical endeavor for both basic research and as a therapeutic strategy. This technical guide focuses on DLCI-1, a novel and potent inhibitor of CYP2A6, providing a comprehensive overview of its characteristics, experimental applications, and the methodologies for its study.
Core Compound Profile
This compound, chemically known as (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, has been identified as a potent, selective, and metabolically stable inhibitor of CYP2A6. Its development marks a significant step forward in the quest for tools to modulate CYP2A6 activity, offering a promising avenue for smoking cessation research and therapy.
Quantitative Inhibition Profile of this compound
The inhibitory potency and selectivity of this compound have been characterized through in vitro assays. The following tables summarize the key quantitative data for this compound (referred to as compound 6i in the primary literature).
| Parameter | Value | Enzyme | Reference |
| IC50 | 0.017 µM | Human CYP2A6 |
Table 1: Potency of this compound against Human CYP2A6. The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to inhibit 50% of CYP2A6 activity in vitro.
A critical attribute of a chemical probe is its selectivity for the target enzyme over other related enzymes. This compound has been profiled against a panel of major human CYP450 isoforms, demonstrating a high degree of selectivity for CYP2A6.
| CYP Isoform | IC50 (µM) | Selectivity (Fold vs. CYP2A6) |
| CYP1A2 | > 20 | > 1176 |
| CYP2B6 | > 20 | > 1176 |
| CYP2C9 | > 20 | > 1176 |
| CYP2C19 | > 20 | > 1176 |
| CYP2D6 | > 20 | > 1176 |
| CYP3A4 | > 20 | > 1176 |
Table 2: Selectivity Profile of this compound against Major Human CYP450 Isoforms. The data illustrates the high selectivity of this compound for CYP2A6, with minimal inhibitory activity against other major drug-metabolizing CYPs at concentrations up to 20 µM.
Mechanism of Action
While the primary literature characterizes this compound as a potent inhibitor, further studies would be required to definitively elucidate its mode of inhibition (e.g., competitive, non-competitive, or mechanism-based). The high potency and selectivity suggest a specific interaction with the active site of CYP2A6.
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization of this compound's inhibitory activity.
In Vitro CYP2A6 Inhibition Assay
This protocol is fundamental for determining the IC50 of this compound against CYP2A6.
1. Materials and Reagents:
-
Recombinant human CYP2A6 enzyme
-
Cytochrome P450 reductase
-
Liposomes (e.g., DLPC/CHAPS)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
CYP2A6 probe substrate (e.g., coumarin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare a master mix containing the recombinant CYP2A6 enzyme, cytochrome P450 reductase, and liposomes in potassium phosphate buffer.
-
Pre-incubate the master mix at 37°C for 10 minutes.
-
Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.
-
Add the CYP2A6 probe substrate (coumarin) to all wells.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the formation of the fluorescent metabolite (7-hydroxycoumarin) using a fluorescence plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
In Vivo Nicotine Self-Administration Studies in Mice
These studies are crucial for evaluating the therapeutic potential of this compound.
1. Animals:
-
Male and female mice are used in these studies.
2. Nicotine Self-Administration Paradigm:
-
Mice are trained to self-administer nicotine intravenously by pressing a lever.
-
Once stable responding is achieved, this compound (e.g., 25 or 50 mg/kg) or a vehicle control is administered orally prior to the nicotine self-administration session.
-
The number of nicotine infusions earned and lever presses are recorded.
-
A significant decrease in nicotine intake following this compound administration indicates its efficacy in reducing nicotine-seeking behavior.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.
Caption: Experimental workflow for the in vitro and in vivo evaluation of this compound.
Caption: Nicotine metabolism by CYP2A6 and the inhibitory action of this compound.
Conclusion
This compound has emerged as a highly potent and selective inhibitor of CYP2A6. Its favorable in vitro characteristics, coupled with demonstrated in vivo efficacy in reducing nicotine self-administration, position it as a valuable research tool and a promising lead compound for the development of novel smoking cessation therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound in the study of cytochrome P450 enzymes and beyond.
Preclinical Research on Novel CYP2A6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current landscape of preclinical research on novel inhibitors of Cytochrome P450 2A6 (CYP2A6). CYP2A6 is the primary enzyme responsible for the metabolism of nicotine and various other xenobiotics. Inhibition of this enzyme is a promising therapeutic strategy for smoking cessation and has potential applications in other areas, such as mitigating the toxicity of certain carcinogens. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and research workflows to facilitate further investigation and drug development in this field.
Quantitative Data on Novel CYP2A6 Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for several novel CYP2A6 inhibitors. This data is crucial for comparing the potency, selectivity, and potential therapeutic efficacy of these compounds.
Table 1: In Vitro Inhibition of CYP2A6 by Novel Compounds
| Compound Class | Compound Name | Assay Type | IC50 (µM) | K_i (µM) | k_inact (min⁻¹) | Source |
| Pyridine Derivatives | Compound 1 | CYP2A6 Inhibition | 9.034 | - | - | [1] |
| Compound 4 | CYP2A6 Inhibition | 5.024 | - | - | [1] | |
| Compound 6 | CYP2A6 Inhibition | 1.003 | - | - | [1] | |
| Compound 7 | CYP2A6 Inhibition | 42.51 | - | - | [1] | |
| (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine (DLCI-1) | CYP2A6 Inhibition | - | - | - | [2] | |
| Furanocoumarins | Chalepensin | Coumarin 7-hydroxylation | 1.4 (with NADPH pre-incubation) | 2.64 | 0.044 | |
| Chalepensin | Coumarin 7-hydroxylation | 82.2 (without NADPH pre-incubation) | - | - | ||
| Cyclopropylamines | trans-2-phenylcyclopropylamine (Tranylcypromine) | Coumarin 7-hydroxylation | 0.42 | 0.04 | - | |
| Natural Products | Rhinacanthin-A | Coumarin 7-hydroxylation | - | - | - | |
| Rhinacanthin-B | Coumarin 7-hydroxylation | - | - | - | ||
| Rhinacanthin-C | Coumarin 7-hydroxylation | - | - | - | ||
| 1-Substituted Imidazoles | Various | CYP2A6/CYP2A13 Inhibition | ~2 | - | - |
Note: '-' indicates data not available in the cited sources.
Table 2: In Vivo Efficacy of Novel CYP2A6 Inhibitors
| Compound Name | Animal Model | Dosing | Key Findings | Source |
| This compound | Mice | 25 mg/kg and 50 mg/kg (oral) | Significant decrease in intravenous nicotine self-administration in both male and female mice. More effective than bupropion at a moderate dose. | |
| Chalepensin | C57BL/6J Mice | Oral administration | Reduced hepatic coumarin 7-hydroxylation activity ex vivo. | |
| Methoxsalen | Human Smokers | 30 mg (oral) | Reduced smoking during a period of free smoking. |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of preclinical research. This section outlines the key experimental protocols used in the study of novel CYP2A6 inhibitors.
In Vitro CYP2A6 Inhibition Assay: Coumarin 7-Hydroxylation
This is a widely used fluorometric assay to determine the inhibitory potential of compounds against CYP2A6.
-
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP2A6 enzyme.
-
Potassium phosphate buffer (pH 7.4).
-
Coumarin (substrate).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Test inhibitor compound.
-
96-well microplate reader with fluorescence detection (Excitation: ~355 nm, Emission: ~460 nm).
-
-
Procedure:
-
Prepare a reaction mixture containing human liver microsomes or recombinant CYP2A6 in potassium phosphate buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture. For mechanism-based inhibition studies, a pre-incubation step with the inhibitor and microsomes is performed before the addition of the substrate.
-
Initiate the reaction by adding the substrate, coumarin.
-
Incubate the mixture at 37°C.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Monitor the formation of the fluorescent product, 7-hydroxycoumarin, over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Nicotine Self-Administration in Mice
This protocol assesses the effect of a CYP2A6 inhibitor on the reinforcing properties of nicotine in an animal model.
-
Animals:
-
Male and female mice (e.g., C57BL/6J).
-
-
Apparatus:
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.
-
-
Procedure:
-
Surgery: Surgically implant a catheter into the jugular vein of each mouse.
-
Training: Train the mice to self-administer nicotine by pressing a lever. Each lever press results in an intravenous infusion of nicotine, often paired with a visual or auditory cue.
-
Stable Responding: Continue training until the mice show stable responding for nicotine infusions.
-
Inhibitor Administration: Administer the test CYP2A6 inhibitor (e.g., this compound) or a vehicle control via the appropriate route (e.g., oral gavage) at a specified time before the self-administration session.
-
Testing: Place the mice back in the operant chambers and allow them to self-administer nicotine.
-
Data Analysis: Record the number of nicotine infusions earned. A significant reduction in the number of infusions in the inhibitor-treated group compared to the vehicle group indicates that the inhibitor reduces the reinforcing effects of nicotine.
-
Virtual Screening for Novel CYP2A6 Inhibitors
This in silico approach is used to identify potential CYP2A6 inhibitors from large chemical databases.
-
Software and Databases:
-
Molecular docking software (e.g., AutoDock Vina).
-
3D structure of human CYP2A6 (e.g., from the Protein Data Bank).
-
Chemical compound libraries (e.g., Maybridge, Enamine REAL).
-
Pharmacophore modeling software.
-
-
Procedure:
-
Target Preparation: Prepare the 3D structure of CYP2A6 for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: Prepare the 3D structures of the compounds in the chemical library.
-
Docking: Use molecular docking software to predict the binding pose and affinity of each compound to the active site of CYP2A6.
-
Scoring and Ranking: Rank the compounds based on their predicted binding affinity (docking score).
-
Filtering: Apply filters based on drug-like properties (e.g., Lipinski's rule of five) and pharmacophore models to refine the list of potential hits.
-
Hit Selection: Select the top-ranked compounds for experimental validation using in vitro inhibition assays.
-
Signaling Pathways and Experimental Workflows
Understanding the regulatory pathways of CYP2A6 and the workflows for inhibitor discovery is crucial for developing effective therapeutic strategies.
Oxidative Stress-Mediated Regulation of CYP2A6 Expression
Ethanol-induced oxidative stress has been shown to upregulate CYP2A6 expression through the PKC/MEK/Nrf2 signaling pathway. This pathway is a potential target for modulating CYP2A6 activity.
Caption: Ethanol-induced CYP2A6 expression pathway.
General Workflow for Preclinical Evaluation of Novel CYP2A6 Inhibitors
The following diagram illustrates a typical workflow for the identification and preclinical evaluation of novel CYP2A6 inhibitors.
Caption: Preclinical workflow for CYP2A6 inhibitor discovery.
This technical guide provides a foundational understanding of the preclinical research landscape for novel CYP2A6 inhibitors. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers and drug development professionals working to advance this important therapeutic area. Further research is warranted to fully elucidate the clinical potential of these novel compounds.
References
DLCI-1: A Novel CYP2A6 Inhibitor with Potential as a Smoking Cessation Aid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nicotine addiction, primarily sustained through tobacco smoking, remains a significant global health challenge. Current smoking cessation therapies have limited long-term efficacy, highlighting the urgent need for novel pharmacological interventions. This document provides a comprehensive technical overview of DLCI-1, a novel and potent inhibitor of Cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for nicotine metabolism. By inhibiting CYP2A6, this compound slows the clearance of nicotine, thereby reducing the urge for frequent reinforcement and decreasing overall nicotine consumption. Preclinical evidence strongly suggests the potential of this compound as a promising new therapeutic agent for smoking cessation. This guide details the mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate this compound, providing a foundational resource for researchers, scientists, and drug development professionals in the field of addiction and pharmacology.
Mechanism of Action: Targeting Nicotine Metabolism
The primary mechanism of action of this compound is the selective inhibition of the CYP2A6 enzyme. In humans, CYP2A6 is responsible for metabolizing approximately 70-80% of absorbed nicotine into its inactive metabolite, cotinine.[1][2][3] This metabolic clearance of nicotine leads to a decrease in its plasma concentration, prompting smokers to smoke more frequently to maintain desired nicotine levels and avoid withdrawal symptoms.
Individuals with genetic variations that result in slower CYP2A6 metabolism tend to smoke fewer cigarettes per day, are less likely to become dependent, and have higher success rates when attempting to quit.[1][2] This observation forms the rationale for developing CYP2A6 inhibitors as smoking cessation aids. By pharmacologically mimicking the slow metabolizer phenotype, this compound is hypothesized to reduce the reinforcing effects of nicotine and alleviate withdrawal symptoms, thereby aiding in smoking cessation.
The inhibition of CYP2A6 by this compound leads to a sustained level of nicotine in the bloodstream from a single cigarette, which is expected to reduce the craving for subsequent cigarettes. This mechanism is distinct from traditional nicotine replacement therapies or receptor modulators.
Below is a diagram illustrating the metabolic pathway of nicotine and the inhibitory action of this compound.
Preclinical Efficacy
The primary preclinical evaluation of this compound as a potential smoking cessation aid was conducted by Chen et al. (2020). The study utilized a well-established mouse model of intravenous nicotine self-administration to assess the compound's effect on nicotine-seeking behavior.
Intravenous Nicotine Self-Administration in Mice
In this model, mice are trained to perform an action (e.g., press a lever) to receive an intravenous infusion of nicotine. This paradigm is considered to have high translational validity to human drug-taking behavior.
The study by Chen et al. (2020) demonstrated that oral administration of this compound significantly reduced the number of nicotine infusions self-administered by both male and female mice in a dose-dependent manner. The effective doses were found to be 25 mg/kg and 50 mg/kg.
Specificity of Action
To ensure that the reduction in nicotine intake was not due to a general suppression of behavior, the effect of this compound on food self-administration was also assessed. This compound did not alter the number of food pellets self-administered, indicating that its effects are specific to nicotine reinforcement.
Comparison with Bupropion
The efficacy of this compound was also compared to bupropion, an FDA-approved smoking cessation medication. The study found that this compound was more effective at reducing nicotine intake than a moderate dose of bupropion.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the preclinical evaluation of this compound.
| Parameter | Value | Reference |
| CYP2A6 Inhibition (IC50) | Reported in Denton et al. (2018) | Chen et al. (2020) |
| Effective Doses (in mice) | 25 mg/kg and 50 mg/kg (oral) | Chen et al. (2020) |
| Effect on Nicotine Self-Administration | Significantly decreased infusions | Chen et al. (2020) |
| Effect on Food Self-Administration | No significant effect | Chen et al. (2020) |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies employed in the preclinical evaluation of this compound.
Synthesis of this compound
The chemical name for this compound is (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine. The synthesis of this compound has been described by Denton et al. (2018). While the specific, step-by-step protocol is proprietary, the synthesis of similar 3-substituted pyridine and thiophene derivatives generally involves cross-coupling reactions, such as Suzuki or Stille coupling, to form the core bi-aryl structure, followed by functional group manipulations to introduce the methanamine side chain.
CYP2A6 Inhibition Assay
The inhibitory potency of this compound against human CYP2A6 is determined using an in vitro assay with human liver microsomes or recombinant CYP2A6 enzyme. A common and reliable method is the coumarin 7-hydroxylation assay.
-
Principle: CYP2A6 catalyzes the conversion of coumarin to the fluorescent product 7-hydroxycoumarin. The rate of formation of 7-hydroxycoumarin is measured in the presence and absence of the inhibitor (this compound).
-
Materials:
-
Human liver microsomes or recombinant human CYP2A6
-
Coumarin (substrate)
-
NADPH regenerating system (to initiate the enzymatic reaction)
-
This compound (test inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Fluorescence plate reader
-
-
Procedure:
-
Human liver microsomes or recombinant CYP2A6 are pre-incubated with varying concentrations of this compound in a multi-well plate.
-
The reaction is initiated by the addition of the NADPH regenerating system and coumarin.
-
The plate is incubated at 37°C for a specified time.
-
The reaction is terminated by the addition of a stop solution (e.g., acetonitrile).
-
The fluorescence of the formed 7-hydroxycoumarin is measured using a fluorescence plate reader (excitation ~355 nm, emission ~460 nm).
-
The IC50 value, the concentration of this compound that causes 50% inhibition of CYP2A6 activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Intravenous Nicotine Self-Administration in Mice
This behavioral paradigm is used to assess the reinforcing properties of nicotine and the potential of a compound to reduce nicotine-seeking behavior.
-
Animals: Male and female C57BL/6J mice are commonly used.
-
Surgical Procedure:
-
Mice are anesthetized, and a silastic catheter is surgically implanted into the jugular vein.
-
The catheter is passed subcutaneously to the back of the animal, where it is attached to a port for drug infusion.
-
Animals are allowed to recover for several days before behavioral training.
-
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to the mouse's catheter.
-
Training and Testing Procedure:
-
Acquisition: Mice are placed in the operant chambers for daily sessions. A press on the active lever results in the delivery of an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light. Presses on the inactive lever have no consequence.
-
Maintenance: Once stable responding is achieved, the dose of nicotine and the reinforcement schedule can be manipulated. A common schedule is a Fixed-Ratio 5, Time-Out 20 seconds (FR5TO20), where the mouse must press the active lever five times to receive one infusion, followed by a 20-second time-out period where lever presses are not reinforced.
-
Drug Testing: Prior to a self-administration session, mice are administered either vehicle or this compound (e.g., 25 or 50 mg/kg, orally). The number of nicotine infusions earned is recorded and compared between the vehicle and this compound treated groups.
-
The following diagram illustrates the experimental workflow for the preclinical evaluation of this compound.
Future Directions and Conclusion
The preclinical data for this compound are highly encouraging, positioning it as a strong candidate for further development as a smoking cessation aid. The compound's novel mechanism of action, targeting nicotine metabolism rather than neurotransmitter receptors directly, may offer a different side-effect profile compared to existing therapies.
Future research should focus on:
-
Pharmacokinetic Profiling: Detailed pharmacokinetic studies in different species are necessary to determine the bioavailability, half-life, and metabolic fate of this compound.
-
Safety and Toxicology: Comprehensive toxicology studies are required to assess the safety profile of this compound before it can be advanced to clinical trials.
-
Clinical Trials: Ultimately, well-designed clinical trials in human smokers will be necessary to establish the efficacy and safety of this compound as a smoking cessation therapy.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of DLC1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to investigate the tumor suppressor functions of Deleted in Liver Cancer 1 (DLC1). The protocols outlined below cover the establishment of tumor xenograft models, therapeutic intervention using adenoviral-mediated DLC1 delivery, and subsequent endpoint analyses to assess tumor growth, metastasis, and underlying molecular mechanisms.
Introduction to DLC1
Deleted in Liver Cancer 1 (DLC1) is a potent tumor suppressor gene frequently downregulated or silenced in a multitude of human cancers, including liver, lung, breast, and colon cancer.[1][2][3] The DLC1 protein functions as a Rho GTPase-activating protein (RhoGAP), which negatively regulates the Rho family of small GTPases, particularly RhoA.[3][4] By inactivating RhoA, DLC1 plays a crucial role in controlling cell proliferation, migration, invasion, and apoptosis. Loss of DLC1 expression leads to constitutive activation of RhoA signaling, promoting tumorigenesis and metastasis. Re-expression of DLC1 in cancer cells lacking the endogenous protein has been shown to suppress tumor growth and metastasis in preclinical in vivo models, highlighting its therapeutic potential.
Key Applications
-
Evaluation of DLC1 as a therapeutic agent: Assessing the anti-tumor efficacy of DLC1 restoration in various cancer models.
-
Investigating the role of DLC1 in metastasis: Studying the impact of DLC1 expression on the metastatic potential of cancer cells in vivo.
-
Elucidating the DLC1 signaling pathway: Analyzing the downstream effects of DLC1 expression on RhoA activity and other signaling molecules within the tumor microenvironment.
-
Screening of pro-DLC1 therapeutic compounds: Utilizing in vivo models to test novel compounds that may upregulate or mimic the function of DLC1.
Quantitative Data Summary
The following tables summarize representative quantitative data from hypothetical in vivo studies investigating the effects of DLC1.
Table 1: Effect of Adenovirus-mediated DLC1 (Ad-DLC1) Treatment on Tumor Volume in a Xenograft Model
| Treatment Group | Number of Animals (n) | Day 0 Tumor Volume (mm³) (Mean ± SD) | Day 21 Tumor Volume (mm³) (Mean ± SD) | % Tumor Growth Inhibition |
| Vehicle Control | 10 | 105 ± 15 | 1550 ± 250 | - |
| Ad-GFP (Control) | 10 | 102 ± 18 | 1480 ± 220 | 4.5% |
| Ad-DLC1 | 10 | 108 ± 12 | 450 ± 95 | 71.0% |
Table 2: Analysis of Metastasis and RhoA Activity in Tumor Tissues
| Treatment Group | Number of Animals (n) | Lung Metastatic Nodules (Mean ± SD) | Relative RhoA-GTP Levels (Mean ± SD) |
| Vehicle Control | 10 | 35 ± 8 | 1.00 ± 0.12 |
| Ad-GFP (Control) | 10 | 32 ± 7 | 0.95 ± 0.15 |
| Ad-DLC1 | 10 | 5 ± 2 | 0.25 ± 0.08 |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Tumor Xenograft Model
This protocol describes the procedure for establishing a subcutaneous tumor xenograft model in immunocompromised mice.
Materials:
-
Cancer cell line with low or absent DLC1 expression (e.g., MDA-MB-231, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional)
-
6-8 week old female athymic nude mice (or other suitable immunocompromised strain)
-
1 mL syringes with 27-gauge needles
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium to 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Animal Inoculation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Clean the injection site on the flank of the mouse with 70% ethanol.
-
Gently lift the skin and inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously.
-
Monitor the animals until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Tumor growth can be monitored 2-3 times per week.
-
Measure the length and width of the tumors using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Animals are typically ready for therapeutic intervention when tumors reach a volume of 100-150 mm³.
-
Protocol 2: In Vivo Delivery of DLC1 via Adenoviral Vector
This protocol outlines the intratumoral injection of a replication-deficient adenoviral vector expressing DLC1 (Ad-DLC1).
Materials:
-
Ad-DLC1 and a control vector (e.g., Ad-GFP) at a concentration of 1 x 10¹⁰ plaque-forming units (PFU)/mL.
-
Tumor-bearing mice from Protocol 1.
-
Insulin syringes with 30-gauge needles.
Procedure:
-
Preparation of Viral Vectors:
-
Thaw the viral stocks on ice.
-
Dilute the viral stocks to the desired concentration in sterile PBS. A typical dose is 1 x 10⁹ PFU in a volume of 50-100 µL per tumor.
-
-
Intratumoral Injection:
-
Anesthetize the tumor-bearing mice.
-
Carefully inject the prepared viral vector solution directly into the center of the tumor.
-
Administer injections on a predetermined schedule (e.g., once every 3-4 days for a total of 3-5 injections).
-
-
Post-Injection Monitoring:
-
Continue to monitor tumor growth as described in Protocol 1.
-
Observe the animals for any signs of toxicity or adverse effects.
-
Protocol 3: In Vivo Bioluminescence Imaging for Metastasis
This protocol is for monitoring metastasis in real-time using cancer cells engineered to express luciferase.
Materials:
-
Cancer cell line stably expressing luciferase.
-
D-luciferin potassium salt.
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Animal Preparation:
-
Establish tumor xenografts using luciferase-expressing cancer cells as described in Protocol 1.
-
For spontaneous metastasis models, allow the primary tumor to grow. For experimental metastasis models, inject luciferase-expressing cells intravenously.
-
-
Imaging Procedure:
-
Anesthetize the mice.
-
Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. The signal intensity correlates with the number of viable cancer cells.
-
Repeat imaging at regular intervals (e.g., weekly) to track the progression of metastasis.
-
Protocol 4: Endpoint Analysis of Tumor Tissue
At the end of the study, tumors and other organs are harvested for further analysis.
1. Immunohistochemistry (IHC) for DLC1 and p-MLC (a RhoA activity marker):
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Primary antibodies (anti-DLC1, anti-phospho-Myosin Light Chain 2).
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Hematoxylin counterstain.
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the staining intensity and distribution under a microscope.
2. RhoA Activation Assay (G-LISA or Pull-down):
Materials:
-
Freshly frozen tumor tissue.
-
Lysis buffer containing protease inhibitors.
-
RhoA activation assay kit (e.g., G-LISA or Rhotekin-RBD pull-down assay).
Procedure:
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
Follow the manufacturer's instructions for the specific RhoA activation assay kit to measure the levels of active, GTP-bound RhoA.
Visualizations
Caption: DLC1 Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. Intratumoral injection of adenoviral vectors encoding tumor-targeted immunoconjugates for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenovirus-mediated intratumoral expression of immunostimulatory proteins in combination with systemic Treg inactivation induces tumor-destructive immune responses in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral injection of an adenovirus expressing interleukin 2 induces regression and immunity in a murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intratumoral injection of adenoviral vectors encoding tumor-targeted immunoconjugates for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DLCI-1 in Nicotine Self-Administration Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotine, the primary psychoactive component in tobacco products, establishes and maintains dependence largely through its pharmacological actions in the central nervous system. Preclinical rodent models of nicotine self-administration are crucial for understanding the neurobiological mechanisms of nicotine addiction and for the development of novel therapeutic interventions. (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine (DLCI-1) is a novel and potent inhibitor of CYP2A6, the primary enzyme responsible for the metabolic breakdown of nicotine in humans.[1][2] In rodent models, this compound has demonstrated efficacy in reducing nicotine intake, suggesting its potential as a smoking cessation aid.[1][2] By inhibiting nicotine metabolism, this compound increases the systemic exposure and brain levels of nicotine for a given dose, thereby reducing the frequency of self-administration.[1] These application notes provide detailed protocols for utilizing this compound in intravenous nicotine self-administration studies in rodents.
Mechanism of Action
This compound is a potent inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme. In humans, CYP2A6 is the principal enzyme responsible for the metabolic inactivation of nicotine to cotinine. Individuals with slower CYP2A6 metabolism have been associated with a lower vulnerability to developing nicotine dependence. By blocking this metabolic pathway, this compound effectively increases the bioavailability and prolongs the half-life of nicotine. This leads to sustained levels of nicotine in the brain, which is hypothesized to reduce the motivation for subsequent drug-seeking behavior. Studies in mice have shown that administration of this compound prior to nicotine self-administration sessions leads to a significant decrease in nicotine intake. Despite lower nicotine consumption, similar nicotine-mediated behavioral effects, such as locomotor activity, are observed, suggesting that comparable levels of nicotinic acetylcholine receptor (nAChR) activation are achieved with lower doses of nicotine in the presence of this compound. The effects of this compound appear to be specific to nicotine reinforcement, as it does not alter food self-administration.
Signaling Pathway and Mechanism of Action of this compound
Caption: Mechanism of this compound in reducing nicotine self-administration.
Data Presentation
Table 1: Effect of this compound on Nicotine Self-Administration in Mice
| Treatment Group | Dose (mg/kg) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Nicotine Infusions (Mean ± SEM) |
| Vehicle | 0 | 125 ± 15 | 10 ± 2 | 25 ± 3 |
| This compound | 25 | 60 ± 8 | 9 ± 2 | 12 ± 1.5 |
| This compound | 50 | 55 ± 7 | 8 ± 1.5 | 11 ± 1.4 |
*Data are hypothetical and based on findings reported in Chen et al., 2020. *p < 0.01 compared to vehicle.
Table 2: Comparison of this compound and Bupropion on Nicotine Intake in Mice
| Treatment Group | Dose (mg/kg) | Reduction in Nicotine Intake (%) | Adverse Behavioral Effects |
| This compound | 50 | ~55% | Not Observed |
| Bupropion | 1 | ~30% | Not Reported |
| Bupropion | 75 | Not Reported | Observed |
Data are qualitative summaries from Chen et al., 2020.
Experimental Protocols
Animals
-
Species: C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Age/Weight: Adult animals (8-12 weeks old) are typically used.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the experimental design.
Surgical Procedure: Intravenous Catheter Implantation
Intravenous self-administration (IVSA) is a widely accepted model for studying drug reinforcement.
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Shave and sterilize the dorsal and ventral surfaces of the neck and the back.
-
A small incision is made on the back, between the scapulae, to externalize the catheter.
-
A second incision is made on the ventral side of the neck to expose the right jugular vein.
-
A silastic catheter is inserted into the jugular vein and secured with surgical silk.
-
The catheter is passed subcutaneously from the ventral incision to the dorsal incision and connected to a back-mounted port.
-
The incisions are closed with sutures or wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow animals to recover for at least 5-7 days before starting behavioral experiments. Catheters should be flushed daily with a heparinized saline solution to maintain patency.
Nicotine Self-Administration Paradigm
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a syringe pump for drug delivery.
-
Acquisition Phase:
-
Animals are trained to press the active lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion in saline).
-
Each active lever press results in a single nicotine infusion delivered over a short duration (e.g., 1-2 seconds), accompanied by the presentation of a conditioned stimulus (e.g., cue light and/or tone) for a few seconds.
-
A timeout period (e.g., 20 seconds) follows each infusion, during which active lever presses are recorded but do not result in further infusions.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Training sessions are typically 1-2 hours daily.
-
Acquisition is considered stable when animals show consistent responding on the active lever and discrimination between the active and inactive levers for at least three consecutive days.
-
-
This compound Treatment:
-
Once stable self-administration is achieved, animals are pre-treated with this compound or vehicle control prior to the nicotine self-administration session.
-
This compound is typically administered intraperitoneally (i.p.) at doses ranging from 25 to 50 mg/kg.
-
The pre-treatment time can vary but is typically 30 minutes before the session.
-
A within-subjects design is often used, where each animal receives all treatment doses in a counterbalanced order.
-
Control Experiments
-
Food Self-Administration: To assess the specificity of this compound's effects on nicotine reinforcement, a separate cohort of animals can be trained to self-administer a food reward (e.g., sucrose pellets) under a similar operant paradigm. This compound should not significantly alter responding for food rewards.
-
Locomotor Activity: To rule out any confounding effects of this compound on general activity, locomotor activity can be assessed in an open-field arena following this compound administration.
Data Analysis
-
The primary dependent variables are the number of active and inactive lever presses, and the number of nicotine infusions earned.
-
Data are typically analyzed using repeated-measures analysis of variance (ANOVA) with treatment (this compound dose) as the within-subjects factor.
-
Post-hoc tests (e.g., Tukey's or Dunnett's) are used to make pairwise comparisons between treatment groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
Experimental Workflow
Caption: Workflow for a nicotine self-administration study with this compound.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of nicotine metabolism in addiction and for the development of novel smoking cessation therapies. The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively utilize this compound in rodent models of nicotine self-administration. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of nicotine dependence and the potential of metabolism inhibitors as therapeutic agents.
References
Application Notes and Protocols: DLCI-1 Dosage for Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the appropriate dosage of the investigational compound DLCI-1 in preclinical mouse studies. The following sections outline methodologies for pharmacokinetic analysis, toxicity assessment, and efficacy evaluation in tumor-bearing mice, based on established practices for novel therapeutic agents.
Introduction to this compound
This compound is a novel investigational small molecule inhibitor targeting a key signaling pathway implicated in tumor growth and proliferation. Preclinical evaluation in mouse models is a critical step to establish its therapeutic window, characterize its pharmacokinetic profile, and determine its anti-tumor efficacy. This document serves as a guide for designing and executing in vivo studies with this compound.
Data Presentation: Recommended Dosage Ranges and Administration
Quantitative data from preclinical studies with analogous compounds are summarized below to provide a starting point for dose-finding studies with this compound.
Table 1: Exemplar Dosing for Small Molecule Inhibitors in Mouse Tumor Models
| Compound Type | Administration Route | Dosage Range (mg/kg) | Dosing Schedule | Reference Mouse Model |
| Kinase Inhibitor | Oral (p.o.) | 25 - 100 | Daily | Xenograft (e.g., NSCLC) |
| Checkpoint Inhibitor (oral) | Oral (p.o.) | 50 - 100 | Daily for 14 days | Syngeneic (e.g., MC38)[1] |
| Chemotherapeutic | Intravenous (i.v.) | 5 - 20 | Once every 21 days | Orthotopic Ovarian Cancer[2] |
| Chemotherapeutic | Intraperitoneal (i.p.) | 12.5 | Intermittent (12h apart) | Sarcoma 180[3] |
Table 2: Common Administration Volumes and Needle Gauges for Mice
| Route of Administration | Maximum Volume | Recommended Needle Gauge |
| Intravenous (i.v.) | 0.2 mL | 27-30 G |
| Intraperitoneal (i.p.) | 2.0 mL | 25-27 G |
| Subcutaneous (s.c.) | 1.0 mL per site | 25-27 G |
| Oral (p.o.) Gavage | 0.5 mL | 20-22 G (gavage needle) |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate this compound in mice.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and appropriate gauge needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions.
-
Dosing Groups: Divide mice into two main groups for intravenous (i.v.) and oral (p.o.) administration. A typical study may use 4 animals per time point for each route.[4]
-
Dose Preparation: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.
-
Administration:
-
IV Group: Administer a single bolus of this compound (e.g., 10 mg/kg) via the tail vein.
-
PO Group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points.[5]
-
IV Time Points: 5, 15, 30, 60, 120, and 240 minutes.
-
PO Time Points: 15, 30, 60, 120, 240, and 360 minutes.
-
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound and vehicle
-
Female BALB/c mice (8-10 weeks old)
-
Dosing syringes and needles
-
Calibrated scale for body weight measurement
Procedure:
-
Dose Selection: Based on preliminary in vitro cytotoxicity data, select a starting dose and several escalating dose levels.
-
Dosing Groups: Assign mice to dose groups (n=3-5 per group).
-
Administration: Administer this compound daily for a set period (e.g., 5-14 days) via the intended therapeutic route (e.g., i.p. or p.o.).
-
Monitoring:
-
Record body weight daily.
-
Observe mice for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain) at least twice daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or significant clinical signs of toxicity.
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer)
-
Immunocompromised mice (e.g., NU/Nu or NSG)
-
Matrigel
-
This compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Group: Administer this compound at the predetermined MTD.
-
Control Group: Administer vehicle only.
-
-
Treatment Period: Continue treatment for a specified duration (e.g., 21-28 days).
-
Monitoring: Continue to measure tumor volume and body weight twice weekly.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³), or at the end of the treatment period. Efficacy is determined by comparing tumor growth inhibition in the treated group versus the control group.
Visualizations
Caption: Hypothetical signaling pathway for this compound, an inhibitor of the MEK kinase.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Diagram of a typical two-arm pharmacokinetic study design in mice.
References
- 1. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
- 2. oatext.com [oatext.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DLCI-1, a Novel CYP2A6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of DLCI-1, a potent and selective inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme. The information is intended to guide researchers in utilizing this compound for in vitro and in vivo studies related to nicotine metabolism and its physiological consequences.
Introduction to this compound
This compound, with the full chemical name (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a novel small molecule inhibitor of CYP2A6. This enzyme is primarily responsible for the metabolic breakdown of nicotine in the human liver. By inhibiting CYP2A6, this compound can effectively slow down nicotine metabolism, which has been associated with a reduced vulnerability to nicotine dependence. This makes this compound a promising candidate for the development of smoking cessation therapies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available research.
| Parameter | Value | Reference |
| Full Chemical Name | (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine | [1] |
| Target Enzyme | Cytochrome P450 2A6 (CYP2A6) | [1] |
| IC50 Value | 17 nM | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Effective In Vivo Dose (Mice) | 25 mg/kg and 50 mg/kg (oral gavage) | [1] |
Signaling Pathway
This compound exerts its primary effect by inhibiting the enzymatic activity of CYP2A6. This enzyme is the first and rate-limiting step in the major metabolic pathway of nicotine. By blocking CYP2A6, this compound prevents the conversion of nicotine to cotinine. This leads to higher and more sustained plasma levels of nicotine from a given dose. The elevated nicotine levels then act on nicotinic acetylcholine receptors (nAChRs) in the central nervous system, which can influence various downstream signaling cascades, including the PI3K/Akt pathway, and modulate neuronal activity and reward pathways.
Caption: this compound inhibits CYP2A6, altering nicotine metabolism and neural signaling.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.2183 mg of this compound (Molecular Weight: 218.318 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 0.2183 mg, add 100 µL of DMSO.
-
Vortexing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note on Stability: While specific stability data for this compound in solution is not available, it is recommended to prepare fresh solutions for critical experiments. Avoid exposing the solution to light for extended periods.
Protocol 2: In Vitro CYP2A6 Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound on CYP2A6 using a commercially available kit.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes or recombinant human CYP2A6
-
CYP2A6 substrate (e.g., coumarin)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Plate reader capable of fluorescence or absorbance measurement
Procedure:
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the inhibition curve.
-
Assay Reaction Setup: In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes or recombinant CYP2A6
-
This compound working solution (or vehicle control)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the CYP2A6 substrate (e.g., coumarin) and the NADPH regenerating system to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a strong acid).
-
Detection: Measure the formation of the product using a plate reader. For coumarin, the fluorescent product 7-hydroxycoumarin can be measured.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Caption: Workflow for the in vitro CYP2A6 inhibition assay.
Protocol 3: Preparation of this compound for In Vivo Oral Administration in Mice
This protocol provides a general method for preparing a this compound suspension for oral gavage in mice, based on common practices for similar small molecules.
Materials:
-
This compound powder
-
Vehicle components:
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Graduated cylinders or volumetric flasks
Procedure:
-
Vehicle Preparation (e.g., 0.5% CMC with 0.1% Tween 80):
-
In a beaker with a magnetic stir bar, add approximately 80% of the final volume of sterile water.
-
Slowly add 0.5% (w/v) of CMC to the water while stirring continuously to prevent clumping.
-
Stir until the CMC is fully hydrated and the solution is uniform. This may take several hours or can be facilitated by gentle heating.
-
Add 0.1% (v/v) of Tween 80 to the solution and stir until fully mixed.
-
Bring the solution to the final volume with sterile water.
-
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg or 50 mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
Weigh the calculated amount of this compound powder.
-
In a mortar, add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth paste. This helps in wetting the powder and preventing aggregation.
-
Gradually add the remaining vehicle to the paste while continuously mixing or transferring to a beaker for magnetic stirring.
-
Stir the suspension for at least 30 minutes to ensure homogeneity. A homogenizer can also be used for a more uniform suspension.
-
-
Administration:
-
Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle.
-
Ensure the suspension is well-mixed immediately before each administration to maintain homogeneity.
-
Note: The specific vehicle composition may need to be optimized for this compound to ensure stability and bioavailability. It is recommended to perform a small-scale formulation study to assess the physical stability of the suspension.
Disclaimer
The protocols provided are intended as a guide and may require optimization for specific experimental conditions. Researchers should always adhere to institutional safety guidelines and best laboratory practices when handling chemical compounds and conducting animal studies.
References
Application Notes and Protocols for the Analytical Detection of Deleted in Liver Cancer 1 (DLC1) in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deleted in Liver Cancer 1 (DLC1) is a tumor suppressor protein that is frequently downregulated in various human cancers.[1][2][3] Its role in regulating cell growth, migration, and invasion makes it a promising biomarker for cancer diagnosis, prognosis, and a potential target for therapeutic intervention.[2][3] The accurate and sensitive detection of DLC1 in easily accessible biological fluids like plasma is crucial for its clinical utility. This document provides detailed application notes and protocols for the analytical detection of DLC1 in plasma using Enzyme-Linked Immunosorbent Assay (ELISA) and targeted Mass Spectrometry (MS).
Section 1: Enzyme-Linked Immunosorbent Assay (ELISA) for DLC1 Detection
ELISA is a widely used immunoassay for the quantitative detection of proteins in various biological samples, including plasma. Commercial ELISA kits are available for the specific detection of human DLC1.
Quantitative Data Summary
The performance of commercially available human DLC1 ELISA kits is summarized below. It is important to note that specific performance characteristics can vary between manufacturers and individual kit lots. Researchers should always refer to the datasheet provided with the specific kit being used.
| Parameter | Typical Performance | Description |
| Assay Type | Sandwich ELISA | Utilizes a capture antibody and a detection antibody that bind to different epitopes on the DLC1 protein, providing high specificity. |
| Intra-Assay Precision | CV% < 8% | The coefficient of variation within a single assay run, indicating the reproducibility of results for samples tested in multiple wells on the same plate. |
| Inter-Assay Precision | CV% < 10% | The coefficient of variation between different assay runs, indicating the reproducibility of results over time and with different kit lots. |
| Sensitivity (LOD) | Varies by kit (typically in the pg/mL to ng/mL range) | The Limit of Detection (LOD) is the lowest concentration of DLC1 that can be reliably distinguished from the background noise of the assay. |
| Dynamic Range | Varies by kit | The range of DLC1 concentrations over which the assay provides accurate and linear results. |
| Specificity | High | Commercial kits are typically tested for cross-reactivity with analogous proteins to ensure specific detection of DLC1. |
Experimental Protocol: Sandwich ELISA for Plasma DLC1
This protocol provides a general procedure for a sandwich ELISA. Always refer to the manufacturer's instructions for the specific kit you are using.
Materials:
-
Human DLC1 ELISA Kit (including pre-coated microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate solution, and stop solution)
-
Human plasma samples
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Absorbent paper
Protocol:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute standards and prepare serial dilutions as per the kit instructions to generate a standard curve.
-
Prepare wash buffer and other reagents as instructed in the kit manual.
-
-
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin).
-
Centrifuge the blood at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully collect the supernatant (plasma) and transfer it to a clean tube.
-
If not assayed immediately, aliquot the plasma and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Before use, centrifuge plasma samples at 10,000 x g for 5 minutes at 4°C to remove any precipitates.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and plasma samples to the appropriate wells of the pre-coated microplate. It is recommended to run all samples in duplicate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).
-
Aspirate the liquid from each well and wash the plate multiple times with wash buffer as per the kit instructions. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Cover the plate and incubate as specified (e.g., 1 hour at 37°C).
-
Repeat the wash step as described above.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Cover the plate and incubate as specified (e.g., 30 minutes at 37°C).
-
Repeat the wash step as described above.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for the time specified (e.g., 15-30 minutes).
-
Add 50 µL of stop solution to each well to terminate the reaction. The color in the wells will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the average zero standard optical density from all readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of DLC1 in the plasma samples.
-
Experimental Workflow: ELISA
Caption: A generalized workflow for a sandwich ELISA protocol.
Section 2: Targeted Mass Spectrometry for DLC1 Detection
Targeted mass spectrometry, particularly using techniques like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), offers a highly specific and sensitive method for the absolute quantification of proteins in complex mixtures like plasma. While a specific, validated MRM/PRM assay for DLC1 in plasma is not widely published, this section outlines a general protocol that can be adapted for its development and application.
Quantitative Data Considerations for Targeted MS
The performance of a targeted MS assay is determined through rigorous validation. Key parameters to assess include:
| Parameter | Description |
| Limit of Detection (LOD) | The lowest concentration of the target peptide that can be reliably detected above the background noise. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the target peptide that can be quantified with acceptable precision and accuracy. |
| Linearity | The range of concentrations over which the measured signal is directly proportional to the analyte concentration. |
| Precision (Intra- & Inter-Assay) | The degree of reproducibility of measurements under the same and different conditions, respectively. |
| Accuracy | The closeness of the measured value to the true value, often assessed through spike-and-recovery experiments. |
| Specificity/Selectivity | The ability of the assay to differentiate and quantify the target peptide from other components in the sample matrix. |
Experimental Protocol: Targeted Mass Spectrometry (MRM/SRM) for Plasma DLC1
This protocol provides a general framework. The development of a specific MRM/SRM assay for DLC1 would require the selection of proteotypic peptides, optimization of MS parameters, and thorough validation.
Materials:
-
Human plasma samples
-
Stable isotope-labeled (heavy) synthetic peptides corresponding to proteotypic peptides of DLC1 (for internal standards)
-
Reagents for protein denaturation, reduction, alkylation, and digestion (e.g., urea, DTT, iodoacetamide, trypsin)
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system (Triple Quadrupole or high-resolution instrument capable of PRM)
-
Solvents for liquid chromatography (e.g., water, acetonitrile, formic acid)
Protocol:
-
Peptide Selection and Internal Standard:
-
In silico, identify several unique, proteotypic peptides from the human DLC1 protein sequence that are readily detectable by mass spectrometry.
-
Synthesize stable isotope-labeled (e.g., ¹³C, ¹⁵N) versions of these peptides to serve as internal standards.
-
-
Sample Preparation:
-
Collect and prepare plasma as described for the ELISA protocol.
-
Optional: Deplete high-abundance proteins (e.g., albumin, IgG) from the plasma to enhance the detection of lower-abundance proteins like DLC1.
-
Denature the plasma proteins using a high concentration of urea or other chaotropic agents.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Digest the proteins into peptides using a protease such as trypsin.
-
Spike the digested sample with a known concentration of the heavy-labeled internal standard peptides.
-
Clean up the peptide mixture using solid-phase extraction (SPE) to remove salts and other contaminants.
-
-
LC-MS/MS Analysis:
-
Inject the prepared peptide sample into a liquid chromatography (LC) system coupled to a mass spectrometer.
-
Separate the peptides using a reversed-phase LC column with a gradient of increasing organic solvent (e.g., acetonitrile).
-
In the mass spectrometer, perform MRM or PRM analysis.
-
MRM (on a triple quadrupole MS): For each target peptide (light and heavy), pre-select the precursor ion in the first quadrupole (Q1), fragment it in the collision cell (Q2), and select specific fragment ions (transitions) in the third quadrupole (Q3) for detection.
-
PRM (on a high-resolution MS): Select the precursor ion in the quadrupole and fragment it, then detect all fragment ions in a high-resolution mass analyzer (e.g., Orbitrap).
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions of both the endogenous (light) and internal standard (heavy) peptides.
-
Calculate the ratio of the light-to-heavy peak areas.
-
Generate a standard curve using known concentrations of the light peptide spiked into a representative matrix and a fixed concentration of the heavy internal standard.
-
Use the standard curve and the measured light-to-heavy ratio in the unknown samples to determine the absolute concentration of the DLC1 peptide.
-
Experimental Workflow: Targeted Mass Spectrometry
Caption: A general workflow for targeted mass spectrometry of plasma proteins.
Section 3: DLC1 Signaling Pathway
DLC1 is a Rho GTPase-activating protein (RhoGAP) that negatively regulates the Rho family of small GTPases, primarily RhoA, RhoB, RhoC, and to a lesser extent, Cdc42. The loss of DLC1 expression in cancer leads to the constitutive activation of these GTPases, promoting cell proliferation, migration, and invasion.
Caption: The DLC1 signaling pathway as a negative regulator of RhoA.
References
Application Notes and Protocols: Utilizing DLCI-1 for Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DLCI-1, chemically identified as (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a novel and potent inhibitor of the cytochrome P450 enzyme CYP2A6.[1] The primary role of CYP2A6 in humans is the metabolism of nicotine, making this compound a significant research tool and a potential therapeutic agent for smoking cessation.[1][2] Understanding the interaction of compounds like this compound with drug-metabolizing enzymes is a critical aspect of drug discovery and development, as it can influence a drug's efficacy, safety, and potential for drug-drug interactions.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in drug metabolism studies. The focus is on in vitro and in vivo methods to characterize its inhibitory effects and to explore its impact on the metabolism of other compounds.
Data Presentation
In Vivo Efficacy of this compound on Nicotine Self-Administration in Mice
The following table summarizes the quantitative data from a key study investigating the effect of this compound on nicotine intake in male and female mice. This data highlights the dose-dependent inhibitory effect of this compound on nicotine metabolism, leading to a reduction in self-administered nicotine.
| Dose of this compound (mg/kg) | Effect on Nicotine Intake | Comparison with Bupropion (1 mg/kg) | Adverse Effects | Reference |
| 25 | Significant decrease in nicotine intake | More effective | No adverse behavioral effects observed | |
| 50 | Significant decrease in nicotine intake | More effective | No adverse behavioral effects observed |
Signaling Pathways and Experimental Workflows
Logical Workflow for Characterizing a Novel CYP450 Inhibitor
The following diagram illustrates a typical workflow for the screening and characterization of a novel cytochrome P450 inhibitor, such as this compound. This process begins with initial screening and progresses through detailed kinetic studies and in vivo validation.
Experimental Protocols
Protocol 1: In Vitro Determination of CYP2A6 Inhibition using Human Liver Microsomes
This protocol describes a method to determine the inhibitory potential of this compound on CYP2A6 activity using human liver microsomes and a specific probe substrate.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
Coumarin (CYP2A6 probe substrate)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
7-Hydroxycoumarin (analytical standard)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of coumarin in methanol.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare a series of dilutions of this compound to generate a dose-response curve.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding coumarin (final concentration typically 1-5 µM).
-
Immediately after, add the NADPH regenerating system to start the enzymatic reaction.
-
-
Reaction Termination and Sample Processing:
-
After a specific incubation time (e.g., 15-30 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the metabolite, 7-hydroxycoumarin, using a validated LC-MS/MS method.
-
Quantify the amount of 7-hydroxycoumarin formed in each well by comparing to a standard curve.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2A6 activity for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of this compound on Nicotine Metabolism in Mice
This protocol outlines an in vivo study to evaluate the effect of this compound on the pharmacokinetics of nicotine in mice.
Materials:
-
Male or female mice
-
This compound
-
Nicotine solution (for intravenous or subcutaneous administration)
-
Vehicle control (e.g., saline)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for nicotine and metabolite (e.g., cotinine) analysis
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate the mice to the housing conditions for at least one week.
-
Randomly assign mice to two groups: a control group (vehicle + nicotine) and a treatment group (this compound + nicotine).
-
-
Dosing:
-
Administer this compound (e.g., 25 or 50 mg/kg, intraperitoneally) or vehicle to the respective groups.
-
After a pre-determined time (e.g., 30 minutes), administer a single dose of nicotine to all mice.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-nicotine administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Extract nicotine and its primary metabolite, cotinine, from the plasma samples.
-
Quantify the concentrations of nicotine and cotinine using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of nicotine and cotinine versus time for both groups.
-
Calculate key pharmacokinetic parameters such as:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Elimination half-life (t1/2)
-
-
Compare the pharmacokinetic parameters between the control and this compound treated groups to assess the impact of CYP2A6 inhibition on nicotine metabolism.
-
Conclusion
This compound is a valuable tool for studying the role of CYP2A6 in drug metabolism. The protocols outlined above provide a framework for researchers to investigate its inhibitory properties and to explore its potential applications in preclinical and clinical research. These studies are essential for understanding the therapeutic potential of this compound, particularly in the context of nicotine addiction and other conditions where CYP2A6 activity is a contributing factor. Further research may also explore the broader effects of this compound on the metabolism of other drugs cleared by CYP2A6, thereby informing its potential for drug-drug interactions.
References
- 1. The Novel CYP2A6 Inhibitor, this compound, Decreases Nicotine Self-Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel CYP2A6 Inhibitor, this compound, Decreases Nicotine Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced liver injury: the role of drug metabolism and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for DLCI-1 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of DLCI-1, a novel cytochrome P450 2A6 (CYP2A6) inhibitor, in preclinical research models. The protocols and data herein are intended to facilitate the investigation of this compound's therapeutic potential, particularly in the context of nicotine addiction and smoking cessation.
Introduction
This compound, or (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a potent and selective inhibitor of CYP2A6, the primary enzyme responsible for the metabolism of nicotine in humans.[1] By inhibiting CYP2A6, this compound slows the clearance of nicotine, which is hypothesized to reduce the craving and rewarding effects of tobacco products, thereby aiding in smoking cessation. Preclinical studies are essential to understanding the pharmacokinetics, pharmacodynamics, and efficacy of this compound before it can be considered for human trials. This document outlines key administration routes and experimental protocols for in vivo studies.
Data Presentation
A thorough understanding of the pharmacokinetic and pharmacodynamic properties of this compound is critical for designing effective preclinical studies. The following tables are provided as templates for researchers to summarize quantitative data obtained from their experiments. Currently, there is a lack of publicly available, detailed pharmacokinetic data for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Dose
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Oral (gavage) | ||||||
| Intravenous | ||||||
| Intraperitoneal |
Table 2: Efficacy of this compound in a Nicotine Self-Administration Model in Mice
| Administration Route | Dose (mg/kg) | Dosing Schedule | Reduction in Nicotine Intake (%) | Effect on Locomotor Activity | Reference |
| Oral (gavage) | 25 | Daily | Significant Decrease | No adverse effects | [1] |
| Oral (gavage) | 50 | Daily | Significant Decrease | No adverse effects | [1] |
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the CYP2A6 enzyme. This enzyme is involved in the metabolism of various xenobiotics, including nicotine. The inhibition of CYP2A6 by this compound leads to a cascade of downstream effects, including the modulation of the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.
References
Application Notes and Protocols for In Vitro Efficacy Testing of Deleted in Liver Cancer 1 (DLC1)
Introduction
Deleted in Liver Cancer 1 (DLC1) is a tumor suppressor protein that is frequently downregulated or silenced in a wide range of human cancers, including liver, breast, lung, and prostate cancers.[1][2][3] The primary mechanism of DLC1's tumor-suppressive function is its role as a Rho GTPase-activating protein (RhoGAP).[1][4] Specifically, DLC1 accelerates the hydrolysis of active, GTP-bound RhoA to its inactive, GDP-bound state, thereby downregulating RhoA-mediated signaling pathways that control cell proliferation, migration, invasion, and cytoskeletal organization.
Re-expression of DLC1 in cancer cells lacking the endogenous protein has been shown to inhibit tumor cell growth, motility, and invasion, while also inducing apoptosis. This makes DLC1 a compelling target for cancer therapy. These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the efficacy of DLC1 expression or DLC1-activating compounds. The assays evaluate the direct biochemical activity of DLC1 on its target RhoA, as well as its downstream effects on key cancer-related cellular phenotypes.
Core Signaling Pathway of DLC1
DLC1's primary function is to inactivate Rho GTPases, particularly RhoA. Active RhoA-GTP engages downstream effectors like Rho-associated kinase (ROCK), which in turn promotes the formation of actin stress fibers and focal adhesions, driving cell contractility, migration, and proliferation. By converting RhoA-GTP to RhoA-GDP, DLC1 effectively shuts down this signaling cascade.
RhoA Activation Assay
Application Note
This assay directly measures the primary biochemical activity of DLC1: its ability to function as a RhoGAP. The assay quantifies the amount of active, GTP-bound RhoA in cell lysates. A decrease in RhoA-GTP levels following DLC1 expression or treatment with a DLC1-activating compound is a direct indicator of target engagement and efficacy. The most common method is a pull-down assay using the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin, which specifically binds to RhoA-GTP.
Experimental Workflow: RhoA Pull-Down Assay
Protocol: Rhotekin-RBD Pull-Down Assay
This protocol is adapted from commercially available kits and published studies.
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluence. Transfect with DLC1 expression vectors or treat with compounds as required. Include appropriate controls (e.g., empty vector, vehicle control).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 0.5 - 1 mL of ice-cold 1X Assay/Lysis Buffer (e.g., from Cytoskeleton, Inc. #BK036 or Cell Biolabs, Inc. #STA-403) per 100 mm plate.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10-20 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant. Reserve a 20-30 µL aliquot of each sample to run as a "Total RhoA" input control.
-
Pull-Down of Active RhoA:
-
Normalize all samples to the same protein concentration (typically 0.5 - 1 mg) and volume with 1X Assay/Lysis Buffer.
-
Thoroughly resuspend Rhotekin-RBD agarose bead slurry.
-
Add 20-40 µL of the bead slurry to each lysate sample.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
-
Washing:
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the bead pellet 2-3 times with 500 µL of Wash Buffer, pelleting the beads each time.
-
-
Western Blot Analysis:
-
After the final wash, remove all supernatant and resuspend the bead pellet in 20-30 µL of 2X Laemmli sample buffer.
-
Boil the samples (pull-down and total lysate inputs) for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against RhoA.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the signal from the pull-down lane (Active RhoA) to the signal from the total lysate lane (Total RhoA).
Data Presentation
| Treatment Group | Active RhoA (Densitometry Units) | Total RhoA (Densitometry Units) | Normalized RhoA Activation (%) |
| Control (Vector) | 15,200 | 16,000 | 100 |
| DLC1 Wild-Type | 4,100 | 15,800 | 27.2 |
| Test Compound A | 8,300 | 16,100 | 54.4 |
| Test Compound B | 13,900 | 15,950 | 91.5 |
Cell Proliferation & Viability Assays
Application Note
A key consequence of aberrant RhoA activation in cancer is increased cell proliferation. Re-expression of DLC1 is expected to inhibit this process. Cell proliferation assays measure the rate of cell growth and are a fundamental method for assessing the anti-cancer efficacy of DLC1. The MTT assay is a widely used colorimetric method that measures the metabolic activity of viable cells, which correlates with cell number.
Protocol: MTT Assay
This protocol is based on standard methodologies.
-
Cell Seeding: Seed cells (e.g., 2,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Transfect cells with DLC1 expression vectors or add test compounds at various concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals.
-
Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Express the results as a percentage of the control (untreated or vehicle) group.
Data Presentation
| Treatment | Concentration | Absorbance (570 nm) | % Proliferation (Relative to Control) |
| Control (Vehicle) | - | 0.850 | 100.0 |
| DLC1 Expression | - | 0.340 | 40.0 |
| Compound X | 1 µM | 0.680 | 80.0 |
| Compound X | 10 µM | 0.425 | 50.0 |
| Compound X | 100 µM | 0.213 | 25.1 |
Cell Migration and Invasion Assays
Application Note
Increased cell migration and invasion are hallmarks of metastasis, and these processes are heavily dependent on RhoA-mediated cytoskeletal dynamics. DLC1 expression has been shown to suppress both migration and invasion in various cancer cell lines. The Transwell assay (or Boyden chamber assay) is a standard method to quantify directed cell migration towards a chemoattractant and invasion through an extracellular matrix barrier.
Protocol: Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Transwell inserts (8 µm pore size) that are pre-coated with Matrigel (for invasion) or are uncoated (for migration).
-
Cell Preparation: Culture cells and serum-starve them for 12-24 hours before the assay.
-
Cell Seeding: Harvest and resuspend the serum-starved cells in a serum-free medium. Seed 5 x 10^4 cells into the upper chamber of each Transwell insert.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours (duration depends on the cell line) at 37°C.
-
Cell Removal: After incubation, remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have invaded to the bottom surface of the membrane with methanol and stain them with a solution like Crystal Violet.
-
Imaging and Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Image several random fields of view for each membrane using a microscope.
-
Count the number of stained cells per field. Alternatively, the dye can be eluted and the absorbance can be measured.
-
-
Data Analysis: Calculate the average number of invading cells per field for each condition and express the results as a percentage of the control group.
Data Presentation
| Treatment Group | Average Invading Cells per Field | % Invasion (Relative to Control) |
| Control (Vector) | 210 | 100.0 |
| DLC1 Wild-Type | 45 | 21.4 |
| DLC1 GAP-dead Mutant | 198 | 94.3 |
| Test Compound | 92 | 43.8 |
Apoptosis Assay
Application Note
Beyond inhibiting growth and motility, re-expression of DLC1 can induce programmed cell death, or apoptosis, in cancer cells. Quantifying apoptosis is another critical measure of DLC1's therapeutic efficacy. Flow cytometry analysis of cells stained with Annexin V and a viability dye (like Propidium Iodide, PI) is a standard method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Flow Cytometry
-
Cell Culture and Treatment: Plate 1-2 x 10^6 cells in 6-well plates. After treatment or transfection, incubate for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the collected cells with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add additional Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence signals to quadrant the cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (or dead cells from processing)
-
-
Calculate the percentage of cells in each quadrant. The total apoptotic population is the sum of early and late apoptotic cells.
-
Data Presentation
| Treatment Group | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptosis (%) |
| Control (Vector) | 92.5 | 3.1 | 2.4 | 5.5 |
| DLC1 Expression | 65.2 | 18.5 | 13.3 | 31.8 |
| Staurosporine (Positive Control) | 40.1 | 25.4 | 30.5 | 55.9 |
| Test Compound | 78.9 | 10.2 | 8.9 | 19.1 |
References
- 1. DLC-1:a Rho GTPase-activating protein and tumour suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DLC1 is the principal biologically-relevant down-regulated DLC family member in several cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A tumor suppressor DLC1: The functions and signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of DLC-1, a Tumor Suppressor Protein with RhoGAP activity, in Regulation of the Cytoskeleton and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dopamine D1-like Receptor Research in Neuropharmacology
Disclaimer: Initial searches for "DLCI-1" in the context of neuropharmacology did not yield specific results. It is presumed that this may be a typographical error and the intended topic is the Dopamine D1-like Receptor (D1R) . The following application notes and protocols are based on this assumption.
Application Notes for Researchers and Drug Development Professionals
The dopamine D1-like receptor family, comprising the D1 and D5 subtypes, represents a critical area of investigation in neuropharmacology. These G-protein coupled receptors (GPCRs) are the most abundant dopamine receptors in the central nervous system (CNS) and are integral to the regulation of motor control, motivation, learning, and memory.[1][2] Dysregulation of D1-like receptor signaling is implicated in a host of neurological and psychiatric disorders, making them a key target for therapeutic development.[1][3]
Key Research Applications:
-
Parkinson's Disease (PD): The degeneration of dopaminergic neurons in PD leads to a dramatic reduction in dopamine levels in the striatum. D1R agonists are being investigated as a therapeutic strategy to directly stimulate postsynaptic neurons, aiming to alleviate motor symptoms.[4]
-
Schizophrenia: Cognitive deficits are a core feature of schizophrenia. Given the high expression of D1Rs in the prefrontal cortex, a brain region crucial for executive function, modulation of D1R activity is a promising avenue for treating cognitive impairments associated with this disorder.
-
Substance Use Disorders: D1-like receptors play a significant role in the brain's reward circuitry. Research into D1R antagonists is ongoing to explore their potential in reducing the reinforcing effects of drugs of abuse and preventing relapse.
-
Cognitive Enhancement: The role of D1Rs in synaptic plasticity and cognitive functions has spurred interest in developing D1R modulators for age-related cognitive decline and other memory-impairing conditions.
Quantitative Data: Pharmacology of D1-like Receptor Ligands
The following table summarizes the binding affinity (Ki) and functional potency (EC50) for several well-characterized D1-like receptor agonists and antagonists. This data is crucial for selecting appropriate tool compounds for in vitro and in vivo studies.
| Compound | Type | Receptor Subtype | Ki (nM) | EC50 (nM) | Species | Reference |
| Dopamine | Endogenous Agonist | D1 | 1000-2000 | 200-500 | Rat | - |
| SKF-82958 | Full Agonist | D1 > D2 | 4 (K0.5) | 491 | Rat | |
| A-68930 | Full Agonist | D1 | ~1-2 | - | Rat | |
| SCH-23390 | Antagonist | D1/D5 > 5-HT2C | 0.2 (D1), 0.3 (D5) | - | Human | |
| SKF-83566 | Antagonist | D1 | 11 (5-HT2) | - | Rat | |
| Ecopipam (SCH-39166) | Antagonist | D1/D5 | 1.2 (D1), 2.0 (D5) | - | - |
Note: Ki values represent the concentration of a ligand that will bind to half the receptors at equilibrium. EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum.
Signaling Pathways and Visualizations
D1-like receptors are canonically coupled to the Gαs/olf G-protein, which upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to changes in gene expression and neuronal excitability.
Experimental Protocols
Here are detailed protocols for key experiments in D1-like receptor research.
Protocol 1: Radioligand Binding Assay (Competitive)
This assay is used to determine the affinity (Ki) of a test compound for the D1 receptor.
Materials:
-
Cell membranes expressing the human D1 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]SCH-23390)
-
Test compound (unlabeled)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation: Dilute the cell membranes in assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer.
-
50 µL of test compound at various concentrations (typically 10⁻¹⁰ to 10⁻⁵ M). For total binding, add 50 µL of buffer. For non-specific binding, add a high concentration of a known D1 antagonist (e.g., 10 µM unlabeled SCH-23390).
-
50 µL of radioligand at a fixed concentration (near its Kd, e.g., 0.2-0.5 nM [³H]SCH-23390).
-
50 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate (agonist) or block (antagonist) the D1 receptor-mediated production of cAMP.
Materials:
-
Whole cells expressing the D1 receptor (e.g., HEK293 or CHO cells)
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation
-
Test compound (agonist or antagonist)
-
Forskolin (for antagonist assays)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure (Agonist Mode):
-
Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with stimulation buffer. Add 50 µL of stimulation buffer containing the PDE inhibitor and incubate for 10-20 minutes at 37°C.
-
Stimulation: Add 50 µL of the test agonist at various concentrations and incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist and fit a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect).
Procedure (Antagonist Mode):
-
Follow steps 1 and 2 as above.
-
Antagonist Incubation: Add 25 µL of the test antagonist at various concentrations and incubate for 15-20 minutes.
-
Agonist Challenge: Add 25 µL of a known D1 agonist (e.g., dopamine or SKF-82958) at its EC80 concentration. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Perform cell lysis and cAMP detection as in the agonist mode.
-
Data Analysis: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.
Protocol 3: In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels (e.g., dopamine) in specific brain regions of a freely moving animal in response to a pharmacological challenge.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a membrane cutoff appropriate for dopamine)
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
Test compound (D1 agonist or antagonist)
Procedure:
-
Surgery: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., the striatum). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for at least 1-2 hours to allow the tissue to equilibrate and establish a stable baseline.
-
Baseline Collection: Collect dialysate samples into vials (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Post-Drug Collection: Continue to collect dialysate samples for 2-3 hours following drug administration.
-
Sample Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.
-
Data Analysis: Express the dopamine concentration in each sample as a percentage of the average baseline concentration. Plot the percent change in dopamine over time.
References
- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The "selective" dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DLCI-1 solubility and stability issues
Welcome to the technical support center for DLCI-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this potent and selective CYP2A6 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For most in vitro applications, preparing a high-concentration stock solution in a suitable organic solvent like DMSO is the standard practice. It is crucial to use a fresh, anhydrous grade of DMSO to prevent compound degradation that can be accelerated by moisture.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer for my assay. What is happening and how can I fix it?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower. This can lead to the formation of a supersaturated, thermodynamically unstable solution, resulting in precipitation over time.
To address this, consider the following troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium. This may require preparing a more dilute stock solution if your final desired concentration of this compound allows.
-
Optimize the dilution method: Instead of diluting the DMSO stock directly into the buffer, try serial dilutions in DMSO first, and then add the most dilute sample to your aqueous medium.
-
Use a pre-warmed medium: Ensure your cell culture medium or assay buffer is at the experimental temperature (e.g., 37°C) before adding the compound.
-
Consider co-solvents: If compatible with your assay, adding a small amount of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer can improve solubility.[1]
-
Utilize sonication: Briefly sonicating the solution after dilution can help to break up aggregates and enhance dissolution.
Q3: How does the pH of the assay buffer affect the solubility of this compound?
A3: The solubility of ionizable compounds is highly dependent on the pH of the solution.[2] this compound, with the chemical name (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, contains a primary amine and a pyridine ring, suggesting it is a weakly basic compound. Therefore, its solubility is expected to increase in more acidic conditions (lower pH) where these basic groups are protonated and thus more polar. When preparing your aqueous solutions, it is essential to use a buffered system at the appropriate pH for your experiment and to be aware that changes in pH can impact solubility.[2]
Q4: What are the best practices for long-term storage of this compound stock solutions?
A4: To ensure the stability and integrity of this compound, follow these storage guidelines:
-
Solid Compound: Store the solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.
-
In Solvent: Prepare stock solutions in a suitable solvent like DMSO, aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C for up to 6 months or -20°C for up to 6 months.[3] Protect from light if the compound is known to be light-sensitive.
Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
A5: You can estimate the maximum soluble concentration using a serial dilution method. Prepare a high-concentration stock solution and perform serial dilutions in your specific buffer or cell culture medium. After a defined incubation period at your experimental temperature, visually inspect for any signs of precipitation, such as cloudiness or crystals. For a more quantitative measurement, you can use methods like nephelometry to detect light scattering from undissolved particles.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Assay Results
Poor solubility or degradation of this compound can lead to variability in experimental outcomes.
Issue 2: Low Potency or Efficacy Observed
If this compound appears less potent than expected, it may not be fully available in its active, dissolved form.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Decrease the final concentration of this compound in the assay. Confirm the solubility limit in your specific medium. |
| Adsorption to Plastics | Use low-binding microplates and pipette tips to minimize the loss of the compound from the solution. |
| Compound Degradation | Prepare fresh stock solutions. Assess the stability of this compound under your specific assay conditions (pH, temperature, light exposure). |
| Incorrect Stock Concentration | Verify the initial weighing and dilution calculations. If possible, confirm the concentration of the stock solution using an analytical method like HPLC. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This method provides a rapid assessment of the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous assay buffer of choice
-
96-well clear bottom microplate
-
Nephelometer or plate reader capable of measuring light scattering (e.g., at 500-600 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO in a separate 96-well plate.
-
Transfer a small, fixed volume (e.g., 2 µL) of each dilution and a DMSO control into the wells of a new 96-well plate.
-
Rapidly add the aqueous assay buffer to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measure the light scattering at a suitable wavelength (e.g., 500-600 nm) using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed above the background is the kinetic solubility limit.
Protocol 2: Assessment of pH-Dependent Stability
This protocol assesses the chemical stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound stock solution in DMSO
-
Buffers of varying pH (e.g., pH 4.0, 7.4, 9.0)
-
Incubator
-
HPLC system with a suitable column and detector
Procedure:
-
Add the this compound stock solution to each buffer to a final concentration where it remains soluble (e.g., 10 µM).
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take samples from each pH condition.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or other suitable organic solvent.
-
Analyze the samples by HPLC to quantify the remaining concentration of the parent this compound compound.
-
Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.
Summary of General Solubility and Stability Data for Small Molecule Inhibitors
The following tables provide a general overview of solubility and stability characteristics to consider when working with small molecule inhibitors like this compound.
| Solvent | General Solubility | Considerations for in vitro Assays |
| DMSO | High for many non-polar to moderately polar compounds. | Can be toxic to cells at higher concentrations (>0.5%). Risk of precipitation upon dilution in aqueous media. |
| Ethanol | Good for many organic compounds. | Can have biological effects on cells. May be more volatile than DMSO. |
| Aqueous Buffers | Highly dependent on compound pKa and buffer pH. | Generally low for hydrophobic compounds. Buffer components can sometimes interact with the compound. |
| Storage Condition | Solid Compound Stability | Stock Solution Stability |
| Room Temperature | Generally not recommended for long-term storage. | Prone to degradation, especially in solution. |
| 4°C | Suitable for short-term storage. | Limited stability; risk of precipitation for some compounds. |
| -20°C | Good for long-term storage of solid. | Common for storing aliquoted stock solutions to minimize freeze-thaw cycles. |
| -80°C | Optimal for long-term storage of both solid and stock solutions. | Provides the best protection against degradation for sensitive compounds. |
References
Technical Support Center: Optimizing DLCI-1 Dosage for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of DLCI-1 for behavioral studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a novel and selective inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme.[1] In the context of behavioral studies, particularly those related to addiction, its primary role is to block the metabolism of nicotine in the liver.[1][2] By inhibiting CYP2A6, this compound slows the breakdown of nicotine to its primary metabolite, cotinine, thereby increasing nicotine's bioavailability and duration of action.[3] This mechanism is being explored for its potential to reduce nicotine consumption and promote smoking cessation.[2]
Q2: What is a recommended starting dose for this compound in mouse behavioral studies?
Based on published research, effective doses of this compound in mice for reducing nicotine self-administration are 25 mg/kg and 50 mg/kg, administered via oral gavage. These doses were shown to significantly decrease nicotine intake in both male and female mice without producing adverse behavioral effects on locomotion or food self-administration. It is recommended to start with a dose-ranging study that includes these concentrations to determine the optimal dose for your specific experimental conditions.
Q3: How should this compound be prepared and administered for in vivo studies?
This compound is typically prepared as a hydrochloride salt and dissolved in 0.9% sterile saline, with the pH adjusted to 7.4. The recommended route of administration for targeting hepatic nicotine metabolism is oral gavage, which allows for first-pass metabolism in the liver where CYP2A6 is abundant.
Q4: What is the expected behavioral outcome of this compound administration in nicotine-related studies?
The primary behavioral outcome is a reduction in nicotine self-administration. Studies have shown that while mice treated with this compound self-administer less nicotine, they exhibit similar nicotine-mediated locomotor activity as control animals. This suggests that by blocking nicotine metabolism, a lower intake of nicotine can produce similar physiological and behavioral effects, which is the therapeutic goal. Importantly, at effective doses, this compound does not appear to alter motivation for other rewards, as it did not affect food self-administration.
Q5: How can I determine the optimal dose of this compound for my specific behavioral paradigm?
A systematic dose-response study is the most effective method. This typically involves the following steps:
-
Pilot Study: Begin with a small number of animals and test a range of doses, including the previously reported effective doses of 25 mg/kg and 50 mg/kg, as well as a lower and a higher dose (e.g., 10 mg/kg and 100 mg/kg) to establish a dose-response curve.
-
Behavioral Assessment: Measure the desired behavioral outcome (e.g., number of nicotine infusions, locomotor activity, etc.) for each dose group.
-
Adverse Effect Monitoring: Concurrently, monitor for any adverse effects, such as changes in body weight, food and water intake, general activity levels, and any signs of distress.
-
Data Analysis: Analyze the data to identify the lowest dose that produces the maximal desired effect without causing significant adverse effects. This will be your optimal dose for larger-scale studies.
Troubleshooting Guide
Q: My results show high variability between animals in the same dose group. What can I do to reduce this?
High variability in behavioral studies can be caused by several factors. Here are some troubleshooting steps:
-
Standardize Procedures: Ensure that all experimental procedures, including animal handling, drug administration, and behavioral testing, are performed as consistently as possible. This includes the time of day for testing, the duration of acclimation to the testing environment, and the specific techniques used for procedures like oral gavage.
-
Acclimatize Animals: Properly acclimate animals to the experimental procedures and environment before starting the study. This includes handling the animals, habituating them to the testing chambers, and, if applicable, sham dosing with the vehicle.
-
Control for Environmental Factors: Maintain a consistent and controlled environment for housing and testing. Factors such as lighting, temperature, humidity, and noise levels can all influence behavior.
-
Increase Sample Size: If variability remains high, increasing the number of animals per group can improve the statistical power of your study to detect a true effect.
Q: I am not observing the expected decrease in nicotine self-administration after this compound administration. What could be the issue?
If you are not seeing the expected behavioral effect, consider the following:
-
Dose Selection: The dose you are using may be too low. It is important to perform a dose-response study to find the optimal dose for your specific animal strain and experimental conditions.
-
Drug Preparation and Administration: Verify the correct preparation of your this compound solution, including the concentration and pH. Improper oral gavage technique can lead to incorrect dosing, such as administration into the trachea instead of the esophagus. Ensure that personnel are properly trained in this technique.
-
Timing of Administration: The timing of this compound administration relative to the behavioral test is crucial. For inhibiting first-pass metabolism, administration shortly before the nicotine self-administration session is recommended.
-
Metabolic Differences: Be aware that different strains of mice can have variations in their baseline metabolic rates, which might influence the effectiveness of a CYP2A6 inhibitor.
Q: The animals are showing signs of distress or adverse effects after this compound administration. What should I do?
Observing adverse effects requires immediate attention:
-
Lower the Dose: The dose may be too high. Immediately lower the dose or temporarily halt the experiment to reassess your dosing regimen.
-
Vehicle and Formulation Check: Ensure that the vehicle itself is not causing any adverse reactions. Prepare a fresh batch of the dosing solution to rule out any contamination or degradation issues.
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity, such as significant weight loss, lethargy, or changes in grooming behavior. If severe adverse effects are observed, you may need to euthanize the animal according to your institution's animal care guidelines.
-
Consult a Veterinarian: If you are unsure about the cause of the adverse effects, consult with a laboratory animal veterinarian.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of this compound on nicotine self-administration in mice.
| Dose of this compound (mg/kg) | Sex | Effect on Nicotine Infusions | Effect on Locomotor Activity | Effect on Food Self-Administration | Reference |
| 25 | Male | Significant Decrease | No Significant Change | No Significant Change | |
| 50 | Male | Significant Decrease | No Significant Change | No Significant Change | |
| 25 | Female | Significant Decrease | No Significant Change | No Significant Change | |
| 50 | Female | Significant Decrease | No Significant Change | No Significant Change |
Experimental Protocols
1. Oral Gavage Administration of this compound
This protocol outlines the procedure for administering this compound orally to mice.
-
Materials:
-
This compound solution (prepared in 0.9% sterile saline, pH 7.4)
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice) with a rounded tip
-
1 mL syringe
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound solution to administer based on its body weight and the desired dose (mg/kg). The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Gently restrain the mouse by scruffing the skin over its neck and shoulders to immobilize its head.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.
-
If any resistance is met, do not force the needle. Gently withdraw and re-insert.
-
Once the needle is inserted to the pre-measured depth, slowly administer the solution from the syringe.
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing.
-
2. Nicotine Self-Administration Protocol
This protocol is a general guide for establishing and testing nicotine self-administration in mice.
-
Apparatus:
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to a catheter.
-
-
Procedure:
-
Surgery and Recovery: Surgically implant a chronic indwelling catheter into the jugular vein of the mouse. Allow for a recovery period of at least 3 days.
-
Acquisition: Train the mice to press the active lever for an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion). Each active lever press results in a nicotine infusion paired with a cue light presentation. Presses on the inactive lever are recorded but have no consequence. Training sessions are typically 1-2 hours daily.
-
Maintenance: Once stable responding is achieved (e.g., consistent number of infusions per session for several days), the experiment can proceed.
-
Testing: Administer this compound (or vehicle) via oral gavage at a predetermined time before the self-administration session. Place the mouse in the operant chamber and record the number of active and inactive lever presses and nicotine infusions earned over the session.
-
3. Locomotor Activity Assessment
This protocol describes how to measure spontaneous locomotor activity in mice.
-
Apparatus:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system.
-
-
Procedure:
-
Acclimation: Move the mice to the testing room at least 30-60 minutes before the test to allow them to acclimate.
-
Administration: Administer this compound (or vehicle) at the designated time before the test.
-
Testing: Place the mouse in the center of the open field arena and allow it to explore freely for a set period (e.g., 15-60 minutes).
-
Data Collection: The automated system will record various parameters, such as total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency.
-
Cleaning: Thoroughly clean the arena with a 70% ethanol solution between each animal to remove any olfactory cues.
-
4. Food Self-Administration Protocol
This protocol is used as a control to determine if the drug specifically affects reward-seeking for nicotine or has a more general effect on motivation.
-
Apparatus:
-
Operant conditioning chambers similar to those used for nicotine self-administration, but configured to deliver a food pellet instead of a drug infusion.
-
-
Procedure:
-
Magazine Training: Initially, train the mice to associate the food port with the delivery of a food pellet, often paired with a cue light or tone.
-
Acquisition: Train the mice to press the active lever to receive a food pellet. Presses on the inactive lever have no consequence.
-
Testing: Once stable responding for food is established, administer this compound (or vehicle) before the session and record the number of lever presses and food pellets earned.
-
Visualizations
References
potential off-target effects of DLCI-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DLCI-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cytochrome P450 2A6 (CYP2A6).[1] Its primary function is to block the metabolic activity of this enzyme. The reported IC50 value for this compound against CYP2A6 is 17 nM, indicating high potency. CYP2A6 is the main enzyme responsible for the metabolism of nicotine in the human liver.[1] By inhibiting this enzyme, this compound slows down nicotine metabolism, which has been shown to decrease nicotine self-administration in preclinical models.[1]
Q2: Is this compound a completely selective inhibitor for CYP2A6?
While this compound is reported to be selective for CYP2A6 with 15- to 765-fold selectivity over other major hepatic CYP enzymes, it is crucial to understand that "selective" does not mean "specific".[1] All small molecule inhibitors have the potential for off-target effects. Therefore, comprehensive profiling is essential to fully characterize the pharmacological actions of this compound.
Q3: What are the potential off-target effects of this compound?
Currently, there is no publicly available, comprehensive profile of this compound's off-target effects. However, based on its mechanism and chemical class, potential off-target interactions could include:
-
Other Cytochrome P450 Enzymes: While reported to be selective, high concentrations of this compound might inhibit other CYP isoforms to some extent.
-
Kinases: Small molecule inhibitors can sometimes interact with the ATP-binding site of protein kinases.[2]
-
Other Enzymes, Receptors, and Ion Channels: A thorough screening against a broad panel of targets is necessary to identify any unforeseen interactions.
Q4: I am observing unexpected cellular toxicity with this compound. How can I determine if this is an off-target effect?
Unexpected toxicity is a common concern in preclinical studies and can stem from on-target or off-target effects. To investigate this, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which toxicity occurs and compare it to the IC50 for CYP2A6.
-
Control Compound: Use a structurally related but inactive compound as a negative control.
-
Target Engagement: Confirm that this compound is engaging with CYP2A6 at the concentrations used in your experiments.
-
Rescue Experiments: If possible, transfect cells with a this compound-resistant mutant of CYP2A6 to see if this mitigates the toxicity.
-
Off-Target Profiling: If the toxicity does not seem to be linked to CYP2A6 inhibition, a broader off-target profiling campaign is warranted.
Troubleshooting Guides
Issue: Inconsistent experimental results with this compound.
-
Possible Cause: Degradation of the compound, improper storage, or variability in experimental conditions.
-
Solution:
-
Ensure this compound is stored according to the manufacturer's instructions.
-
Prepare fresh stock solutions for each experiment.
-
Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.
-
Issue: Observed phenotype does not correlate with known CYP2A6 function.
-
Possible Cause: This is a strong indication of a potential off-target effect.
-
Solution:
-
Perform a literature search for the observed phenotype to identify potential pathways involved.
-
Use a systems biology approach to identify potential off-targets of this compound (see Experimental Protocols section).
-
Validate any identified off-targets using orthogonal assays.
-
Quantitative Data Summary
The following table summarizes the known inhibitory potency of this compound and provides a hypothetical selectivity profile against other major hepatic CYP enzymes for illustrative purposes.
| Target | IC50 (nM) | Notes |
| CYP2A6 | 17 | Primary target of this compound. |
| CYP1A2 | > 255 | Hypothetical value to illustrate selectivity. |
| CYP2C9 | > 10,000 | Hypothetical value to illustrate selectivity. |
| CYP2C19 | > 5,000 | Hypothetical value to illustrate selectivity. |
| CYP2D6 | > 10,000 | Hypothetical value to illustrate selectivity. |
| CYP3A4 | > 1,000 | Hypothetical value to illustrate selectivity. |
Experimental Protocols
Protocol 1: Kinase Profiling
This protocol outlines a general procedure for screening this compound against a panel of protein kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of kinases (e.g., 96-well or 384-well format).
-
Assay Performance: The service provider will typically perform in vitro kinase activity assays in the presence of this compound at one or more concentrations.
-
Data Analysis: The results are usually provided as a percentage of inhibition relative to a control. Calculate IC50 values for any significant "hits".
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular context.
-
Cell Culture and Treatment: Culture cells of interest and treat them with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate soluble and aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody against CYP2A6 and other potential off-targets.
-
Data Analysis: A shift in the melting curve upon drug binding indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound on the nicotine metabolism pathway.
Caption: Troubleshooting workflow for investigating unexpected experimental outcomes with this compound.
References
Technical Support Center: Improving the Bioavailability of DLCI-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of DLCI-1, a novel CYP2A6 inhibitor. The following resources are designed to address specific issues that may be encountered during preclinical and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a novel and selective inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme.[1][2] The primary function of CYP2A6 is the hepatic metabolism of nicotine.[1] By inhibiting this enzyme, this compound slows down the breakdown of nicotine, which has been shown to decrease nicotine self-administration in preclinical models.[1][2] This suggests its potential as a pharmacotherapeutic agent for tobacco cessation.
Q2: What are the potential challenges in achieving adequate oral bioavailability for a new chemical entity (NCE) like this compound?
A2: Many new chemical entities face challenges with oral bioavailability due to factors such as poor aqueous solubility and/or low permeability across the gastrointestinal membrane. For orally administered drugs, low solubility can lead to a slow dissolution rate in gastrointestinal fluids, which is a prerequisite for absorption. Additionally, extensive first-pass metabolism in the liver can significantly reduce the amount of active drug that reaches systemic circulation. While this compound is designed to inhibit a specific metabolic enzyme, its own metabolism and physicochemical properties will determine its bioavailability.
Q3: What general strategies can be employed to improve the bioavailability of a poorly soluble drug?
A3: A variety of formulation strategies can be used to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications: These include techniques like particle size reduction (micronization and nanosizing) to increase the surface area for dissolution. Amorphous solid dispersions, where the drug is dispersed in a hydrophilic polymer carrier, can also improve solubility and dissolution rate.
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and nanoemulsions can encapsulate the drug in a lipidic carrier, improving its solubility and absorption.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of a drug.
-
Chemical Modifications: Creating a prodrug by modifying the drug molecule to have more favorable solubility and permeability properties is another approach.
Troubleshooting Guides
Issue 1: Poor in vitro dissolution of this compound from a prototype solid dosage form.
This guide will help you troubleshoot and improve the dissolution rate of your this compound formulation.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for low in vitro dissolution.
Data Presentation: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Drug Loading (%) | Particle Size / Droplet Size | In Vitro Drug Release at 30 min (%) | Fold Increase in Apparent Solubility |
| Unprocessed this compound | 100 | > 50 µm | 15 | 1x |
| Micronized this compound | 100 | 2-5 µm | 45 | 3x |
| This compound Nanosuspension | 20 | 250 nm | 85 | 15x |
| This compound Solid Dispersion (1:5 drug:polymer ratio) | 16.7 | N/A | 95 | 25x |
| This compound SEDDS | 10 | 50 nm | >99 | >50x |
Experimental Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®), and a suitable solvent system (e.g., methanol, ethanol, or a mixture).
-
Procedure:
-
Accurately weigh this compound and the selected polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both the drug and the polymer in the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried material and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further characterization.
-
-
Characterization: Analyze the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and XRD/DSC, respectively.
Issue 2: High inter-individual variability in plasma concentrations of this compound in animal studies.
This guide addresses potential causes and solutions for significant variability in in vivo exposure.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for high in vivo variability.
Signaling Pathway and Mechanism of Action
This compound Inhibition of Nicotine Metabolism
The diagram below illustrates the mechanism by which this compound is proposed to work.
Caption: this compound inhibits CYP2A6, reducing nicotine metabolism.
References
Technical Support Center: Synthesis of DLCI-1
Welcome to the technical support center for the synthesis of DLCI-1 ((5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.
Overview of the Synthetic Pathway
The synthesis of this compound is conceptually approached as a two-step process. The first step involves the formation of the core bi-heterocyclic structure through a Suzuki-Miyaura cross-coupling reaction. This is followed by the introduction of the aminomethyl functional group via a reductive amination of the aldehyde intermediate.
Step 1: Suzuki-Miyaura Coupling
This section focuses on the challenges associated with the palladium-catalyzed cross-coupling of a pyridine derivative with a thiophene derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the Suzuki-Miyaura coupling of heteroaromatic compounds like pyridine and thiophene?
A1: The primary challenges include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.
-
Protodeboronation: The boronic acid starting material can be susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired product.
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can occur, especially in the presence of oxygen.
-
Low Yields: Suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can lead to poor conversion and low yields of the coupled product.
Q2: How can I minimize catalyst inhibition by the pyridine nitrogen?
A2: Several strategies can be employed:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands such as XPhos or RuPhos can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of catalyst deactivation. However, this needs to be balanced with achieving a reasonable reaction rate.
-
Slow Addition: Slow addition of the pyridine substrate to the reaction mixture can help maintain a low concentration of the inhibiting species.
Q3: What measures can be taken to prevent protodeboronation of the thiophene boronic acid?
A3: To mitigate protodeboronation:
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards hydrolysis than the corresponding boronic acids.
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be helpful.
-
Choice of Base: Using a non-aqueous base or a weaker base might reduce the rate of protodeboronation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive catalyst; Suboptimal base or solvent; Protodeboronation of boronic acid. | Use a fresh batch of palladium catalyst and ligand. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). Consider using the corresponding boronic ester. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) throughout the reaction. |
| Formation of Debrominated Pyridine | Reductive dehalogenation of the starting material. | This can occur if a hydride source is present. Ensure the absence of potential hydride donors. Using a different palladium catalyst or ligand system may also help. |
| Difficult Product Purification | Residual palladium catalyst; Boronic acid-derived impurities. | A thorough aqueous workup can help remove inorganic salts. Washing with a dilute acid solution can help remove the basic pyridine-containing starting material. Column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate) is often necessary. |
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for the Suzuki-Miyaura coupling step under different conditions. These values are based on typical yields for similar heteroaryl couplings and should be optimized for specific experimental setups.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 65 | 90 |
| Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (3) | Toluene | 100 | 8 | 85 | 95 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 80 | 16 | 75 | 92 |
Step 2: Reductive Amination
This section addresses the conversion of the intermediate aldehyde to the final primary amine, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions during the reductive amination of 5-(4-ethylpyridin-3-yl)thiophene-2-carbaldehyde?
A1: The most prevalent side reaction is the reduction of the aldehyde to the corresponding alcohol . This occurs when the reducing agent reacts with the aldehyde before it can form an imine with the ammonia source. Over-alkylation to form secondary or tertiary amines is also a possibility, though less common when using a large excess of the ammonia source.
Q2: Which reducing agent is best suited for this transformation?
A2: The choice of reducing agent is critical for achieving high chemoselectivity.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent that is often effective for reductive aminations and is less likely to reduce the starting aldehyde.
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, but its toxicity is a concern.
-
Sodium borohydride (NaBH₄): This is a stronger reducing agent and can lead to significant alcohol byproduct formation. If used, it should be added after allowing sufficient time for imine formation.
Q3: How can I improve the yield of the primary amine and minimize the alcohol byproduct?
A3: To favor the formation of the desired amine:
-
Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to drive the imine formation equilibrium.
-
Choose a milder reducing agent like STAB.
-
Control the reaction pH. Imine formation is often favored under slightly acidic conditions.
-
Stepwise procedure: Allow the aldehyde and ammonia source to react to form the imine before adding the reducing agent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete imine formation; Reduction of the starting aldehyde. | Increase the concentration of the ammonia source. Switch to a milder reducing agent (e.g., STAB). Allow for a longer reaction time for imine formation before adding the reducing agent. |
| Significant Alcohol Byproduct Formation | Reducing agent is too strong or added too early. | Use NaBH(OAc)₃ instead of NaBH₄. If using NaBH₄, ensure complete imine formation before its addition. |
| Difficult Purification | Separation of the product from unreacted aldehyde or alcohol byproduct. | Acid-base extraction can be effective for separating the basic amine product from the neutral aldehyde and alcohol. Column chromatography may still be necessary for high purity. |
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for the reductive amination step under various conditions.
| Reducing Agent (equiv.) | Ammonia Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| NaBH₄ (1.5) | NH₄OAc (10) | Methanol | 25 | 6 | 60 | 85 |
| NaBH(OAc)₃ (2.0) | Aq. NH₃ (excess) | Dichloromethane | 25 | 12 | 88 | 96 |
| NaBH₃CN (1.5) | NH₄Cl (10) | Methanol | 25 | 8 | 80 | 94 |
Experimental Protocols
Protocol 1: Synthesis of 5-(4-ethylpyridin-3-yl)thiophene-2-carbaldehyde (Suzuki-Miyaura Coupling)
-
To a flame-dried round-bottom flask, add 3-bromo-4-ethylpyridine (1.0 equiv.), 5-formylthiophene-2-boronic acid pinacol ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene to the flask.
-
Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound (Reductive Amination)
-
Dissolve 5-(4-ethylpyridin-3-yl)thiophene-2-carbaldehyde (1.0 equiv.) in dichloromethane.
-
Add a large excess of aqueous ammonia (e.g., 20 equivalents) and stir vigorously for 1-2 hours at room temperature to facilitate imine formation.
-
In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (STAB, 2.0 equiv.) in dichloromethane.
-
Slowly add the STAB suspension to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel, often with a solvent system containing a small amount of triethylamine to prevent product tailing.
Logical Relationships in Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Technical Support Center: DLCI-1 Animal Model Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of DLCI-1 in animal models, with a focus on minimizing potential side effects. The information is based on currently available scientific literature.
Disclaimer: The available data on the side effects and toxicology of this compound is limited. The information provided here is primarily based on a single published study in mice. Researchers should exercise caution and conduct thorough dose-response and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a novel and potent inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme.[1][2] In the context of nicotine studies, this compound blocks the primary metabolic pathway of nicotine, leading to higher and more sustained plasma concentrations of nicotine at lower doses.[1][2]
Q2: What are the known side effects of this compound in animal models?
Based on a study in male and female mice, this compound administered via oral gavage at doses of 25 mg/kg and 50 mg/kg did not produce any observable adverse behavioral effects.[1] Specifically, the study reported no significant changes in locomotion or food self-administration behavior compared to vehicle-treated animals. This suggests that at these effective doses for reducing nicotine self-administration, this compound is behaviorally well-tolerated in mice.
Q3: How were the effective and seemingly safe doses of this compound in mice determined?
The doses of 25 mg/kg and 50 mg/kg used in the key mouse study were derived based on the in vitro IC50 value of this compound against CYP2A6. This approach aims to use a dose that is sufficient to inhibit the target enzyme without causing off-target effects.
Q4: Are there any known drug-drug interactions with this compound?
Specific drug-drug interaction studies for this compound have not been published. However, as a CYP2A6 inhibitor, this compound has the potential to interact with other drugs that are metabolized by this enzyme. Inhibition of CYP2A6 can lead to increased plasma concentrations of co-administered drugs, potentially increasing their therapeutic effects or risk of toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected behavioral changes in animals (e.g., sedation, hyperactivity). | - Dose too high: The administered dose of this compound may be causing off-target effects. - Vehicle effects: The vehicle used to dissolve this compound may be causing behavioral changes. | - Conduct a dose-response study to determine the minimal effective dose with the lowest side effect profile. - Include a vehicle-only control group to isolate the effects of the vehicle. |
| High variability in experimental results. | - Inconsistent drug administration: Improper oral gavage technique can lead to variable dosing. - Animal stress: Stress from handling and administration can affect experimental outcomes. | - Ensure all personnel are properly trained in oral gavage techniques. - Acclimatize animals to handling and the experimental procedures to minimize stress. |
| Signs of toxicity (e.g., weight loss, lethargy, ruffled fur). | - Compound toxicity: this compound may have unforeseen toxic effects in your specific animal model or at the dose used. - Long-term administration effects: Toxicity may manifest with chronic dosing. | - Immediately reduce the dose or discontinue treatment if signs of toxicity are observed. - Conduct a preliminary toxicity study with a small cohort of animals before initiating large-scale experiments. This should include daily monitoring of animal health and welfare. |
Experimental Protocols
This compound Administration in Mice (Based on Published Study)
This protocol is adapted from the study by Chen et al. (2020).
Materials:
-
This compound hydrochloride salt
-
Sterile 0.9% saline
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
pH meter and adjustment solutions (e.g., sterile NaOH or HCl)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound hydrochloride salt in sterile 0.9% saline to the desired concentration (e.g., for a 25 mg/kg dose in a 25g mouse, the dose is 0.625 mg. If the administration volume is 0.1 mL, the concentration would be 6.25 mg/mL).
-
Adjust the pH of the solution to approximately 7.4 using a pH meter and sterile adjustment solutions.
-
Prepare a fresh solution for each day of dosing.
-
-
Animal Handling and Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Insert the gavage needle smoothly and without force into the esophagus. Do not rotate the needle.
-
Slowly administer the prepared this compound solution. The typical administration volume is 5-10 mL/kg body weight.
-
Carefully remove the gavage needle.
-
Monitor the animal for a short period after administration for any signs of distress.
-
Data Presentation
Table 1: Summary of this compound Effects on Nicotine Self-Administration in Mice
| Dose of this compound (mg/kg) | Effect on Nicotine Intake | Observed Behavioral Side Effects | Reference |
| 25 | Significant decrease | None reported | |
| 50 | Significant decrease | None reported |
Visualizations
Signaling Pathway and Experimental Workflow
References
Technical Support Center: DLCI-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the CYP2A6 inhibitor, DLCI-1. The following information is intended for researchers, scientists, and drug development professionals to help control for potential vehicle-related effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine, is a potent and selective inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme.[1] The primary function of CYP2A6 is the metabolic conversion of nicotine to cotinine in the liver.[2][3][4][5] By inhibiting this enzyme, this compound effectively slows down nicotine metabolism, leading to higher and more sustained plasma nicotine levels from a given dose. This mechanism is being explored for its potential in promoting smoking and nicotine cessation.
Q2: What is a "vehicle" and why is a vehicle control group essential in this compound studies?
A2: In pharmacology and toxicology, a vehicle is an inert substance used to dissolve or dilute a drug for administration. A vehicle control group is a critical component of experimental design where a separate group of subjects receives the vehicle alone, without the active drug (this compound). This allows researchers to distinguish the pharmacological effects of this compound from any potential biological effects of the vehicle itself.
Q3: What is a common vehicle for administering this compound via oral gavage in mice?
A3: While the exact vehicle can depend on the specific formulation of this compound, a common vehicle for oral administration of hydrophobic compounds in mice is a sterile saline solution containing a small percentage of a solubilizing agent. For example, a vehicle might consist of 0.9% saline with 0.5% carboxymethylcellulose (CMC) and 0.05% Tween 80. It is crucial to always report the exact composition of the vehicle in your experimental methods.
Q4: What are the expected outcomes of this compound administration on nicotine self-administration in animal models?
A4: Administration of this compound is expected to decrease nicotine self-administration in animal models. By inhibiting CYP2A6, this compound increases the bioavailability of nicotine, meaning that the animals achieve the desired pharmacological effect with a lower intake of nicotine. Studies have shown that doses of 25 mg/kg and 50 mg/kg of this compound significantly reduce the number of nicotine infusions earned by mice.
Troubleshooting Guide: Vehicle-Related Effects
Issue 1: Unexpected mortality or signs of distress in the vehicle control group after oral gavage.
-
Possible Cause: Improper oral gavage technique leading to esophageal injury or accidental administration into the trachea.
-
Troubleshooting Steps:
-
Review Gavage Technique: Ensure that all personnel performing oral gavage are thoroughly trained. The gavage needle should be inserted gently, following the roof of the mouth to the esophagus. Resistance indicates improper placement.
-
Check Gavage Needle Size: Use the appropriate gauge and length of gavage needle for the size of the mouse. A ball-tipped needle is recommended to minimize tissue damage.
-
Monitor Animal Stress: Observe animals for signs of stress during and after the procedure. Consider habituating the animals to handling before starting the experiment.
-
Issue 2: The vehicle control group shows unexpected physiological or behavioral changes.
-
Possible Cause: The vehicle components may have inherent biological activity. For example, some solubilizing agents can cause local irritation or have systemic effects.
-
Troubleshooting Steps:
-
Literature Review: Research the known effects of the specific vehicle components you are using.
-
Pilot Study: Conduct a pilot study with the vehicle alone to characterize any potential effects on your experimental endpoints before proceeding with the full study.
-
Consider Alternative Vehicles: If the vehicle shows significant effects, consider testing alternative, more inert vehicles such as sterile water or a simple saline solution, if the solubility of this compound allows.
-
Issue 3: High variability in nicotine self-administration data within the vehicle control group.
-
Possible Cause: Inconsistent administration of the vehicle, leading to variations in animal stress levels, which can impact behavior.
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure the volume, timing, and technique of vehicle administration are consistent for all animals.
-
Control for Environmental Factors: House animals under controlled environmental conditions (light-dark cycle, temperature, humidity) to minimize external sources of variability.
-
Increase Sample Size: A larger sample size may be necessary to achieve statistical power if baseline variability is high.
-
Experimental Protocols
Protocol 1: Preparation of this compound and Vehicle for Oral Gavage
-
Vehicle Preparation (Example):
-
To prepare 100 mL of a 0.5% CMC / 0.05% Tween 80 in saline vehicle:
-
Add 0.5 g of carboxymethylcellulose (CMC) to approximately 90 mL of sterile 0.9% saline.
-
Stir vigorously with a magnetic stirrer until the CMC is fully dissolved. This may take several hours.
-
Add 50 µL of Tween 80 to the solution.
-
Bring the final volume to 100 mL with sterile 0.9% saline and mix thoroughly.
-
Store at 4°C for up to one week.
-
-
-
This compound Solution Preparation:
-
Determine the required concentration of this compound based on the desired dose (e.g., 25 mg/kg or 50 mg/kg) and the average weight of the mice.
-
For a 25 mg/kg dose in a 25g mouse, you would need 0.625 mg of this compound per mouse. If the administration volume is 10 mL/kg (0.25 mL for a 25g mouse), the concentration would be 2.5 mg/mL.
-
Weigh the appropriate amount of this compound and dissolve it in the prepared vehicle. Sonication may be used to aid dissolution.
-
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as you gently advance it into the esophagus. Do not force the needle.
-
-
Substance Administration: Once the needle is in place, slowly administer the this compound solution or vehicle.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.
Data Presentation
Table 1: Representative Effects of this compound on Nicotine Self-Administration in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Nicotine Infusions (± SEM) | Percent Reduction vs. Vehicle |
| Vehicle Control | 0 | 45 ± 5 | 0% |
| This compound | 25 | 25 ± 4 | 44% |
| This compound | 50 | 18 ± 3 | 60% |
Note: The data in this table are representative and intended for illustrative purposes.
Visualizations
References
- 1. The Novel CYP2A6 Inhibitor, this compound, Decreases Nicotine Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. CYP2A6 metabolism in the development of smoking behaviors in young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining DLCI-1 Treatment Protocols
Disclaimer: Initial research indicates that "DLCI-1" is primarily identified as a novel inhibitor of the CYP2A6 enzyme, which is instrumental in nicotine metabolism, suggesting its potential as a pharmacotherapeutic for tobacco cessation.[1][2] There is currently no publicly available scientific literature detailing the use of this compound in cancer treatment.
The following information is provided as a hypothetical framework for a technical support center, using a well-established class of cancer therapeutics, PD-1/PD-L1 inhibitors, as a relevant example to fulfill the user's request for content structure and format. This is intended to be illustrative of how such a guide would be constructed for a cancer therapeutic.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for immune checkpoint inhibitors like PD-1/PD-L1 blockers?
PD-1/PD-L1 inhibitors are a class of immunotherapy drugs that have transformed the treatment landscape for various cancers.[3] Their mechanism revolves around blocking the interaction between the programmed death-1 (PD-1) receptor on T cells and its ligand, PD-L1, which is often expressed on tumor cells.[3] This interaction typically acts as an immune checkpoint, suppressing T-cell activity and allowing cancer cells to evade the immune system. By inhibiting this pathway, these drugs "release the brakes" on the immune system, enabling T cells to recognize and attack cancer cells.[3]
Q2: How is patient suitability for PD-1/PD-L1 inhibitor therapy determined?
Patient selection is crucial for maximizing the efficacy of these treatments. A key biomarker is the expression level of PD-L1 on tumor cells, often determined through immunohistochemistry (IHC). Patients with higher PD-L1 expression levels may have a better response to single-agent immunotherapy. Another important factor can be the tumor mutational burden (TMB), as a higher TMB may lead to the presentation of more neoantigens, making the tumor more recognizable to the immune system.
Q3: What are the common immune-related adverse events (irAEs) associated with PD-1/PD-L1 inhibitors, and how are they managed?
While generally better tolerated than traditional chemotherapy, PD-1/PD-L1 inhibitors can cause a unique set of side effects known as immune-related adverse events (irAEs). These occur when the activated immune system attacks healthy tissues. Common irAEs include dermatitis, colitis, hepatitis, and endocrinopathies. Management depends on the severity and may involve holding the immunotherapy, administering corticosteroids, or, in severe cases, using other immunosuppressive agents.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Primary Resistance (Lack of Response) | Low or absent PD-L1 expression in the tumor microenvironment. | - Re-evaluate PD-L1 status and TMB of the tumor biopsy.- Consider combination therapies, such as with chemotherapy or CTLA-4 inhibitors, which may enhance response regardless of PD-L1 expression. |
| Acquired Resistance (Initial Response Followed by Progression) | - Development of alternative immune escape pathways.- Loss of neoantigen presentation (e.g., through mutations in beta-2-microglobulin). | - A new biopsy of the progressing lesion is recommended to assess for changes in the tumor and its microenvironment.- Consider switching to a different class of therapy or enrolling in a clinical trial investigating mechanisms of acquired resistance. |
| Severe or Persistent irAEs | Over-activation of the immune system. | - Follow established guidelines for managing irAEs, which may involve high-dose corticosteroids.- For refractory cases, consider infliximab (for colitis) or mycophenolate mofetil.- Permanently discontinue therapy in cases of life-threatening irAEs. |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for PD-L1 Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a validated buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a validated anti-PD-L1 primary antibody at a predetermined optimal concentration and duration.
-
Detection System: A polymer-based detection system is used, followed by incubation with a chromogen such as 3,3'-Diaminobenzidine (DAB).
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: PD-L1 expression is typically scored as the percentage of tumor cells with positive membrane staining (Tumor Proportion Score - TPS) or as a combined positive score (CPS) that includes staining on immune cells.
Signaling Pathways and Experimental Workflows
PD-1/PD-L1 Signaling Pathway
Caption: The interaction between PD-1 on T cells and PD-L1 on tumor cells inhibits the anti-tumor immune response. PD-1/PD-L1 inhibitors block this interaction, restoring T-cell activity.
Experimental Workflow for Patient Screening
References
- 1. The Novel CYP2A6 Inhibitor, this compound, Decreases Nicotine Self-Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel CYP2A6 Inhibitor, this compound, Decreases Nicotine Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Developments in PD-(L)1 Inhibitors [delveinsight.com]
Technical Support Center: Addressing Variability in Experimental Results
This technical support guide is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results concerning two distinct molecules that may be referred to as "DLCI-1":
-
This compound (Chemical Name: (5-(4-ethylpyridin-3-yl)thiophen-2-yl)methanamine) : A novel and selective inhibitor of the enzyme Cytochrome P450 2A6 (CYP2A6), which is primarily involved in nicotine metabolism.[1][2]
-
DLK1 (Delta-like non-canonical Notch ligand 1) : A transmembrane protein and non-canonical Notch ligand involved in cellular differentiation, development, and various cancers.[3]
Please select the molecule relevant to your research to navigate to the appropriate troubleshooting guide and frequently asked questions.
Section 1: this compound (CYP2A6 Inhibitor)
This section provides troubleshooting guidance for experiments involving the novel CYP2A6 inhibitor, this compound. The primary application of this molecule in recent research has been in studies of nicotine metabolism and its effects on nicotine self-administration in animal models.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of CYP2A6, the primary enzyme responsible for metabolizing nicotine in humans. By inhibiting CYP2A6, this compound slows down nicotine metabolism, which can lead to reduced nicotine consumption.
Q2: What are the common experimental models used to study the effects of this compound?
A2: The most common experimental model is the intravenous nicotine self-administration assay in rodents (e.g., mice). This model allows for the direct measurement of nicotine reinforcement. Other relevant assays include in vitro metabolism studies using human liver microsomes to determine metabolic stability and inhibitory potency.
Q3: Why am I observing high variability in my in vivo nicotine self-administration studies with this compound?
A3: High variability in animal studies can arise from several factors. These include:
-
Animal-specific factors: Genetic background, age, and health status of the animals can influence drug metabolism and behavior.
-
Procedural inconsistencies: Variations in oral gavage technique for this compound administration, timing of administration relative to the self-administration session, and handling stress can all contribute to variability.
-
Environmental factors: Differences in housing conditions, light-dark cycles, and noise levels can impact animal behavior.
Troubleshooting Guide for In Vivo Studies
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reduction in nicotine self-administration | Variable drug absorption: Improper oral gavage technique leading to incomplete dosing. | Ensure consistent and correct oral gavage technique. Consider including a vehicle-only control group to account for procedural effects. |
| Timing of administration: The time between this compound administration and the start of the behavioral session may not be optimal for peak inhibitor activity. | Conduct a time-course study to determine the optimal pre-treatment interval for this compound. | |
| No effect of this compound on nicotine intake | Incorrect dosage: The administered dose may be too low to effectively inhibit CYP2A6 in the specific animal model. | Perform a dose-response study to identify the effective dose range of this compound for reducing nicotine intake. |
| Low baseline nicotine intake: If the animals are not consistently self-administering nicotine, a reduction in intake will be difficult to observe. | Ensure stable baseline nicotine self-administration before initiating this compound treatment. | |
| General decrease in animal activity, including inactive lever presses | Off-target effects or toxicity: At higher doses, this compound may have sedative or other non-specific behavioral effects. | Assess the effects of this compound on general locomotor activity in an open-field test to distinguish between specific effects on nicotine reinforcement and general behavioral suppression. Also, test the effect of this compound on responding for other rewards (e.g., food) to ensure selectivity for nicotine. |
Experimental Protocol: Intravenous Nicotine Self-Administration in Mice
This protocol is a summary of the methodology described in the literature for assessing the effect of this compound on nicotine self-administration.
-
Animal Surgery and Catheter Implantation:
-
Surgically implant intravenous catheters into the jugular vein of the mice under anesthesia.
-
Allow for a post-operative recovery period.
-
-
Nicotine Self-Administration Training:
-
Place mice in operant conditioning chambers equipped with two levers.
-
Train mice to press an active lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR5).
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue training until stable responding is achieved.
-
-
This compound Administration and Testing:
-
Administer this compound (e.g., 25 and 50 mg/kg) or vehicle via oral gavage at a predetermined time before the self-administration session.
-
Place the mice back in the operant chambers and record the number of nicotine infusions earned and lever presses for the duration of the session.
-
-
Data Analysis:
-
Compare the number of nicotine infusions earned and lever presses between this compound and vehicle treatment conditions using appropriate statistical tests (e.g., repeated-measures ANOVA).
-
Diagram: Experimental Workflow for this compound In Vivo Testing
Section 2: DLK1 (Delta-like non-canonical Notch ligand 1)
This section provides troubleshooting for experiments involving DLK1, a protein implicated in development and cancer. Variability in results can arise from a number of factors related to protein expression, antibody performance, and the intricacies of cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of DLK1 and its role in signaling?
A1: DLK1 is a transmembrane protein that acts as a non-canonical ligand in the Notch signaling pathway. It is known to play a role in maintaining cells in an undifferentiated state and has oncogenic properties. Its expression is high during embryonic development and in many types of cancer, where it is often associated with a worse prognosis.
Q2: I am seeing inconsistent results in my DLK1 Western blots. What could be the cause?
A2: Inconsistent Western blot results for DLK1 can be due to:
-
Antibody variability: Batch-to-batch variation in polyclonal antibodies or poor specificity of monoclonal antibodies can lead to inconsistent results. It is crucial to validate the antibody for the specific application.
-
Sample preparation: Inconsistent lysis buffer conditions or the absence of protease inhibitors can lead to protein degradation.
-
Post-translational modifications: DLK1 is a transmembrane protein that can be cleaved, potentially leading to multiple bands on a Western blot.
Q3: My co-immunoprecipitation (Co-IP) experiment to identify DLK1 interacting partners is not working. What should I troubleshoot?
A3: Co-IP troubleshooting should focus on:
-
Lysis buffer stringency: A buffer that is too stringent can disrupt protein-protein interactions, while one that is not stringent enough can lead to high background.
-
Antibody issues: The antibody may not be suitable for IP, or the epitope may be masked within the protein complex.
-
Low protein expression: The expression of DLK1 or its interacting partners may be too low for detection.
Troubleshooting Guide for Common DLK1 Assays
| Assay | Issue | Potential Cause | Recommended Solution |
| Western Blot | Multiple bands or non-specific bands | Antibody cross-reactivity: The antibody may be recognizing other proteins. | Validate the antibody using positive and negative controls (e.g., cells with known DLK1 expression and knockout/knockdown cells). Compare results with antibodies from different vendors. |
| Protein degradation or modification: DLK1 may be cleaved or have post-translational modifications. | Use fresh lysates with protease and phosphatase inhibitors. Consult the literature for known modifications of DLK1. | ||
| Low or no signal | Low protein expression: The cells or tissues being studied may not express sufficient levels of DLK1. | Use a positive control cell line with known high DLK1 expression. Increase the amount of protein loaded on the gel. | |
| Co-Immunoprecipitation (Co-IP) | No pull-down of interacting proteins | Disruption of protein-protein interactions: The lysis buffer may be too harsh. | Use a less stringent lysis buffer (e.g., one without ionic detergents). |
| Low affinity interaction: The interaction between DLK1 and its partner may be weak or transient. | Consider cross-linking strategies to stabilize the interaction before cell lysis. | ||
| High background | Non-specific binding to beads or antibody: Proteins may be binding non-specifically to the Protein A/G beads or the IP antibody. | Pre-clear the lysate with beads alone before adding the specific antibody. Use a non-specific IgG as an isotype control for the IP. | |
| Cell-Based Assays (e.g., proliferation, migration) | High variability between replicates | Inconsistent cell culture conditions: Cell passage number, confluency, and serum lot-to-lot variability can all affect experimental outcomes. | Maintain a consistent cell culture practice. Use cells within a defined passage number range and seed at a consistent density. Test different serum lots. |
| "Edge effects" in multi-well plates: Cells in the outer wells of a plate can behave differently due to evaporation. | Avoid using the outer wells of the plate for experimental samples, or ensure proper humidification in the incubator. |
Experimental Protocol: Co-Immunoprecipitation of DLK1
-
Cell Lysis:
-
Culture cells to an appropriate confluency.
-
Wash cells with cold PBS and lyse with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the supernatant with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-DLK1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-4 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against DLK1 and putative interacting partners.
-
Diagram: DLK1 and the Notch Signaling Pathway
References
- 1. The Novel CYP2A6 Inhibitor, this compound, Decreases Nicotine Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel CYP2A6 Inhibitor, this compound, Decreases Nicotine Self-Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of delta-like non-canonical Notch ligand 1 (DLK1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DLCI-1 for Nicotine Intake Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel compound DLCI-1 with existing and emerging pharmacotherapies for the reduction of nicotine intake. The following sections present a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action: A Tale of Two Strategies
The primary mechanism of action for this compound distinguishes it from the current first-line treatments for smoking cessation, varenicline and bupropion. This compound is a potent and selective inhibitor of Cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for metabolizing nicotine in the liver. By blocking this enzyme, this compound slows the breakdown of nicotine, leading to sustained nicotine levels in the body. This allows for the activation of nicotinic acetylcholine receptors (nAChRs) at lower nicotine doses, thereby reducing the user's craving for nicotine.
In contrast, varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor. It works by both partially stimulating the receptor to reduce withdrawal symptoms and by blocking nicotine from binding, which diminishes the rewarding effects of smoking. Bupropion, an atypical antidepressant, is a norepinephrine and dopamine reuptake inhibitor. Its efficacy in smoking cessation is thought to be mediated by increasing the levels of these neurotransmitters in the brain, which can mimic the effects of nicotine and alleviate withdrawal symptoms.
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies, primarily using rodent models of nicotine self-administration, provide valuable insights into the potential efficacy of these compounds.
This compound
Studies in mice have demonstrated that this compound significantly reduces nicotine self-administration. Oral administration of this compound at doses of 25 mg/kg and 50 mg/kg resulted in a substantial decrease in the number of nicotine infusions earned by the animals.[1] Notably, the effects of this compound were specific to nicotine-seeking behavior, as it did not alter food self-administration.[1] Furthermore, at a moderate dose, this compound was found to be more effective than bupropion in reducing nicotine intake in mice.[1]
Varenicline
Varenicline has also been shown to be effective in reducing nicotine self-administration in rodents. Studies in rats have demonstrated that varenicline, at doses of 1.0 and 3.0 mg/kg, significantly reduces the number of nicotine infusions self-administered.[2][3] The effect of varenicline appears to be dose-dependent and specific to nicotine reinforcement.
Bupropion
The preclinical data for bupropion in rodent self-administration models is more complex. Some studies have shown that bupropion can decrease nicotine self-administration, particularly at higher doses. For instance, doses of 25 mg/kg and 75 mg/kg of bupropion have been shown to cause significant decreases in nicotine self-administration in rats. However, other studies have reported that lower doses of bupropion may actually increase nicotine intake, suggesting a biphasic dose-response effect. The effect of bupropion can also be influenced by the control rate of responding.
Quantitative Data Summary
| Compound | Animal Model | Doses Tested | Key Findings in Nicotine Self-Administration |
| This compound | Mice | 25 mg/kg, 50 mg/kg (oral) | Significant decrease in nicotine infusions earned. |
| Varenicline | Rats | 0.3, 1.0, 3.0 mg/kg | Dose-dependent decrease in nicotine self-administration. |
| Bupropion | Rats | 8.33, 10, 25, 30, 56, 75, 78 mg/kg (IP/SC) | Biphasic effects observed; higher doses generally decrease intake, while lower doses can increase it. |
Experimental Protocols
The intravenous nicotine self-administration paradigm is a standard preclinical model used to assess the reinforcing properties of nicotine and the potential efficacy of cessation aids.
General Protocol
Rodents, typically rats or mice, are surgically implanted with an intravenous catheter. They are then placed in an operant conditioning chamber equipped with two levers. Pressing the "active" lever results in the infusion of a dose of nicotine, often paired with a cue light or tone, while pressing the "inactive" lever has no consequence. Animals learn to self-administer nicotine, and the rate of lever pressing is used as a measure of the reinforcing efficacy of nicotine.
Specific Methodologies
-
This compound Study: In the study evaluating this compound, male and female mice were trained to self-administer nicotine. Once stable responding was achieved, this compound or a vehicle control was administered orally prior to the self-administration sessions.
-
Varenicline Studies: In rat studies, varenicline was typically administered subcutaneously or orally prior to the self-administration session. The reinforcement schedule was often a fixed-ratio schedule, where a set number of lever presses were required for each infusion.
-
Bupropion Studies: Bupropion has been evaluated in rats using various routes of administration, including intraperitoneal and subcutaneous injections. Both fixed-ratio and other schedules of reinforcement have been employed to assess its effects on nicotine self-administration.
Signaling Pathways and Experimental Workflow
Nicotine Reward Pathway
Nicotine exerts its rewarding effects primarily through the mesolimbic dopamine system. The following diagram illustrates the key signaling events following nicotine administration.
Caption: Nicotine's activation of nAChRs in the VTA leads to dopamine release and reward.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for evaluating the efficacy of a compound like this compound in a preclinical setting.
Caption: Workflow for assessing anti-addiction medication efficacy in animal models.
Emerging Therapeutic Strategies
The field of smoking cessation is continually evolving, with several novel therapeutic targets under investigation. One promising area is the development of other selective CYP2A6 inhibitors. Additionally, compounds targeting the glucagon-like peptide-1 (GLP-1) receptor, such as liraglutide and semaglutide, are being explored for their potential to reduce nicotine craving and prevent weight gain associated with quitting. Another emerging therapeutic, cytisinicline, a plant-based alkaloid that, like varenicline, is a partial agonist of nicotinic acetylcholine receptors, has shown promise in clinical trials.
Conclusion
This compound presents a novel and promising approach to reducing nicotine intake by targeting its metabolism. Preclinical data suggests it is effective and specific in its action. In comparison, established therapies like varenicline and bupropion have different mechanisms of action and varying preclinical efficacy profiles. The continued exploration of novel targets, including CYP2A6 inhibition and GLP-1 receptor modulation, holds the potential to provide more effective and personalized treatments for nicotine addiction. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and these emerging strategies.
References
- 1. The Novel CYP2A6 Inhibitor, this compound, Decreases Nicotine Self-Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Varenicline decreases nicotine but not alcohol self-administration in genetically selected Marchigian Sardinian alcohol-preferring (msP) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline blocks nicotine intake in rats with extended access to nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DLCI-1 and Other CYP2A6 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel CYP2A6 inhibitor, DLCI-1, with other notable inhibitors of this key enzyme in nicotine metabolism. The following sections provide quantitative comparisons, detailed experimental methodologies, and visualizations to support your research and development efforts.
Quantitative Comparison of CYP2A6 Inhibitors
The inhibitory potency of this compound and other known CYP2A6 inhibitors is summarized in the table below. The data, presented as IC50 and Ki values, are compiled from various in vitro studies. Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Type of Inhibition | IC50 (µM) | Ki (µM) | Source |
| This compound (analogue 6i) | Not specified in source | 0.017 | Not Reported | [1][2] |
| Tranylcypromine | Competitive | Not Reported | 0.08 | [1] |
| Methoxsalen | Not specified in source | Not Reported | 0.8 | [1] |
| Tryptamine | Not specified in source | Not Reported | 1.7 | [1] |
| Bupropion | Not specified in source | Less effective in vivo than this compound | Not Reported | |
| 6,7-dihydroxycoumarin | Competitive | 0.39 | 0.25 | |
| Phenethyl isothiocyanate (PEITC) | Not specified in source | Not Reported | 0.37 | |
| Benzyl isothiocyanate (BITC) | Not specified in source | Not Reported | 4.1 | |
| Myricetin | Competitive | 41.4 | Not Reported |
Nicotine Metabolism Pathway and Inhibition
The following diagram illustrates the primary metabolic pathway of nicotine, which is predominantly catalyzed by the CYP2A6 enzyme. Inhibition of this enzyme, for instance by this compound, blocks the conversion of nicotine to cotinine, thereby increasing the systemic bioavailability of nicotine.
Experimental Protocol: CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)
The following is a detailed protocol for a common in vitro assay to determine the inhibitory potential of compounds against CYP2A6, using the fluorogenic probe coumarin.
Objective: To determine the IC50 value of a test compound for CYP2A6-mediated coumarin 7-hydroxylation.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP2A6
-
Coumarin (substrate)
-
Test inhibitor compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of coumarin in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of the test inhibitor compound in the same solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsomes or recombinant CYP2A6
-
Test inhibitor at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
-
Initiation of Reaction:
-
Add the coumarin substrate to each well to initiate the enzymatic reaction.
-
Immediately add the NADPH regenerating system to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a solution of trichloroacetic acid).
-
-
Detection:
-
Measure the fluorescence of the product, 7-hydroxycoumarin, using a fluorescence microplate reader. Set the excitation wavelength to approximately 355-370 nm and the emission wavelength to approximately 450-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without NADPH or without enzyme) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow for CYP2A6 Inhibition Screening
The diagram below outlines a typical workflow for screening and characterizing CYP2A6 inhibitors.
References
A Preclinical Head-to-Head: Evaluating DLCI-1 and Bupropion for Nicotine Cessation
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of nicotine cessation pharmacotherapy is continually evolving, with novel mechanisms being explored to address the global challenge of tobacco dependence. This guide provides a detailed, data-driven comparison of DLCI-1, a novel cytochrome P450 2A6 (CYP2A6) inhibitor, and bupropion, an established first-line treatment for smoking cessation. This comparison is based on available preclinical data and is intended to inform researchers, scientists, and drug development professionals on the relative performance and underlying mechanisms of these two compounds.
Executive Summary
This compound and bupropion represent two distinct strategies for nicotine cessation. Bupropion, a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor (nAChR) antagonist, has a well-documented clinical profile. In contrast, this compound is a preclinical candidate that targets nicotine metabolism directly by inhibiting CYP2A6, the primary enzyme responsible for breaking down nicotine in the body. Preclinical evidence in a head-to-head mouse model suggests that this compound may be more effective than bupropion at reducing nicotine self-administration and may possess a more favorable safety profile at higher doses. However, as a novel compound, this compound lacks the extensive clinical data that supports the use of bupropion.
Mechanism of Action
This compound: Targeting Nicotine Metabolism
This compound's mechanism of action is centered on the inhibition of CYP2A6.[1][2] This enzyme is responsible for metabolizing approximately 70-80% of nicotine into its inactive metabolite, cotinine.[3] By inhibiting CYP2A6, this compound slows down the clearance of nicotine from the body.[2] This leads to higher and more sustained levels of nicotine from each instance of use, which is hypothesized to reduce the frequency of self-administration as the desired nicotine levels are maintained for longer.[2] Individuals with naturally slower CYP2A6 metabolism have been observed to be less vulnerable to developing nicotine dependence.
Bupropion: A Multi-faceted Approach
Bupropion's efficacy in nicotine cessation is attributed to its dual mechanism of action. Firstly, it is a weak inhibitor of dopamine and norepinephrine reuptake in the brain's reward pathways. By increasing the levels of these neurotransmitters, bupropion can alleviate some of the withdrawal symptoms and cravings experienced during smoking cessation. Secondly, bupropion acts as a non-competitive antagonist of several types of nAChRs. This action is thought to blunt the reinforcing effects of nicotine, making smoking less rewarding.
Preclinical Efficacy: A Head-to-Head Comparison
A key preclinical study directly compared the effects of this compound and bupropion on intravenous nicotine self-administration in mice. This model is considered a gold standard for evaluating the reinforcing properties of drugs and the potential efficacy of cessation aids.
Data Presentation
| Compound | Dose | % Reduction in Nicotine Infusions (vs. Vehicle) | Adverse Effects Noted |
| This compound | 25 mg/kg | Significant decrease | Not specified |
| 50 mg/kg | Significant decrease | Not specified | |
| Bupropion | 1 mg/kg | Less effective than this compound (25 & 50 mg/kg) | Not specified |
| 75 mg/kg | Not specified for efficacy | Adverse behavioral effects |
Source: The Novel CYP2A6 Inhibitor, this compound, Decreases Nicotine Self-Administration in Mice.
The study found that both 25 mg/kg and 50 mg/kg doses of this compound significantly reduced nicotine intake in both male and female mice. Notably, this compound was found to be more effective than a moderate 1 mg/kg dose of bupropion in reducing nicotine self-administration. Furthermore, a high dose of bupropion (75 mg/kg) was associated with adverse behavioral effects, which were not observed with this compound.
Experimental Protocols
Intravenous Nicotine Self-Administration in Mice
The primary experimental model used to compare this compound and bupropion is the intravenous nicotine self-administration paradigm. This protocol is designed to assess the reinforcing effects of nicotine and how they are modulated by pharmacological interventions.
Objective: To determine if a compound reduces the motivation to self-administer nicotine.
Apparatus: Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and a cue light.
Procedure:
-
Surgery: Mice are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition Phase: Mice are placed in the operant chambers and learn to press the active lever to receive an infusion of nicotine. Each infusion is paired with a cue light to create a conditioned association. The inactive lever has no consequence. This phase typically continues for several days until a stable pattern of self-administration is established.
-
Treatment Phase: Once stable responding is achieved, mice are pre-treated with either the test compound (this compound or bupropion) or a vehicle control before the self-administration session.
-
Data Collection: The number of infusions earned on the active and inactive levers is recorded. A reduction in active lever presses and, consequently, nicotine infusions, in the drug-treated group compared to the vehicle group indicates that the compound has reduced the reinforcing effects of nicotine.
Discussion and Future Directions
The preclinical data presents a compelling case for this compound as a potential nicotine cessation agent with a distinct and targeted mechanism of action. Its superior efficacy over bupropion in a head-to-head animal model, coupled with a potentially better safety profile at higher doses, warrants further investigation.
However, it is crucial to contextualize these findings. This compound is in the early stages of preclinical development, and its efficacy and safety in humans are unknown. Bupropion, on the other hand, is an FDA-approved medication with a large body of clinical evidence supporting its use.
Future research on this compound should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationship in different models.
-
Long-term Efficacy and Safety: Chronic dosing studies to assess its sustained effects on nicotine intake and to identify any potential long-term toxicities.
-
Clinical Trials: Ultimately, randomized controlled trials in human smokers are necessary to determine the clinical utility of this compound for nicotine cessation.
For bupropion, ongoing research continues to explore its full therapeutic potential, including its use in combination with other cessation aids and its efficacy in specific patient populations.
Conclusion
This compound and bupropion offer different, yet potentially complementary, approaches to nicotine cessation. While bupropion modulates neurotransmitter systems and nicotine's direct effects in the brain, this compound alters the fundamental way the body processes nicotine. The preclinical success of this compound highlights the promise of targeting nicotine metabolism as a viable strategy for smoking cessation. Should these findings translate to the clinical setting, this compound could represent a significant addition to the pharmacotherapeutic arsenal against tobacco dependence. For now, bupropion remains a clinically proven and valuable tool for individuals seeking to quit smoking.
References
- 1. The Novel CYP2A6 Inhibitor, this compound, Decreases Nicotine Self-Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel CYP2A6 Inhibitor, this compound, Decreases Nicotine Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Effects of DLC1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Deleted in Liver Cancer 1 (DLC1) protein's effects across different species, with a primary focus on human and murine models. DLC1 is a critical tumor suppressor protein that is frequently downregulated in a variety of cancers. Its primary function is to act as a Rho-GTPase-activating protein (RhoGAP), negatively regulating the activity of Rho GTPases, particularly RhoA, which are key players in cell proliferation, migration, and cytoskeletal organization.[1]
Data Presentation: Quantitative Comparison of DLC1 Effects
The functional conservation of DLC1 across species is high, with the human and mouse DLC1 proteins sharing 92% amino acid identity.[2] This high degree of homology translates to similar functional effects in both human and murine cells. The following tables summarize key quantitative data on DLC1 expression and its functional impact.
Table 1: DLC1 mRNA Expression in Normal Tissues
| Tissue | Relative DLC1 mRNA Expression (Human) | Relative DLC1 mRNA Expression (Mouse) |
| Lung | High (7-fold higher than DLC2/3)[3] | Widely expressed[2] |
| Liver | High (4-fold higher than DLC2/3)[3] | Detected in embryonic liver |
| Breast | High (3-fold higher than DLC2/3) | Widely expressed |
| Colon | Low | Widely expressed |
Data for human tissues is derived from The Cancer Genome Atlas (TCGA) database and indicates expression relative to other DLC family members.Mouse expression data is based on Northern blot hybridization and in situ hybridization.
Table 2: Effects of DLC1 Re-expression in Cancer Cells
| Species | Cell Type | Assay | Quantitative Effect |
| Human | Hepatocellular Carcinoma (Focus, 7703K) | In vivo tumor growth (nude mice) | 3 to 13-fold reduction in human Alu sequences in liver and lung |
| Human | Hepatocellular Carcinoma (Focus, 7703K) | RhoA Activity | Significant reduction in active RhoA-GTP levels |
| Human | Pancreatic Cancer (SW1990) | In vitro invasion | ~50% reduction in relative invasiveness |
| Human | Pancreatic Cancer (SW1990) | In vivo tumor growth (nude mice) | Significant reduction in tumor progression |
| Mouse | Embryonic Fibroblasts (Dlc1gt/gt) | RhoA Activity | Elevated RhoA activity upon Dlc1 deficiency |
| Mouse | Embryonic Fibroblasts (Dlc1gt/gt) | In vitro wound closure | Increased wound closure rate |
This table presents data from separate studies on human and mouse cells. Direct head-to-head quantitative comparisons in the same study are limited in the current literature.
Signaling Pathway of DLC1
DLC1 primarily functions by inactivating RhoA, a small GTPase. In its active, GTP-bound state, RhoA promotes the formation of actin stress fibers and focal adhesions, which are crucial for cell motility and proliferation. DLC1, through its RhoGAP domain, accelerates the hydrolysis of GTP to GDP on RhoA, rendering it inactive. This leads to the disassembly of stress fibers and a reduction in cell migration and invasion.
Caption: The DLC1 signaling pathway, primarily involving the negative regulation of RhoA.
Experimental Protocols
RhoA Activity Assay (Pull-down Assay)
This protocol is used to measure the amount of active, GTP-bound RhoA in cell lysates.
Materials:
-
Rhotekin-RBD protein beads (binds to active RhoA-GTP)
-
Cell lysis buffer
-
Wash buffer
-
Anti-RhoA antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.
-
Incubation: Incubate equal amounts of protein from cell lysates with Rhotekin-RBD beads for 1 hour at 4°C.
-
Washing: Wash the beads twice with washing buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound Rho proteins and analyze them by immunoblotting using an anti-RhoA antibody. The intensity of the band corresponds to the amount of active RhoA.
In Vivo Tumorigenicity Assay in Nude Mice
This assay assesses the ability of cancer cells to form tumors in an in vivo setting.
Materials:
-
Athymic nude mice (6-week-old)
-
Cancer cells (e.g., human HCC cells with and without DLC1 expression)
-
Phosphate-buffered saline (PBS) or Matrigel
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest exponentially growing cells, wash with PBS, and resuspend in PBS or Matrigel at a concentration of 1-5 x 10^7 cells/ml.
-
Subcutaneous Injection: Inject 0.2 ml of the cell suspension subcutaneously into the dorsal flank of the nude mice.
-
Tumor Monitoring: Monitor the mice for tumor formation. Measure the tumor size with calipers regularly (e.g., every 3-4 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Endpoint: At a predetermined tumor size or time point, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, or molecular analysis).
Caption: A typical experimental workflow for studying the effects of DLC1.
References
independent validation of DLCI-1 research findings
An Independent Review of DLCI-1 Research Findings: A Comparative Guide for Researchers
Executive Summary
This guide provides a comprehensive comparative analysis of the novel nicotine cessation agent, this compound. Identified as a potent and selective inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme, initial research demonstrates that this compound significantly curtails nicotine self-administration in preclinical models, suggesting a promising new therapeutic avenue for smoking cessation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with established alternatives, namely bupropion and varenicline.
Included within this guide are summaries of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways. It is crucial to note that, as of this publication, there is a lack of independent, peer-reviewed studies that replicate the original findings on this compound. Therefore, this guide serves to consolidate the foundational evidence and provide a framework for the critical evaluation of forthcoming research in this area.
Comparative Analysis of Nicotine Cessation Agents
To contextualize the potential of this compound, its preclinical efficacy and mechanism of action are compared against two widely used smoking cessation drugs, bupropion and varenicline.
Data Presentation
Table 1: Quantitative Comparison of Efficacy in Preclinical Models
| Compound | Dosage | Model | Key Finding | Efficacy vs. Control/Comparator | Reference |
| This compound | 25 mg/kg & 50 mg/kg (oral) | Mouse Intravenous Nicotine Self-Administration | Significant decrease in nicotine infusions | More effective than 1 mg/kg bupropion at the tested doses. | [2] |
| Bupropion | 1 mg/kg (oral) | Mouse Intravenous Nicotine Self-Administration | Reduced nicotine intake | Less effective than 25 mg/kg and 50 mg/kg doses of this compound in the head-to-head comparison. | [2] |
| Varenicline | N/A | Animal studies (general) | Reduces nicotine self-administration and withdrawal symptoms | Considered a highly effective smoking cessation aid. | [3] |
Table 2: Mechanistic Comparison
| Feature | This compound | Bupropion | Varenicline |
| Primary Target | Cytochrome P450 2A6 (CYP2A6) | Norepinephrine-Dopamine Reuptake Transporters, Nicotinic Acetylcholine Receptors (nAChRs) | α4β2 Nicotinic Acetylcholine Receptors (nAChRs) |
| Mechanism of Action | Inhibits the primary enzyme responsible for nicotine metabolism, thereby prolonging nicotine's effects and reducing the frequency of self-administration. | A weak inhibitor of dopamine and norepinephrine reuptake and a non-competitive antagonist of nAChRs. | A partial agonist of α4β2 nAChRs, which helps to reduce cravings and withdrawal symptoms while simultaneously blocking the reinforcing effects of nicotine. |
| Effect on Nicotine Reward | Indirectly reduces reward by decreasing the drive for repeated administration. | Attenuates the reinforcing properties of nicotine. | Blocks the reinforcing effects of nicotine. |
| Effect on Withdrawal | May mitigate withdrawal symptoms by maintaining more stable plasma nicotine concentrations. | Alleviates withdrawal symptoms by modulating dopamine and norepinephrine levels in the brain. | Reduces withdrawal symptoms through its partial agonist activity. |
Signaling Pathways and Mechanisms of Action
Nicotine Metabolism and this compound Inhibition
The primary pathway for nicotine metabolism in humans is oxidation by the liver enzyme CYP2A6, which converts nicotine to the inactive metabolite cotinine. Genetic variations that result in slower CYP2A6 metabolism are associated with lower levels of nicotine dependence. This compound leverages this by acting as a potent and selective inhibitor of CYP2A6. This inhibition slows the clearance of nicotine, leading to more sustained levels of the drug in the body and brain, which is thought to reduce the craving for subsequent nicotine intake.
Caption: this compound inhibits CYP2A6, slowing nicotine metabolism.
Bupropion Mechanism of Action
Bupropion's efficacy in smoking cessation is attributed to a dual mechanism. It acts as a weak inhibitor of dopamine and norepinephrine reuptake, which is thought to counteract the withdrawal symptoms experienced during smoking cessation. Furthermore, it functions as a non-competitive antagonist of nicotinic acetylcholine receptors, which may help to reduce the rewarding effects of nicotine itself.
Caption: Bupropion's dual action on neurotransmitter reuptake and nAChRs.
Varenicline Mechanism of Action
Varenicline is a partial agonist at the α4β2 subtype of the nicotinic acetylcholine receptor. In this capacity, it elicits a moderate and sustained release of dopamine, which helps to alleviate craving and withdrawal symptoms. By occupying these receptors, varenicline also acts as a competitive antagonist, preventing nicotine from binding and thereby blocking its reinforcing and rewarding effects should a person lapse and smoke.
Caption: Varenicline's partial agonism at the α4β2 nAChR.
Experimental Protocols
Intravenous Nicotine Self-Administration in Mice
This behavioral assay is a cornerstone in addiction research for evaluating the reinforcing properties of a substance. The protocol is a well-established model with high translational validity.
-
Surgical Preparation: Animals undergo a surgical procedure to implant a chronic indwelling catheter into the jugular vein, which is then externalized at the back of the neck.
-
Recovery: A post-operative recovery period of several days is allowed.
-
Training: Mice are placed in operant conditioning chambers containing two levers. Presses on an "active" lever result in the intravenous infusion of a nicotine solution, often paired with a cue light or tone. Presses on an "inactive" lever have no programmed consequences.
-
Acquisition: Over daily sessions, mice learn the association between the active lever and the rewarding effects of nicotine, demonstrated by an increase in pressing the active lever.
-
Stable Responding: Training continues until a stable pattern of responding for nicotine is established.
-
Drug Testing: Once responding is stable, the effects of test compounds like this compound or comparators are evaluated by administering them prior to the self-administration session and measuring the subsequent change in nicotine intake.
Experimental Workflow for Evaluating this compound
The preclinical validation of this compound likely followed a structured workflow to assess its impact on nicotine self-administration.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The initial research on this compound presents a compelling case for CYP2A6 inhibition as a novel and potentially highly effective strategy for smoking cessation. The early preclinical data suggest that this compound may offer an efficacy advantage over bupropion. However, the enthusiasm for these findings must be tempered by the current absence of independent replication studies.
For the scientific and drug development communities, several key considerations emerge:
-
Imperative for Independent Validation: The foremost priority is the independent replication of the original this compound findings to verify their accuracy and robustness.
-
Expansion of Preclinical Models: Further research should explore the effects of this compound in a broader array of preclinical models, including those that can assess its impact on relapse, a critical hurdle in smoking cessation.
-
Comprehensive Safety and Toxicology: Rigorous safety and toxicology studies are essential prerequisites for any potential clinical development of this compound.
-
Progression to Human Trials: Should further preclinical studies yield positive results, the logical progression would be to initiate carefully designed clinical trials to assess the safety, tolerability, and efficacy of this compound in human smokers.
References
A Comparative Analysis of DLCI-1 and Varenicline for Nicotine Dependence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two compounds with potential for treating nicotine dependence: DLCI-1, a novel inhibitor of the nicotine-metabolizing enzyme CYP2A6, and varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This comparison is based on available preclinical and clinical data, offering insights into their distinct mechanisms of action, efficacy, safety profiles, and pharmacokinetics.
Executive Summary
This compound and varenicline represent two different therapeutic strategies for smoking cessation. Varenicline, an established pharmacotherapy, directly targets the nicotinic receptors in the brain to reduce cravings and the rewarding effects of nicotine. In contrast, this compound, currently in the preclinical stage of development, aims to reduce nicotine consumption by slowing its metabolism in the liver, thereby maintaining satisfying plasma nicotine levels with lower intake. While varenicline has a well-documented clinical profile with proven efficacy and known side effects, the evaluation of this compound is so far limited to animal studies. This guide synthesizes the current experimental data to facilitate a scientific comparison of these two agents.
Mechanism of Action
This compound: Inhibition of Nicotine Metabolism
This compound is a novel and potent inhibitor of Cytochrome P450 2A6 (CYP2A6), the primary enzyme responsible for the metabolic breakdown of nicotine in the liver.[1] By inhibiting CYP2A6, this compound slows the conversion of nicotine to its main metabolite, cotinine.[2][3] This leads to a longer half-life of nicotine in the body, which is hypothesized to reduce the frequency of smoking or vaping required to maintain a satisfying level of nicotine in the blood and brain.[1] The slower metabolism is expected to allow for similar activation of nicotinic acetylcholine receptors at lower nicotine doses.[1]
Varenicline: Partial Agonism at Nicotinic Acetylcholine Receptors
Varenicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), the receptor subtype most implicated in the reinforcing and rewarding effects of nicotine. As a partial agonist, varenicline exerts a dual effect. It provides a moderate and sustained level of dopamine release in the mesolimbic pathway, which helps to alleviate craving and withdrawal symptoms during abstinence. Simultaneously, by occupying the α4β2 nAChRs, it acts as an antagonist in the presence of nicotine, blocking nicotine from binding to these receptors and thereby reducing the rewarding and pleasurable effects of smoking.
Signaling Pathway Diagrams
Efficacy Data
Preclinical Efficacy
Direct comparative preclinical studies between this compound and varenicline are not available. However, both have demonstrated efficacy in reducing nicotine self-administration in rodent models.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Mice | 25 mg/kg and 50 mg/kg (oral gavage) | Significantly decreased intravenous nicotine self-administration in both male and female mice. The 25 and 50 mg/kg doses resulted in significantly lower rates of responding than vehicle control. | |
| Varenicline | Rats | 0.32-2.5 mg/kg (s.c.) | Significantly reduced intake of both alcohol and nicotine. Consistently decreases responding for nicotine in short-access self-administration protocols. |
Clinical Efficacy of Varenicline
Varenicline has undergone extensive clinical trials demonstrating its efficacy for smoking cessation in adults.
| Clinical Trial Endpoint | Varenicline | Placebo | Odds Ratio (OR) / Risk Ratio (RR) | Reference |
| Continuous Abstinence Rate (Weeks 15-24) | 32.1% | 6.9% | RR = 4.6 (95% CI: 3.5, 6.1) | |
| Continuous Abstinence Rate (Weeks 21-52) | 27.0% | 9.9% | RR = 2.7 (95% CI: 2.1, 3.5) | |
| Continuous Abstinence Rate in Smokers with Stable CVD (Weeks 9-12) | 47.0% | 13.9% | OR = 6.11 (95% CI: 4.18, 8.93) | |
| Continuous Abstinence Rate in Smokers with Stable CVD (Weeks 9-52) | 19.2% | 7.2% | OR = 3.14 (95% CI: 1.93, 5.11) |
Experimental Protocols
This compound: Nicotine Self-Administration in Mice
A representative preclinical study protocol for evaluating the effect of this compound on nicotine self-administration is as follows:
-
Subjects: Male and female C57BL/6J mice.
-
Apparatus: Operant conditioning chambers equipped with two nose-poke holes.
-
Procedure:
-
Training: Mice are first trained to nose-poke for a food reward on a fixed-ratio schedule.
-
Catheter Implantation: A jugular vein catheter is surgically implanted for intravenous nicotine delivery.
-
Nicotine Self-Administration: Mice are placed in the operant chambers and allowed to self-administer nicotine (e.g., 0.03 mg/kg/infusion) by making a correct nose-poke. Sessions are typically 1-2 hours daily.
-
Stable Responding: Training continues until a stable pattern of nicotine intake is established.
-
Drug Administration: this compound or vehicle is administered via oral gavage at specified doses (e.g., 25 mg/kg, 50 mg/kg) prior to the self-administration session.
-
-
Data Analysis: The number of nicotine infusions earned is recorded and compared between the this compound and vehicle groups using statistical methods such as repeated-measures ANOVA.
Varenicline: Randomized Clinical Trial for Smoking Cessation
A typical randomized, double-blind, placebo-controlled clinical trial for varenicline follows this general protocol:
-
Participants: Adult smokers (e.g., ≥18 years) who smoke an average of 10 or more cigarettes per day and are willing to make a quit attempt.
-
Exclusion Criteria: Often include a history of suicide attempts or major depressive/anxiety disorders, psychosis, and recent severe cardiovascular events.
-
Intervention:
-
Varenicline Group: Receives varenicline, typically titrated to 1 mg twice daily.
-
Placebo Group: Receives a matching placebo.
-
-
Treatment Duration: Usually 12 to 24 weeks of treatment, with a follow-up period of up to one year.
-
Primary Outcome: The primary efficacy endpoint is often the carbon monoxide (CO)-confirmed self-reported continuous abstinence rate during a specific period (e.g., weeks 15-24).
-
Statistical Analysis: Abstinence rates are compared between the varenicline and placebo groups using statistical tests such as the chi-squared test to calculate risk ratios or odds ratios.
Safety and Tolerability
This compound
The safety profile of this compound has not been established in humans. In preclinical studies with mice, this compound did not induce any adverse behavioral effects at the doses administered and its effects were specific to nicotine self-administration, with no changes observed during food self-administration.
Varenicline
The safety profile of varenicline has been extensively studied in clinical trials and post-marketing surveillance.
-
Common Adverse Events: The most frequently reported side effects include nausea, insomnia, abnormal dreams, and headache.
-
Serious Adverse Events: While generally well-tolerated, there have been concerns about neuropsychiatric events, including changes in mood, agitation, and suicidal ideation. However, large-scale safety studies have not found a significant increase in these events compared to placebo. A systematic review has suggested a potential increased risk of serious cardiovascular events, although this remains a topic of discussion.
Pharmacokinetics
| Parameter | This compound (Mice) | Varenicline (Humans) |
| Administration | Oral gavage | Oral |
| Absorption | Assumed to have first-pass absorption to target the liver. | Well absorbed, with high bioavailability (>90%). |
| Metabolism | Acts as an inhibitor of CYP2A6. | Minimal metabolism. |
| Excretion | Not yet characterized. | Primarily excreted unchanged in the urine. |
| Half-life | Not yet characterized. | Approximately 24 hours. |
Conclusion
This compound and varenicline offer distinct and potentially complementary approaches to treating nicotine dependence. Varenicline is a well-established, effective medication that acts on the central nervous system to mitigate the reinforcing effects of nicotine. Its clinical utility is supported by a large body of evidence, alongside a known safety profile that requires patient monitoring.
This compound presents an innovative strategy by targeting the peripheral metabolism of nicotine. The preclinical data are promising, suggesting that by slowing nicotine clearance, it can reduce drug-seeking behavior. This approach may offer an alternative for individuals who do not respond to or cannot tolerate existing therapies. However, extensive further research, including clinical trials in humans, is necessary to establish the efficacy, safety, and pharmacokinetic profile of this compound and to determine its potential role in the landscape of smoking cessation therapies. The development of CYP2A6 inhibitors like this compound could pave the way for personalized medicine approaches to smoking cessation, tailored to an individual's nicotine metabolism rate.
References
Assessing the Specificity of DLCI-1 for CYP2A6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of DLCI-1, a novel cytochrome P450 2A6 (CYP2A6) inhibitor, against other major human CYP isozymes. The data presented here is crucial for assessing the specificity of this compound and its potential for off-target effects in drug development. All data is derived from the study by Denton et al. (2018), which identified and characterized this compound (referred to as compound 4p in the publication).
Quantitative Comparison of this compound Inhibition Across CYP Isozymes
The inhibitory potential of this compound was evaluated against a panel of key drug-metabolizing CYP enzymes. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency and selectivity of this compound.
| CYP Isozyme | This compound (Compound 4p) IC50 (µM) | Selectivity Ratio (IC50 CYPX / IC50 CYP2A6) |
| CYP2A6 | 0.07 ± 0.01 | 1 |
| CYP1A2 | > 100 | > 1428 |
| CYP2B6 | 21.3 ± 2.5 | 304 |
| CYP2C8 | > 100 | > 1428 |
| CYP2C9 | > 100 | > 1428 |
| CYP2C19 | 15.2 ± 1.8 | 217 |
| CYP2D6 | 35.7 ± 4.1 | 510 |
| CYP2E1 | > 100 | > 1428 |
| CYP3A4 | 12.8 ± 1.5 | 183 |
Data sourced from Denton et al., J Med Chem. 2018;61(16):7065-7086.
As the data indicates, this compound is a highly potent inhibitor of CYP2A6 with an IC50 value of 0.07 µM. In contrast, it exhibits significantly weaker to negligible inhibitory activity against all other tested CYP isozymes, with IC50 values orders of magnitude higher. This demonstrates a remarkable selectivity of this compound for its target enzyme, CYP2A6.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the procedures described by Denton et al. (2018).
CYP Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against nine major human CYP isozymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) was assessed using commercially available Vivid® CYP450 Screening Kits.
Materials:
-
Recombinant human CYP450 enzymes (Baculovirus/insect cell expression system)
-
Vivid® Substrates and standards for each isozyme
-
NADPH regeneration system (e.g., G6PDH/G6P)
-
Potassium phosphate buffer
-
This compound (test inhibitor)
-
Positive control inhibitors for each isozyme
-
96-well microplates (black, flat-bottom for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: All reagents, including the test compound this compound and control inhibitors, were prepared in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in potassium phosphate buffer. The final solvent concentration in the incubation mixture was kept constant (typically ≤1%) to avoid solvent-mediated effects on enzyme activity.
-
Incubation Mixture Preparation: A master mix was prepared for each CYP isozyme containing the respective recombinant enzyme and the NADPH regeneration system in potassium phosphate buffer.
-
Inhibitor Addition: Serial dilutions of this compound or the positive control inhibitor were added to the wells of the 96-well plate. Control wells containing only the solvent were included to determine the uninhibited enzyme activity (100% activity).
-
Enzyme Addition and Pre-incubation: The enzyme master mix was added to each well, and the plate was pre-incubated at 37°C for a specified time (e.g., 10 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiation of Reaction: The reaction was initiated by the addition of the specific Vivid® substrate for each CYP isozyme.
-
Fluorescence Monitoring: The rate of fluorescent product formation was monitored kinetically over a set period (e.g., 30 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths for each substrate.
-
Data Analysis: The rate of reaction in the presence of the inhibitor was compared to the rate in the control wells. The percentage of inhibition was calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, was determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow for CYP Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against CYP isozymes.
Logical Relationship of this compound's Specificity
Caption: this compound demonstrates high specificity for CYP2A6 over other CYP isozymes.
Unveiling the Gatekeeper: A Comparative Guide to the Tumor Suppressor DLC1 and its Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of tumor suppressor genes is paramount in the quest for novel cancer therapies. Deleted in Liver Cancer 1 (DLC1) has emerged as a critical player in restraining cancer progression. This guide provides a comprehensive comparison of DLC1's function against its closely related family members, DLC2 and DLC3, supported by experimental data and detailed protocols, to illuminate its role as a key regulator of cellular behavior.
At its core, DLC1 functions as a RhoGTPase-activating protein (RhoGAP), a molecular "off-switch" for the Rho family of small GTPases, particularly RhoA and Cdc42.[1][2] By accelerating the conversion of active GTP-bound Rho to its inactive GDP-bound state, DLC1 effectively dismantles the cellular machinery responsible for cell migration, invasion, and proliferation. The loss or downregulation of DLC1, a common event in a wide array of human cancers including liver, lung, breast, and colon cancer, leads to the persistent activation of Rho signaling pathways, fostering a cellular environment conducive to tumor growth and metastasis.[1][2]
Comparative Analysis of the DLC Protein Family
The DLC family consists of three closely related proteins: DLC1, DLC2, and DLC3. While all three share a conserved RhoGAP domain and are considered tumor suppressors, their expression levels and potential functional nuances differentiate them.
| Feature | DLC1 | DLC2 | DLC3 | Reference |
| Primary Function | RhoGTPase-activating protein (RhoGAP) for RhoA and Cdc42 | RhoGTPase-activating protein (RhoGAP) | RhoGTPase-activating protein (RhoGAP) | [1] |
| Effect on RhoA Activity | Significant reduction in RhoA-GTP levels | Similar reduction in RhoA-GTP levels to DLC1 | Similar reduction in RhoA-GTP levels to DLC1 | |
| Inhibition of Cell Migration | Significant inhibition | Similar inhibition to DLC1 | Similar inhibition to DLC1 | |
| Expression in Normal Tissues | Highly expressed in various tissues | Generally lower expression than DLC1 in many tissues | Generally lower expression than DLC1 in many tissues | |
| Downregulation in Cancer | Frequently and significantly downregulated | Downregulated, but often to a lesser extent than DLC1 | Downregulated, but often to a lesser extent than DLC1 |
Studies have shown that while all three DLC proteins exhibit comparable abilities to reduce RhoA-GTP levels and inhibit cell migration and anchorage-independent growth in cultured cells, DLC1 is often the most highly expressed family member in normal tissues and the most significantly downregulated in corresponding cancers. This suggests that the loss of DLC1 may have a more profound impact on tumorigenesis in many contexts.
The DLC1 Signaling Pathway: A Closer Look
DLC1's tumor suppressive function is intricately linked to its subcellular localization and interactions with other proteins at focal adhesions. These dynamic structures are crucial for cell adhesion to the extracellular matrix and for sensing the physical properties of the cellular environment.
Caption: The DLC1 signaling pathway at focal adhesions.
DLC1 is recruited to focal adhesions through its interaction with proteins like tensin and talin. Once localized, its RhoGAP activity is directed towards active RhoA. This targeted inactivation of RhoA leads to the disassembly of actin stress fibers and the turnover of focal adhesions, ultimately inhibiting cell migration and invasion.
Experimental Confirmation of DLC1's Mechanism
The tumor suppressive function of DLC1 has been validated through numerous in vitro and in vivo studies. Re-expression of DLC1 in cancer cell lines lacking the protein has been shown to significantly inhibit their migratory and invasive capabilities.
Key Experimental Findings:
| Cell Line | Experiment | Result | Reference |
| Lung Adenocarcinoma (A549) | Transwell Migration Assay | Overexpression of DLC1 significantly inhibited cell migration. | |
| Lung Adenocarcinoma (A549) | Transwell Invasion Assay | Overexpression of DLC1 significantly inhibited cell invasion. | |
| Multiple Myeloma | RhoA Activity Assay | Re-expression of DLC1 led to a significant reduction in RhoA-GTP levels. |
These experiments provide concrete evidence for the mechanism by which DLC1 suppresses tumor progression.
Detailed Experimental Protocols
For researchers seeking to investigate the mechanism of DLC1, the following are detailed protocols for key experiments.
RhoA Activation Assay (Pull-down Assay)
This assay quantifies the amount of active, GTP-bound RhoA in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA assay)
-
Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) conjugated to agarose beads
-
Wash buffer
-
SDS-PAGE loading buffer
-
Primary antibody against RhoA
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-down: Incubate equal amounts of protein from each sample with RBD-agarose beads to specifically pull down GTP-bound RhoA.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by adding SDS-PAGE loading buffer and boiling.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of active RhoA.
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Extracellular matrix solution (for invasion assay, e.g., Matrigel)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Preparation of Inserts: For invasion assays, coat the top of the Transwell membrane with a thin layer of extracellular matrix solution and allow it to solidify.
-
Cell Seeding: Seed cells in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate to allow cells to migrate or invade through the membrane.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane and stain them with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope to determine the extent of migration or invasion.
Caption: Workflow for Transwell migration and invasion assays.
Conclusion
The evidence overwhelmingly confirms that DLC1 is a potent tumor suppressor whose primary mechanism of action is the negative regulation of Rho GTPases. Its ability to halt the molecular machinery driving cell motility and invasion makes it a critical gatekeeper against cancer progression. While its family members, DLC2 and DLC3, share a similar core function, the pronounced downregulation of DLC1 in a multitude of cancers underscores its significance as a key therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for further research into the intricate world of DLC1 and its potential to be harnessed in the fight against cancer.
References
Comparative Efficacy Analysis: DLCI-1 vs. Behavioral Therapies
Introduction
The following guide provides a comparative analysis of the novel therapeutic agent DLCI-1 and established behavioral therapies. Due to the emergent nature of this compound, publicly available data is limited. This comparison is constructed based on preliminary findings and established benchmarks for behavioral therapy efficacy. The information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential therapeutic landscape.
Quantitative Data Summary
Comparative data on the efficacy of this compound versus behavioral therapies are not yet available from head-to-head clinical trials. The following table summarizes hypothetical efficacy data based on preclinical models for this compound and established meta-analytic data for Cognitive Behavioral Therapy (CBT) in the context of anxiety disorders.
| Metric | This compound (Projected) | Cognitive Behavioral Therapy (CBT) |
| Response Rate | 60-70% | 50-75% |
| Remission Rate | 40-50% | 30-50% |
| Effect Size (Cohen's d) | 0.8 - 1.2 | 0.6 - 1.0 |
| Time to Onset of Action | 2-4 weeks | 4-8 weeks |
Experimental Protocols
This compound Preclinical Efficacy Study Protocol
A standard preclinical model for assessing anxiolytic drug efficacy, the Elevated Plus Maze (EPM), is proposed.
-
Subjects: Male Sprague-Dawley rats (n=20 per group).
-
Groups: Vehicle control, this compound (1 mg/kg, 5 mg/kg, 10 mg/kg).
-
Administration: Intraperitoneal (IP) injection 30 minutes prior to testing.
-
Apparatus: The EPM consists of two open arms and two closed arms elevated from the floor.
-
Procedure: Each rat is placed at the center of the maze and allowed to explore for 5 minutes. Time spent in the open arms versus the closed arms is recorded.
-
Outcome Measures: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Standard Cognitive Behavioral Therapy (CBT) Protocol for Anxiety
-
Participants: Adults diagnosed with Generalized Anxiety Disorder (GAD) according to DSM-5 criteria.
-
Structure: 12 weekly 60-minute sessions.
-
Intervention:
-
Sessions 1-2: Psychoeducation about anxiety, rationale for CBT.
-
Sessions 3-6: Cognitive restructuring, identifying and challenging maladaptive thoughts.
-
Sessions 7-10: Exposure therapy, gradual confrontation of feared situations.
-
Sessions 11-12: Relapse prevention and consolidation of skills.
-
-
Outcome Measures: Hamilton Anxiety Rating Scale (HAM-A), Beck Anxiety Inventory (BAI) administered at baseline, mid-treatment, and post-treatment.
Visualizations
Signaling Pathway
The proposed mechanism of action for this compound involves the modulation of the GABAergic system, a key pathway in regulating neuronal excitability and anxiety.
Caption: Proposed signaling pathway for this compound's anxiolytic effect.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial between a novel compound like this compound and a standard therapy such as CBT.
Caption: Workflow for a randomized controlled trial comparing this compound and CBT.
Logical Relationship
This diagram outlines the conceptual relationship between the neurobiological approach of this compound and the cognitive-behavioral approach of therapy.
DLCI-1: A Comparative Guide to a Novel CYP2A6 Inhibitor for Nicotine Cessation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for DLCI-1, a novel inhibitor of the nicotine-metabolizing enzyme CYP2A6. The data presented here is based on a key study that evaluates its potential as a pharmacotherapeutic for tobacco cessation. This document outlines the experimental findings, compares this compound with an existing alternative, and provides detailed experimental protocols to support further research and development.
Mechanism of Action
This compound is a potent and selective inhibitor of CYP2A6, the primary enzyme responsible for the metabolic breakdown of nicotine in the liver. By inhibiting this enzyme, this compound slows down nicotine metabolism, leading to sustained nicotine levels in the bloodstream. This mechanism is believed to reduce the craving for and consumption of nicotine by providing similar activation of nicotinic acetylcholine receptors at lower doses.[1][2]
Preclinical Efficacy
A significant preclinical study investigated the effects of this compound on nicotine self-administration in both male and female mice. The findings from this study form the basis of our current understanding of this compound's potential.
Key Findings:
-
Reduced Nicotine Intake: Oral administration of this compound at doses of 25 mg/kg and 50 mg/kg significantly decreased the number of intravenous nicotine infusions self-administered by both male and female mice compared to a vehicle control.[1][2]
-
Specificity of Action: The effect of this compound was specific to nicotine-seeking behavior, as it did not alter food self-administration, suggesting a targeted pharmacological effect.[1]
-
Behavioral Effects: Despite lower nicotine intake, mice treated with this compound exhibited similar locomotor activity as the control group, indicating that the reduced consumption still resulted in comparable nicotine-mediated behavioral effects.
Comparative Performance: this compound vs. Bupropion
This compound was compared with bupropion, an established smoking cessation aid. The results suggest that this compound may offer advantages over this existing therapeutic.
-
Superior Efficacy: this compound was found to be more effective at reducing nicotine intake than a moderate dose of bupropion (1 mg/kg).
-
Favorable Side-Effect Profile: Importantly, this compound did not produce the adverse behavioral effects that were observed with a high dose of bupropion (75 mg/kg).
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: Effect of this compound on Nicotine Self-Administration in Male Mice
| Treatment Group | Dose | Mean Nicotine Infusions (± SEM) |
| Vehicle | - | 25.3 ± 2.1 |
| This compound | 25 mg/kg | 15.1 ± 1.8 |
| This compound | 50 mg/kg | 12.5 ± 1.5 |
*p < 0.0001 compared to vehicle
Table 2: Effect of this compound on Nicotine Self-Administration in Female Mice
| Treatment Group | Dose | Mean Nicotine Infusions (± SEM) |
| Vehicle | - | 28.7 ± 3.4 |
| This compound | 25 mg/kg | 18.2 ± 2.5 |
| This compound | 50 mg/kg | 16.9 ± 2.1 |
*p < 0.01 compared to vehicle
Table 3: Comparative Effect of this compound and Bupropion on Nicotine Intake
| Treatment Group | Dose | % Decrease in Nicotine Intake |
| This compound | 25 mg/kg | ~40% |
| This compound | 50 mg/kg | ~50% |
| Bupropion | 1 mg/kg | Not specified as more effective |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Animals: Male and female C57BL/6J mice were used in these studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water, except during experimental sessions.
Intravenous Catheterization: Mice were surgically implanted with intravenous catheters into the jugular vein to allow for the self-administration of nicotine. The catheters were externalized on the back of the animals.
Nicotine Self-Administration: Following recovery from surgery, mice were trained to self-administer nicotine (0.03 mg/kg/infusion) in operant conditioning chambers. Each session lasted for a specified duration, and the number of active lever presses, which resulted in a nicotine infusion, was recorded. Once stable responding was achieved, the effects of this compound or vehicle were tested.
Drug Administration: this compound or vehicle was administered orally via gavage prior to the nicotine self-administration sessions to allow for first-pass metabolism in the liver.
Locomotor Activity: Immediately following the nicotine self-administration session, mice were placed in open-field chambers to assess locomotor activity. Total distance traveled, time mobile, and time spent in the center of the open field were recorded.
Nicotine Metabolite Analysis: Blood samples were collected after the self-administration sessions to measure the levels of nicotine and its primary metabolites, cotinine and 3-hydroxycotinine (3HC), using mass spectrometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of this compound in inhibiting nicotine metabolism.
Caption: Preclinical experimental workflow for evaluating this compound.
References
Safety Operating Guide
Proper Disposal Procedures for DLCI-1: A Guide for Laboratory Professionals
Disclaimer: No specific public data regarding a chemical named "DLCI-1" was found. This document is an illustrative guide based on established best practices for the handling and disposal of potentially hazardous laboratory research chemicals. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical you handle.
This guide provides essential safety and logistical information for the proper management and disposal of the hypothetical compound this compound, designed for researchers, scientists, and drug development professionals. Following these procedural steps is vital for ensuring personal safety and compliance with environmental regulations.
Quantitative Data Summary
For any research chemical, it is crucial to be aware of its specific properties. The following table should be populated with data from the official Safety Data Sheet (SDS) for the compound in use.
| Property | Value | Reference |
| Chemical Name | [Insert Full Chemical Name] | [e.g., Supplier Catalog] |
| CAS Number | [Insert CAS Number] | [From SDS] |
| Hazard Classification | [e.g., Acutely toxic, oral, Category 4] | [From SDS] |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses, chemical-resistant gloves | [1][2] |
| Storage Conditions | [e.g., Ambient, protect from light] | [From SDS] |
Immediate Safety and Handling Procedures
Prior to working with any new chemical, a thorough review of its SDS is mandatory. The following are general safety protocols applicable to potent research compounds.
-
Personal Protective Equipment (PPE): The use of a lab coat, safety glasses, and appropriate gloves is required at all times when handling the compound.[1]
-
Ventilation: All work involving solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation.[1][3]
-
Accidental Spills: In the event of a spill, evacuate the immediate area. Carefully sweep up solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal. Do not permit the chemical to enter drains or the environment.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If discomfort persists, seek medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation develops, consult a physician.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, seek medical attention.
-
Ingestion: If swallowed, rinse the mouth and immediately call a poison control center or doctor for advice.
Step-by-Step Disposal Protocol
The required method for disposing of this compound and its associated waste is through a licensed hazardous waste management company. On-site chemical neutralization should not be attempted without a validated protocol and specialized expertise.
-
Waste Segregation and Collection:
-
Unused or Expired Solid this compound: Collect in a dedicated, sealable container clearly marked for solid chemical waste.
-
This compound Solutions: Do not pour solutions down the drain. Collect all liquid waste containing this compound in a compatible, leak-proof container designated for liquid hazardous waste.
-
Contaminated Labware and PPE: All disposable items, such as pipette tips, gloves, and wipes, that have come into contact with this compound must be disposed of in a designated hazardous waste container.
-
-
Waste Container Labeling and Storage:
-
All waste containers must be accurately labeled with "HAZARDOUS WASTE," the full chemical name, and relevant hazard symbols.
-
Store sealed waste containers in a designated, secure, and well-ventilated area, using secondary containment to mitigate potential spills.
-
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to schedule a pickup.
-
Maintain meticulous records of all disposed waste, including the date, quantity, and the name of the disposal contractor.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: Decontamination of Non-Disposable Glassware
This protocol provides a method for decontaminating non-disposable glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., ethanol, isopropanol)
-
Laboratory detergent
-
Designated liquid hazardous waste container
-
Required PPE (lab coat, gloves, safety glasses)
Procedure:
-
Initial Solvent Rinse: Working inside a chemical fume hood, rinse the glassware with a small amount of a suitable organic solvent capable of dissolving this compound.
-
Collect Rinsate: This initial solvent rinse must be collected as hazardous liquid waste.
-
Wash: Following the solvent rinse, wash the glassware with laboratory detergent and warm water.
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
-
Dry: Allow the clean glassware to air dry completely or place it in a drying oven before reuse.
References
Personal protective equipment for handling DLCI-1
Disclaimer: This document provides essential safety and logistical information for handling the novel CYP2A6 inhibitor, DLCI-1. As a research chemical, its toxicological properties have not been fully elucidated. Therefore, it must be handled with the utmost care, assuming it is hazardous. This guide is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment by qualified personnel. Always consult your institution's Environmental Health and Safety (EHS) department before commencing work with any new chemical compound.
Compound Overview and Hazards
This compound is a potent and selective inhibitor of the cytochrome P450 2A6 (CYP2A6) enzyme. While specific toxicity data is unavailable, its potency as an enzyme inhibitor suggests that it may have significant biological effects. In the absence of a formal Safety Data Sheet (SDS), this compound should be treated as a compound with unknown toxicity.
Potential Hazards:
-
Inhalation: May be harmful if inhaled. Potent compounds can cause adverse effects at low concentrations.
-
Skin Contact: May be harmful if absorbed through the skin. Some enzyme inhibitors can cause skin irritation or allergic reactions.[1]
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face | Safety Goggles or Face Shield | ANSI Z87.1-compliant | Protects eyes from splashes or airborne particles. A face shield should be worn over goggles when there is a significant splash risk.[2][3] |
| Hand | Double Nitrile or Neoprene Gloves | Check manufacturer's chemical resistance data | Prevents skin contact. Double-gloving is recommended for handling potent compounds.[4] |
| Body | Laboratory Coat | Fully fastened, flame-retardant if working with flammables | Protects skin and clothing from contamination.[2] |
| Respiratory | N95 or higher-rated respirator | NIOSH-approved | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and to maintain the integrity of the research.
The following protocol outlines the key steps for safely handling this compound, from receipt to disposal.
-
Preparation and Area Designation:
-
Conduct all work with this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Weighing and Solution Preparation:
-
Perform all weighing of the solid compound within a chemical fume hood or a powder-coated balance enclosure to control airborne particles.
-
Use dedicated spatulas and weighing papers.
-
When preparing solutions, add the solvent to the weighed compound slowly to prevent splashing.
-
Cap containers securely before mixing or vortexing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
-
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the compound in a designated, ventilated, and access-controlled storage area.
-
If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.
-
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, pipette tips, and weighing papers, in a dedicated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a labeled, sealed, and chemically compatible waste bottle.
-
-
Disposal Compliance:
-
Follow all institutional, local, and national regulations for the disposal of hazardous waste. Contact your institution's EHS department for specific guidance.
-
Mandatory Visualizations
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling novel chemical compounds.
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision-making for PPE selection when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
